molecular formula C16H21NO6 B554421 Z-Asp(OtBu)-OH CAS No. 5545-52-8

Z-Asp(OtBu)-OH

Cat. No.: B554421
CAS No.: 5545-52-8
M. Wt: 323.34 g/mol
InChI Key: HLSLRFBLVZUVIE-LBPRGKRZSA-N
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Description

Z-Asp(OtBu)-OH is a protected amino acid derivative that is critical for solving one of the most formidable challenges in modern peptide synthesis: aspartimide formation. During solid-phase peptide synthesis (SPPS), particularly under basic conditions such as those required for Fmoc deprotection, the side chain of aspartic acid residues can cyclize to form a succinimide (aspartimide). This undesired side reaction is highly sequence-dependent and is most prevalent when aspartic acid is followed by glycine, asparagine, or another aspartic acid residue. The formation of aspartimide leads to low yields, difficult purification, and can even render some peptide sequences inaccessible. This compound addresses this problem by featuring a tert-butyl (OtBu) group protecting the aspartic acid side chain. The increased steric bulk of the tert-butyl ester significantly hinders the cyclization reaction that leads to the aspartimide ring, thereby suppressing this common side reaction . The benzyloxycarbonyl (Z or Cbz) group on the alpha-amine provides orthogonal protection that is stable under the basic conditions used in Fmoc-chemistry SPPS but can be removed by hydrogenolysis. By mitigating aspartimide formation, this compound enables the efficient and high-yield synthesis of complex peptides, especially those with aspartic acid residues in challenging sequences. Its primary research value lies in the production of peptides and proteins for pharmaceutical development and biochemical research, including the synthesis of therapeutics like teduglutide and other bioactive compounds where preserving the integrity of the aspartic acid residue is essential .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-13(18)9-12(14(19)20)17-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSLRFBLVZUVIE-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204015
Record name 4-tert-Butyl hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate
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Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5545-52-8
Record name 4-(1,1-Dimethylethyl) hydrogen N-[(phenylmethoxy)carbonyl]-L-aspartate
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Record name 4-tert-Butyl hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate
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Record name 4-tert-Butyl hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate
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Record name 4-tert-butyl hydrogen N-[(phenylmethoxy)carbonyl]-L-aspartate
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Foundational & Exploratory

Z-Asp(OtBu)-OH: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, stability, and handling of N-α-Carbobenzyloxy-L-aspartic acid β-tert-butyl ester, commonly known as Z-Asp(OtBu)-OH. This amino acid derivative is a critical building block in peptide synthesis, particularly in solution-phase methodologies. Understanding its characteristics is paramount for its effective and safe use in research and drug development.

Core Chemical Properties

This compound is a white to off-white solid, typically in powder or crystal form.[1] It is a derivative of L-aspartic acid with the alpha-amino group protected by a benzyloxycarbonyl (Z) group and the side-chain carboxyl group protected by a tert-butyl (OtBu) ester.[2]

PropertyValueReference(s)
Synonyms N-Cbz-L-aspartic acid 4-tert-butyl ester, Z-L-Aspartic acid 4-tert-butyl ester[1]
CAS Number 5545-52-8[1][3]
Molecular Formula C16H21NO6[3]
Molecular Weight 323.34 g/mol [1][3][4]
Appearance Solid, white to off-white powder or crystals[1][3]
Purity ≥98.0% (TLC)[1]
Solubility Soluble in DMSO (200 mg/mL with sonication), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Slightly soluble in water.[3][5]
SMILES String CC(C)(C)OC(=O)C--INVALID-LINK--C(O)=O[1]
InChI Key HLSLRFBLVZUVIE-LBPRGKRZSA-N[1]

A hydrated form, this compound·H2O, is also available with the CAS number 229957-50-0 and a molecular weight of 341.36 g/mol .[6][7][8]

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound. The compound is stable under recommended storage conditions.[6]

ConditionRecommendationReference(s)
Powder Storage 3 years at -20°C, 2 years at 4°C. Do not store above 5°C (41°F).[3][6]
In Solvent 6 months at -80°C, 1 month at -20°C. Aliquot to avoid repeated freeze-thaw cycles.[3]
Shipping Room temperature in the continental US; may vary elsewhere.[3]
Conditions to Avoid Heat, sources of ignition, and strong oxidizing reagents.[6]
Hazardous Decomposition Oxides of carbon (CO, CO2) and nitrogen (NO, NO2, ...).[6]

Application in Peptide Synthesis

This compound is primarily utilized in solution-phase peptide synthesis .[1][9] The protecting groups on the amino acid serve distinct and critical functions:

  • Z (Benzyloxycarbonyl) Group: This N-terminal protecting group is stable to the acidic conditions used to remove the OtBu group and the basic conditions used for Fmoc group removal. It is typically cleaved via catalytic hydrogenation.[9] This provides an orthogonal deprotection strategy compared to acid-labile Boc and base-labile Fmoc protecting groups.[9]

  • OtBu (tert-Butyl) Group: This side-chain protection prevents the carboxyl group of aspartic acid from participating in unwanted side reactions during peptide coupling. A significant side reaction it helps to mitigate is the formation of aspartimide, which can lead to impurities such as α- and β-peptides and racemized products.[9] The OtBu group is readily removed with mild acids.[2]

The choice of this compound is a key decision in designing a peptide synthesis strategy, particularly when orthogonality in deprotection steps is required. While effective, its application is more common in solution-phase synthesis, with alternatives like Fmoc-Asp(OtBu)-OH being more prevalent in modern solid-phase peptide synthesis (SPPS).[2][9]

G Orthogonal Deprotection Strategy Z_Asp_OtBu This compound Coupling Peptide Coupling Z_Asp_OtBu->Coupling Peptide_Chain Growing Peptide Chain Peptide_Chain->Coupling Z_Deprotection Z-Group Removal (Catalytic Hydrogenation) Coupling->Z_Deprotection After coupling OtBu_Deprotection OtBu-Group Removal (Mild Acid) Coupling->OtBu_Deprotection During final cleavage Final_Peptide Deprotected Asp Residue in Peptide Z_Deprotection->Final_Peptide OtBu_Deprotection->Final_Peptide

Deprotection of this compound.

Experimental Protocols

While specific, detailed experimental protocols are proprietary to individual research labs, a general workflow for the use of this compound in a peptide coupling reaction can be outlined.

General Workflow for Solution-Phase Peptide Coupling

G Solution-Phase Coupling Workflow cluster_reactants Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Workup and Purification Z_Asp Dissolve this compound in appropriate solvent (e.g., DMSO) Coupling_Agent Add coupling agent (e.g., DCC, HBTU) Z_Asp->Coupling_Agent Peptide Prepare N-terminally deprotected peptide fragment in solution Peptide->Coupling_Agent Base Add non-nucleophilic base (e.g., DIPEA) Coupling_Agent->Base Reaction Stir at controlled temperature (e.g., 0°C to RT) Base->Reaction Filter Filter byproducts (e.g., DCU) Reaction->Filter Extract Aqueous workup to remove water-soluble impurities Filter->Extract Purify Purify product by crystallization or chromatography Extract->Purify

Workflow for peptide coupling.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

Precaution TypeRecommendationReference(s)
Personal Protective Equipment (PPE) Eyeshields, gloves, and a dust mask (type N95 or equivalent). A full suit and boots are recommended for large spills.[1][6]
Engineering Controls Use in a well-ventilated area, preferably with local exhaust ventilation or in a process enclosure.[6]
Handling Keep away from heat and ignition sources. Do not breathe dust. Wash hands after handling.[6]
Spill Response For small spills, use appropriate tools to place the material in a waste disposal container. For large spills, use a shovel for containment.[6]
Health Hazards May cause skin and serious eye irritation. May also cause respiratory tract irritation if inhaled. May be harmful if swallowed.[4][6]

References

The Strategic Application of Z and OtBu Protecting Groups in Z-Asp(OtBu)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the precise orchestration of chemical reactions is paramount to achieving the desired product with high purity and yield. The use of protecting groups to temporarily mask reactive functional groups is a cornerstone of this process. This technical guide provides an in-depth analysis of the roles of the benzyloxycarbonyl (Z) and tert-butyl ester (OtBu) protecting groups in the context of the versatile amino acid derivative, Z-Asp(OtBu)-OH. We will explore the chemical rationale behind their use, provide detailed experimental protocols for their application and removal, and present quantitative data to inform synthetic strategies.

Core Concepts: The Principle of Orthogonal Protection

The successful synthesis of complex peptides hinges on the ability to selectively deprotect one functional group while others remain intact. This concept is known as orthogonal protection.[1][2] The Z and OtBu groups in this compound are a classic example of an orthogonal protecting group pair. The Z group, protecting the α-amino group, is stable to the acidic conditions used for OtBu group removal, and the OtBu group, protecting the side-chain carboxyl group of aspartic acid, is stable to the conditions used for Z group removal, primarily catalytic hydrogenolysis.[1][3] This orthogonality allows for the precise, stepwise construction of peptide chains.

The Role of the Z (Benzyloxycarbonyl) Group

The Z group, introduced by Bergmann and Zervas, is a well-established urethane-type protecting group for amines.[4][5] Its key features include:

  • Stability: The Z group is resistant to mildly acidic and basic conditions, making it compatible with a variety of coupling reagents and the removal of other protecting groups like Fmoc.[1][4]

  • Removal: It is typically cleaved under reductive conditions, most commonly through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst).[4][6] This method is mild and often results in clean deprotection. Alternatively, strong acids like HBr in acetic acid can be used.[6]

  • Racemization Suppression: Urethane-type protecting groups like Z are known to suppress racemization at the α-carbon during peptide bond formation.[5]

The Role of the OtBu (tert-Butyl Ester) Group

The OtBu group is employed to protect the β-carboxyl group of the aspartic acid side chain. Its primary functions are:

  • Prevention of Side Reactions: Protection of the side-chain carboxyl group is essential to prevent it from participating in unwanted side reactions during peptide coupling, such as the formation of branched peptides.

  • Minimization of Aspartimide Formation: Aspartimide formation is a notorious side reaction in peptide synthesis involving aspartic acid, particularly under basic conditions used for Fmoc deprotection.[5] The steric bulk of the OtBu group helps to minimize this intramolecular cyclization.

  • Acid Lability: The OtBu group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[7][8] This allows for its removal during the final cleavage of the peptide from the solid-phase resin in Fmoc-based strategies.[8]

Quantitative Data on Protection and Deprotection

The efficiency of coupling and deprotection steps is critical for the overall success of peptide synthesis. The following tables summarize typical quantitative data for reactions involving Z and OtBu protecting groups.

Coupling MethodReagent/ActivatorSolventReaction Time (hours)Typical Yield (%)Reference(s)
Solid-Phase (SPPS)DIC/HOBtDMF2-4>95[1]
Solid-Phase (SPPS)HBTU/DIPEADMF1-2>98[9]
Solid-Phase (SPPS)HATU/DIPEADMF1-2>99[9]
Solution-PhaseEDC/HOBtDMF/DCM12-1685-95[1]
Solution-PhaseDCC/HOBtDCM/DMF12-1680-90[2]

Table 1: Typical Coupling Efficiencies for this compound.

Deprotection MethodReagent(s)SolventTemperatureReaction Time (hours)Typical Yield (%)Reference(s)
Z Group Removal
Catalytic HydrogenolysisH₂ (balloon), 10% Pd/CMeOHRoom Temp.1-4>95[1][4]
Transfer HydrogenolysisAmmonium Formate, 10% Pd/CMeOHReflux1-3>95[4]
Acidolysis33% HBr in Acetic Acid-Room Temp.0.5-2>90[6]
OtBu Group Removal
AcidolysisTFA/H₂O/TIS (95:2.5:2.5)-Room Temp.2-3>95[8][10]
Selective Acidolysis0.1 N HCl in HFIPHFIPRoom Temp.4>99[11]
Lewis Acid CatalysisZnBr₂DCMRoom Temp.24High[7]

Table 2: Deprotection Conditions and Yields for Z and OtBu Groups.

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving this compound.

Protocol 1: Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard coupling procedure using DIC/HOBt.

Materials:

  • This compound (3 equivalents relative to resin loading)

  • Peptide-resin with a free N-terminus

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Peptide synthesis vessel

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. If the N-terminus is protected (e.g., with Fmoc), perform the standard deprotection protocol (e.g., 20% piperidine in DMF) and wash the resin thoroughly with DMF.

  • Activation of this compound: In a separate vessel, dissolve this compound and HOBt in a minimal amount of DMF.

  • Coupling Reaction: Add the activated this compound solution to the resin. Subsequently, add DIC to the resin slurry.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature with gentle agitation for 2-4 hours. Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test remains positive after 4 hours, a second coupling may be required.[1]

  • Washing: Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF (3 times), DCM (3 times), and finally with DMF (3 times) to prepare for the next synthesis cycle.[1]

Protocol 2: Deprotection of the Z Group by Catalytic Hydrogenolysis

This protocol details the removal of the N-terminal Z group.

Materials:

  • Z-protected peptide

  • 10% Palladium on carbon (Pd/C) catalyst (10-20% by weight of the peptide)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., a balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Reaction Setup: Dissolve the Z-protected peptide in a suitable solvent such as methanol in a round-bottom flask.

  • Inert Atmosphere: Purge the flask with an inert gas to remove oxygen.

  • Catalyst Addition: Under the inert atmosphere, carefully add the 10% Pd/C catalyst to the solution.

  • Hydrogenation: Connect the flask to a hydrogen source and ensure a hydrogen atmosphere is maintained. Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed (typically 1-4 hours).[1]

  • Work-up: Carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[6]

Protocol 3: Deprotection of the OtBu Group and Cleavage from Resin

This protocol outlines the final step in many SPPS strategies, where the peptide is cleaved from the resin and the OtBu group is simultaneously removed.

Materials:

  • Peptide-resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Water (H₂O)/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin, ensuring the resin is fully submerged. Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.[8]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Pellet the precipitated peptide by centrifugation and decant the ether. Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Synthetic Workflow

The logical progression of peptide synthesis utilizing this compound can be visualized through a series of workflow diagrams.

Protection_Strategy cluster_amino_acid Starting Material cluster_protection Protection Steps cluster_product Protected Amino Acid Asp Aspartic Acid (Asp) Z_protection Protect α-amino group with Z Asp->Z_protection Cbz-Cl, Base OtBu_protection Protect side-chain carboxyl with OtBu Asp->OtBu_protection Isobutylene, Acid Z_Asp_OtBu This compound Z_protection->Z_Asp_OtBu OtBu_protection->Z_Asp_OtBu

Caption: Protection of Aspartic Acid to yield this compound.

SPPS_Workflow start Resin-Bound Peptide (Free N-terminus) coupling Couple this compound (e.g., DIC/HOBt) start->coupling wash1 Wash Resin coupling->wash1 next_cycle Continue Peptide Elongation (if necessary) wash1->next_cycle next_cycle->start Yes deprotect_Z Deprotect N-terminal Z Group (e.g., H₂/Pd/C) next_cycle->deprotect_Z No wash2 Wash Resin deprotect_Z->wash2 final_cleavage Final Cleavage and OtBu Deprotection (TFA) wash2->final_cleavage purification Purify Peptide (HPLC) final_cleavage->purification end Pure Peptide purification->end

Caption: General workflow for incorporating this compound in peptide synthesis.

Deprotection_Orthogonality cluster_Z_removal Z Group Removal cluster_OtBu_removal OtBu Group Removal Z_Asp_OtBu Z-Asp(OtBu)-Peptide α-Amino: Z Side-chain: OtBu H2_Pd H₂/Pd/C Z_Asp_OtBu->H2_Pd Hydrogenolysis TFA TFA Z_Asp_OtBu->TFA Acidolysis Result_Z_removed H₂N-Asp(OtBu)-Peptide α-Amino: Free Side-chain: OtBu H2_Pd->Result_Z_removed Result_OtBu_removed Z-Asp(OH)-Peptide α-Amino: Z Side-chain: Free TFA->Result_OtBu_removed

Caption: Orthogonal deprotection of Z and OtBu groups.

Conclusion

The strategic use of Z and OtBu protecting groups in the form of this compound provides a robust and versatile tool for the synthesis of aspartic acid-containing peptides. The orthogonal nature of these protecting groups allows for selective deprotection, enabling the construction of complex peptide sequences with a high degree of control. A thorough understanding of the underlying chemical principles, coupled with optimized experimental protocols, is essential for leveraging the full potential of this valuable building block in research, and the development of novel peptide-based therapeutics.

References

A Comprehensive Technical Guide to Z-Asp(OtBu)-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Carbobenzyloxy-L-aspartic acid β-tert-butyl ester, commonly abbreviated as Z-Asp(OtBu)-OH, is a pivotal amino acid derivative employed in synthetic peptide chemistry. Its unique combination of a benzyloxycarbonyl (Z) protecting group on the α-amino group and a tert-butyl (OtBu) ester on the β-carboxyl group of the aspartic acid side chain makes it an invaluable tool, particularly in solution-phase peptide synthesis (SPPS). This guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols for its use.

Core Molecular and Physical Properties

This compound is a white crystalline powder. Its properties are summarized in the table below. It is available in both anhydrous and monohydrate forms, which have different molecular weights.

PropertyValue (Anhydrous)Value (Monohydrate)
Synonyms N-Cbz-L-aspartic acid 4-tert-butyl ester, Z-L-Aspartic acid 4-tert-butyl esterThis compound·H2O, Cbz-L-Aspartic Acid 4-tert-Butyl Ester Monohydrate
Molecular Formula C16H21NO6[1][2]C16H23NO7[3]
Molecular Weight 323.34 g/mol [2]341.3 g/mol [4]
Appearance White powder or crystalsNot specified, but assumed to be similar to anhydrous form
Solubility Soluble in DMSO and MethanolSoluble in DMSO and Methanol
Purity (Typical) ≥98.0% (TLC)>99.0% (HPLC)

Role in Peptide Synthesis: Preventing Aspartimide Formation

A significant challenge in the synthesis of peptides containing aspartic acid is the formation of an aspartimide intermediate. This side reaction is particularly prevalent when the aspartic acid residue is followed by amino acids such as glycine, asparagine, or serine. The formation of this five-membered ring structure can lead to the production of unwanted β-peptides and racemization of the aspartic acid residue.

The use of a bulky protecting group on the β-carboxyl group of aspartic acid, such as the tert-butyl ester in this compound, sterically hinders the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, thereby significantly reducing the rate of aspartimide formation.[5][6] While no protecting group strategy completely eliminates this side reaction, the use of bulky esters like OtBu is a widely adopted and effective method for its mitigation.[5][7]

Experimental Protocols

The following protocols are standard procedures for the use of this compound in solution-phase peptide synthesis.

Peptide Coupling using this compound with DCC/HOBt

This protocol describes the coupling of this compound to the N-terminus of a peptide chain. The use of 1-Hydroxybenzotriazole (HOBt) is crucial for suppressing racemization during the activation of the carboxylic acid by N,N'-Dicyclohexylcarbodiimide (DCC).

Materials:

  • This compound

  • N-terminally deprotected peptide or amino acid ester

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (if the peptide is in a salt form)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

  • In a separate flask, dissolve the N-terminally deprotected peptide or amino acid ester (1.0 equivalent) in anhydrous DCM or DMF. If the peptide is in a salt form (e.g., hydrochloride), add 1.0 equivalent of DIPEA or NMM to neutralize it and stir for 15 minutes.

  • Cool the this compound/HOBt solution to 0°C in an ice bath with continuous stirring.

  • Add the solution of the deprotected peptide to the this compound solution.

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM or DMF to the reaction mixture dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Stir the reaction mixture at 0°C for 2 hours, and then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated DCU.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude peptide.

  • Purify the crude peptide by flash column chromatography or recrystallization.

Deprotection of the Benzyloxycarbonyl (Z) Group

The Z group is typically removed by catalytic hydrogenation, which is a mild deprotection method that is orthogonal to the acid-labile OtBu group.

Materials:

  • Z-protected peptide

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) source

Procedure:

  • Dissolve the Z-protected peptide in methanol or ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of 10% Pd/C (approximately 10% by weight of the peptide) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with additional methanol or ethanol.

  • Combine the filtrate and washes, and evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Workflow Diagrams

The following diagrams illustrate the key experimental workflows described above.

Peptide_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification Z_Asp_OH Dissolve this compound and HOBt in DMF/DCM Mixing Combine reactant solutions and cool to 0°C Z_Asp_OH->Mixing Peptide_Amine Dissolve N-deprotected peptide in DMF/DCM (neutralize if salt) Peptide_Amine->Mixing DCC_Addition Add DCC solution dropwise Mixing->DCC_Addition Stirring Stir at 0°C then warm to room temperature DCC_Addition->Stirring Filtration Filter to remove DCU Stirring->Filtration Washing Wash organic phase with acid, base, and brine Filtration->Washing Purification Dry and purify crude peptide Washing->Purification

Workflow for Peptide Coupling using this compound.

Z_Deprotection_Workflow Start Dissolve Z-protected peptide in MeOH or EtOH Catalyst Add 10% Pd/C catalyst Start->Catalyst Hydrogenation Establish H₂ atmosphere and stir vigorously Catalyst->Hydrogenation Monitoring Monitor reaction by TLC Hydrogenation->Monitoring Filtration Filter through Celite to remove catalyst Monitoring->Filtration Reaction complete Evaporation Evaporate solvent to obtain deprotected peptide Filtration->Evaporation

References

Understanding the role of Z-Asp(OtBu)-OH in peptide chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Z-Asp(OtBu)-OH in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide chemistry, the precise assembly of amino acids into a defined sequence is paramount. This requires a strategic use of protecting groups to prevent unwanted side reactions and ensure the formation of the correct peptide bonds. This compound, or N-α-Benzyloxycarbonyl-L-aspartic acid β-tert-butyl ester, is a critical building block in this endeavor. This guide provides a comprehensive overview of its chemical properties, its role and challenges in peptide synthesis, and detailed experimental protocols for its application.

This compound is an L-aspartic acid derivative where the α-amino group is protected by a benzyloxycarbonyl (Z) group and the side-chain β-carboxyl group is protected by a tert-butyl (OtBu) ester. This dual protection allows for its use primarily in solution-phase peptide synthesis (SPPS), a method that, while more classical than solid-phase synthesis, offers advantages for specific applications, including the synthesis of short to medium-sized peptides and complex fragments.

Core Concepts: Chemical and Physical Properties

The utility of this compound in peptide synthesis is dictated by its specific chemical and physical properties, which are summarized below.

PropertyValue
Synonyms N-Cbz-L-aspartic acid 4-tert-butyl ester, Z-L-Aspartic acid 4-tert-butyl ester
CAS Number 5545-52-8
Molecular Formula C₁₆H₂₁NO₆
Molecular Weight 323.34 g/mol
Appearance White to off-white powder or crystals
Purity (Typical) ≥98.0% (TLC)
Reaction Suitability Solution-phase peptide synthesis

The Role of this compound in Peptide Synthesis

This compound serves as a protected building block for introducing an aspartic acid residue into a growing peptide chain. The Z-group on the N-terminus prevents the amino group from participating in the coupling reaction, while the OtBu group on the side chain prevents the β-carboxyl group from forming an unwanted amide bond.

The general workflow for incorporating this compound in a solution-phase peptide synthesis is depicted below. This process involves the activation of the free α-carboxyl group of this compound, followed by its coupling to the free amino group of another amino acid or peptide fragment. After the coupling step, the Z-group can be selectively removed to allow for the next coupling reaction in the sequence.

G cluster_spps Solution-Phase Peptide Synthesis Workflow start Start with N-terminally protected amino acid (Z-AA1-OH) and C-terminally protected amino acid (H-AA2-OR) activation Activate α-carboxyl group of Z-AA1-OH (e.g., with DCC/HOBt) start->activation coupling Couple activated Z-AA1-OH with H-AA2-OR to form Z-AA1-AA2-OR activation->coupling purification1 Purify the protected dipeptide coupling->purification1 deprotection Selectively deprotect the N-terminal Z-group (e.g., by hydrogenolysis) to get H-AA1-AA2-OR purification1->deprotection purification2 Purify the deprotected dipeptide deprotection->purification2 elongation Repeat coupling and deprotection cycles to elongate the peptide chain purification2->elongation final_deprotection Final deprotection of all protecting groups (including side-chain OtBu group) elongation->final_deprotection final_purification Purify the final peptide final_deprotection->final_purification end Final Peptide final_purification->end

Caption: General workflow for solution-phase peptide synthesis.

A Critical Challenge: Aspartimide Formation

A significant challenge associated with the use of aspartic acid derivatives in peptide synthesis, including this compound, is the formation of a cyclic imide byproduct known as aspartimide. This side reaction is particularly prevalent during base-catalyzed deprotection steps in Fmoc-based solid-phase peptide synthesis but can also occur under certain conditions in solution-phase synthesis.[1] The formation of aspartimide can lead to a mixture of impurities, including the desired α-peptide, the rearranged β-peptide, and their racemized forms, which are often difficult to separate.[2]

The mechanism involves the nucleophilic attack of the backbone amide nitrogen, C-terminal to the aspartic acid residue, on the side-chain carbonyl group. The tert-butyl ester of this compound offers some steric hindrance that can mitigate, but not entirely prevent, this side reaction.

G cluster_aspartimide Aspartimide Formation Mechanism peptide Peptide with Asp(OtBu) residue deprotonation Base-catalyzed deprotonation of the backbone amide peptide->deprotonation cyclization Intramolecular nucleophilic attack on the side-chain carbonyl deprotonation->cyclization aspartimide Formation of a five-membered succinimide ring (Aspartimide) cyclization->aspartimide hydrolysis Hydrolysis of the aspartimide aspartimide->hydrolysis racemization Racemization at the α-carbon aspartimide->racemization alpha_peptide Desired α-peptide hydrolysis->alpha_peptide α-cleavage beta_peptide Undesired β-peptide hydrolysis->beta_peptide β-cleavage

Caption: Mechanism of aspartimide formation and subsequent side reactions.

Quantitative Data on Aspartimide Formation and Coupling Efficiency

The choice of protecting group for the aspartic acid side chain has a significant impact on the extent of aspartimide formation. While this compound is commonly used, alternative, more sterically hindered protecting groups have been developed to further suppress this side reaction, particularly in Fmoc-based SPPS.

Side-Chain Protecting GroupAspartimide Formation (%) in a Model Peptide (VKDGYI)
OtBuHigh
OMpeModerate
OBnoVery Low (0.1%/cycle)

Data represents typical values under standard Fmoc-SPPS conditions with piperidine-based deprotection and serves as a comparative reference.

The efficiency of the coupling reaction is another critical factor for the overall yield and purity of the synthesized peptide. The choice of coupling reagent plays a key role in achieving high coupling efficiency, especially when dealing with sterically hindered amino acids.

Coupling ReagentAdditiveTypical Coupling TimeCoupling Efficiency (%)
DICHOBt4 - 8 hours85 - 95
HBTU-2 - 4 hours95 - 99
HATU-1 - 2 hours> 99
PyBOP-2 - 4 hours> 98

Note: Coupling times and efficiencies are estimates and can vary depending on the specific amino acids being coupled and the reaction conditions.

Experimental Protocols

The following are detailed protocols for the key experimental steps involving this compound in solution-phase peptide synthesis.

Protocol 1: Peptide Coupling using this compound with DCC/HOBt

This protocol describes the coupling of this compound to the N-terminus of an amino acid ester.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OBzl·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Aqueous solutions for workup (e.g., 1M HCl, 5% NaHCO₃, brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM or DMF.

  • Cool the solution to 0°C in an ice bath and add NMM or DIEA (1.0 equivalent) to neutralize the salt and liberate the free amine. Stir for 15-20 minutes at 0°C.

  • In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

  • Add the solution of this compound and HOBt to the neutralized amino acid ester solution.

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM or DMF to the reaction mixture dropwise at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated DCU.

  • Wash the filtrate sequentially with 1M HCl, 5% NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude Z-protected peptide.

  • Purify the crude product by recrystallization or column chromatography on silica gel.[3]

Protocol 2: Deprotection of the Benzyloxycarbonyl (Z) Group

This protocol outlines the removal of the N-terminal Z-group via catalytic hydrogenation.[4]

Materials:

  • Z-protected peptide

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Z-protected peptide in methanol or ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of 10% Pd/C (approximately 10% by weight of the peptide) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected peptide.

Protocol 3: Cleavage of the tert-Butyl (OtBu) Ester Group

This protocol describes the acid-catalyzed cleavage of the OtBu side-chain protecting group.[5]

Materials:

  • OtBu-protected peptide

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (TIS), water, if required for sensitive residues)

Procedure:

  • Dissolve the OtBu-protected peptide in DCM.

  • Add a solution of TFA in DCM (typically 50-95% TFA). If the peptide contains sensitive residues like tryptophan or cysteine, add appropriate scavengers to the cleavage cocktail.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • Triturate the residue with cold diethyl ether to precipitate the deprotected peptide.

  • Collect the precipitated peptide by filtration or centrifugation and wash with cold ether.

  • Dry the final peptide under vacuum.

Conclusion

This compound remains a valuable and widely used building block in peptide chemistry, particularly for solution-phase synthesis. Its dual protecting group strategy allows for the controlled incorporation of aspartic acid into peptide chains. However, researchers and drug development professionals must be cognizant of the potential for aspartimide formation, a side reaction that can compromise the yield and purity of the final product. By understanding the mechanisms of this side reaction, utilizing optimized coupling protocols, and considering alternative, more sterically hindered protecting groups for particularly sensitive sequences, the challenges associated with this compound can be effectively managed. The detailed protocols and comparative data provided in this guide serve as a practical resource for the successful application of this compound in the synthesis of bioactive peptides.

References

Z-Asp(OtBu)-OH (CAS 5545-52-8): A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, synthesis applications, and analytical methods for the pivotal amino acid building block, N-α-Benzyloxycarbonyl-L-aspartic acid β-tert-butyl ester.

This technical guide provides an extensive overview of Z-Asp(OtBu)-OH (CAS 5545-52-8), a critical protected amino acid derivative widely utilized in peptide synthesis for research, and the development of peptide-based therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical and physical properties, experimental protocols for its use, and key analytical methods for quality control.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder. The benzyloxycarbonyl (Z) group on the α-amino group and the tert-butyl (tBu) ester on the β-carboxyl group provide orthogonal protection, enabling its strategic incorporation into peptide chains.[1][2][3] This dual protection scheme is fundamental to its application in both solution-phase and solid-phase peptide synthesis (SPPS).[1]

A summary of its key quantitative properties is presented in the table below:

PropertyValueReferences
CAS Number 5545-52-8[1][4][5]
Molecular Formula C16H21NO6[1][4][6]
Molecular Weight 323.34 g/mol [1][4][7][8]
Appearance White to off-white powder or crystals[1][9]
Purity Typically ≥98.0% (TLC/HPLC)[1][5][9]
Melting Point 76.7°C[3]
Boiling Point 513.1°C at 760 mmHg[3]
Density 1.219 g/cm³[3]
Solubility Soluble in DMSO (200 mg/mL with sonication)[7]
Storage Conditions Recommended storage at -20°C or refrigerated (0-10°C) under inert gas.[3][5][7]

Applications in Peptide Synthesis

This compound is a versatile building block for introducing an aspartic acid residue into a peptide sequence. The Z group is typically removed by catalytic hydrogenation, while the OtBu group is labile to acidic conditions, such as treatment with trifluoroacetic acid (TFA). This orthogonality is a key advantage in complex peptide synthesis strategies.

A significant challenge associated with the incorporation of aspartic acid residues in peptide synthesis is the formation of aspartimide, a cyclic imide byproduct.[10] This side reaction is particularly prevalent during Fmoc deprotection in SPPS, which involves basic conditions.[10] The use of this compound in solution-phase synthesis or careful selection of coupling and deprotection strategies in SPPS is crucial to minimize this impurity.

Experimental Protocols

Solution-Phase Peptide Coupling using this compound with DCC/HOBt

This protocol describes a standard method for coupling this compound to the free amine of another amino acid or peptide fragment in solution.

Materials:

  • This compound

  • Amino acid or peptide with a free N-terminus

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if the amine component is a salt)

  • 1N HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve the N-terminally deprotected amino acid or peptide (1.0 equivalent) in anhydrous DCM or DMF. If it is a hydrochloride or trifluoroacetate salt, add 1.0 equivalent of TEA or DIPEA and stir for 15 minutes to neutralize.

  • Add the solution of the deprotected amine component to the this compound solution.

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM or DMF to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated DCU.

  • Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude Z-protected peptide.

G cluster_activation Activation cluster_coupling Coupling cluster_workup Workup Z_Asp_OH This compound Activated_Ester Activated Ester Intermediate Z_Asp_OH->Activated_Ester DCC, HOBt HOBt HOBt HOBt->Activated_Ester DCC DCC DCC->Activated_Ester Coupled_Peptide Z-Asp(OtBu)-Peptide Activated_Ester->Coupled_Peptide Amine H₂N-Peptide Amine->Coupled_Peptide Filtration Filter DCU Coupled_Peptide->Filtration Washing Aqueous Washes Filtration->Washing Drying Dry & Evaporate Washing->Drying Crude_Product Crude Product Drying->Crude_Product

Caption: Workflow for solution-phase peptide coupling.

Deprotection of the Benzyloxycarbonyl (Z) Group

This protocol outlines the removal of the N-terminal Z-group via catalytic hydrogenation.

Materials:

  • Z-protected peptide

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve the Z-protected peptide in MeOH or EtOH.

  • Carefully add a catalytic amount of 10% Pd/C (approximately 10% by weight of the peptide).

  • Evacuate the reaction flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with additional MeOH or EtOH.

  • Combine the filtrate and washes, and evaporate the solvent under reduced pressure to obtain the deprotected peptide.

G Z_Peptide Z-Peptide in Solvent Add_Catalyst Add 10% Pd/C Z_Peptide->Add_Catalyst H2_Atmosphere Establish H₂ Atmosphere Add_Catalyst->H2_Atmosphere Stir Stir at RT H2_Atmosphere->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Reaction not complete Filter Filter through Celite Monitor->Filter Reaction complete Evaporate Evaporate Solvent Filter->Evaporate Deprotected_Peptide Deprotected Peptide Evaporate->Deprotected_Peptide

Caption: Workflow for Z-group deprotection.

Analytical Methods for Quality Control

Rigorous analytical testing is essential to ensure the purity and identity of this compound and the peptides synthesized from it.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound and the resulting peptides.[2][9] A reverse-phase C18 column is typically used with a gradient of water and acetonitrile, often containing 0.1% trifluoroacetic acid (TFA) to improve peak shape.

Typical HPLC Parameters:

  • Column: C18 reverse-phase (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound and for identifying and quantifying impurities.[9] ¹H NMR can be used for absolute quantitative analysis to determine purity with high accuracy.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and the synthesized peptides, providing definitive identification.[9]

G cluster_synthesis Synthesis & Purification cluster_decision Decision Synthesis Peptide Synthesis using This compound Purification Purification Synthesis->Purification HPLC HPLC (Purity Assessment) Purification->HPLC NMR NMR (Structural Confirmation) Purification->NMR MS Mass Spectrometry (Identity Confirmation) Purification->MS Pass Meets Specifications HPLC->Pass NMR->Pass MS->Pass Fail Fails Specifications

Caption: Analytical workflow for quality control.

Signaling Pathway Context: The Role of Aspartic Acid in Angiotensin II

While this compound is a synthetic building block, the aspartic acid residue it carries is a component of numerous biologically active peptides. A prominent example is Angiotensin II, an octapeptide with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe. Angiotensin II is the primary effector of the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis. The N-terminal aspartic acid is crucial for its biological activity.

Angiotensin II exerts its effects by binding to specific G-protein coupled receptors, primarily the AT1 receptor. This binding event initiates a cascade of intracellular signaling pathways, including the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger an increase in intracellular calcium and activate protein kinase C (PKC), respectively, culminating in physiological responses such as vasoconstriction and aldosterone secretion.

G AngII Angiotensin II (contains Aspartic Acid) AT1R AT1 Receptor AngII->AT1R Binds to Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Releases PKC Protein Kinase C DAG->PKC Activates Response Physiological Response (e.g., Vasoconstriction) Ca2->Response PKC->Response

Caption: Angiotensin II signaling pathway.

Conclusion

This compound is an indispensable tool in the synthesis of peptides for research and therapeutic development. A thorough understanding of its properties, appropriate handling in synthetic protocols to mitigate side reactions like aspartimide formation, and rigorous analytical characterization are paramount to its successful application. This guide provides a foundational resource for scientists and researchers, enabling the effective utilization of this key building block in the advancement of peptide-based drug discovery and development.

References

An In-depth Technical Guide to N-Cbz-L-aspartic acid 4-tert-butyl ester: A Core Building Block in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key features of N-Cbz-L-aspartic acid 4-tert-butyl ester, a critical building block in the field of peptide chemistry and drug development. This document details its chemical and physical properties, outlines its principal applications, and provides illustrative experimental workflows for its synthesis and utilization in peptide coupling reactions.

Core Properties of N-Cbz-L-aspartic acid 4-tert-butyl ester

N-Cbz-L-aspartic acid 4-tert-butyl ester is a derivative of the amino acid L-aspartic acid, where the alpha-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and the side-chain carboxylic acid is protected as a tert-butyl ester. This dual protection strategy is fundamental to its utility in controlled, stepwise peptide synthesis.

Physicochemical Data

A summary of the key quantitative data for N-Cbz-L-aspartic acid 4-tert-butyl ester is presented in Table 1.

PropertyValueReference(s)
CAS Number 5545-52-8[1][2]
Molecular Formula C₁₆H₂₁NO₆[1][2]
Molecular Weight 323.34 g/mol [1][2]
Appearance White to off-white solid/powder[3]
Melting Point 70-76 °C[1]
Solubility Soluble in methanol and dimethyl sulfoxide
Storage Conditions 2-8 °C, sealed in a dry environment[3]

Role in Peptide Synthesis: The Orthogonal Protection Strategy

The primary application of N-Cbz-L-aspartic acid 4-tert-butyl ester lies in its role as a protected amino acid for both solution-phase and solid-phase peptide synthesis (SPPS). The strategic placement of the Cbz and tert-butyl ester protecting groups allows for their selective removal under different chemical conditions, a concept known as an orthogonal protection strategy .

The Cbz group is stable to the mildly acidic and basic conditions often employed during peptide synthesis but can be readily removed by catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst). In contrast, the tert-butyl ester is stable to hydrogenolysis and basic conditions but is labile to strong acids, such as trifluoroacetic acid (TFA). This orthogonality is crucial for the regioselective formation of peptide bonds and the synthesis of complex peptide sequences.

Experimental Protocols

While specific, detailed protocols for the synthesis and direct use of N-Cbz-L-aspartic acid 4-tert-butyl ester are not extensively detailed in single literature sources, a general understanding can be constructed from protocols for analogous compounds and general peptide synthesis methodologies.

Conceptual Synthesis of N-Cbz-L-aspartic acid 4-tert-butyl ester

The synthesis of N-Cbz-L-aspartic acid 4-tert-butyl ester can be conceptualized as a multi-step process starting from L-aspartic acid. A plausible synthetic route is outlined below, based on established protecting group chemistry.

Step 1: Selective Esterification of the β-Carboxylic Acid. The side-chain carboxylic acid of L-aspartic acid is selectively esterified to form the tert-butyl ester.

Step 2: Protection of the α-Amino Group. The free amino group of L-aspartic acid 4-tert-butyl ester is then protected with a benzyloxycarbonyl group using benzyl chloroformate (Cbz-Cl) under basic conditions.

A logical workflow for this synthesis is depicted in the following diagram:

G cluster_start Starting Material cluster_step1 Step 1: β-Esterification cluster_step2 Step 2: α-Amino Protection L-Aspartic_Acid L-Aspartic Acid Intermediate L-Aspartic acid 4-tert-butyl ester L-Aspartic_Acid->Intermediate tert-Butanol, Acid Catalyst Reagents1 tert-Butanol, Acid Catalyst Product N-Cbz-L-aspartic acid 4-tert-butyl ester Intermediate->Product Cbz-Cl, Base Reagents2 Benzyl Chloroformate (Cbz-Cl), Base (e.g., NaHCO₃)

Conceptual synthetic workflow for N-Cbz-L-aspartic acid 4-tert-butyl ester.
Use in Solution-Phase Peptide Coupling

N-Cbz-L-aspartic acid 4-tert-butyl ester can be used in solution-phase peptide synthesis to introduce an aspartic acid residue into a growing peptide chain. A general protocol involves the activation of the free α-carboxylic acid, followed by coupling with the free amino group of another amino acid or peptide fragment.

Methodology:

  • Activation: The carboxylic acid of N-Cbz-L-aspartic acid 4-tert-butyl ester is activated using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. This reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling: The activated ester is then reacted with the amino component (an amino acid ester or a peptide with a free N-terminus) to form the new peptide bond.

  • Work-up and Purification: The reaction mixture is worked up to remove the coupling byproducts and unreacted starting materials. Purification is typically achieved by chromatography.

The workflow for a typical peptide coupling reaction is illustrated below:

G cluster_reactants Reactants cluster_activation Activation Step cluster_coupling Coupling Step cluster_deprotection Selective Deprotection Cbz_Asp_OtBu N-Cbz-L-aspartic acid 4-tert-butyl ester Activated_Ester Activated Cbz-Asp(OtBu)-OH Cbz_Asp_OtBu->Activated_Ester Coupling Reagents Amino_Component Amino Acid Ester (e.g., H-Gly-OMe) Dipeptide Protected Dipeptide (Cbz-Asp(OtBu)-Gly-OMe) Amino_Component->Dipeptide Coupling_Reagents DCC/NHS or EDC/HOBt in DCM or DMF Activated_Ester->Dipeptide Free_N_Terminus H-Asp(OtBu)-Gly-OMe Dipeptide->Free_N_Terminus Cbz removal Free_Side_Chain Cbz-Asp-Gly-OMe Dipeptide->Free_Side_Chain tBu removal Deprotection_Cbz H₂, Pd/C Deprotection_tBu TFA

Workflow for peptide coupling and selective deprotection.

Applications in Drug Development and Research

As a key building block, N-Cbz-L-aspartic acid 4-tert-butyl ester is instrumental in the synthesis of a wide range of biologically active peptides and peptidomimetics. Its applications span various areas of drug discovery and biochemical research, including:

  • Synthesis of Peptide Hormones and Analogs: For the development of therapeutics targeting endocrine disorders.

  • Construction of Enzyme Inhibitors: Particularly for proteases where the aspartic acid side chain may play a role in binding or catalysis.

  • Development of Novel Antibiotics: Many antimicrobial peptides incorporate aspartic acid residues.

  • Preparation of Peptide-Based Biomaterials: For applications in tissue engineering and drug delivery.

Conclusion

N-Cbz-L-aspartic acid 4-tert-butyl ester is a cornerstone reagent for chemists and pharmaceutical scientists engaged in peptide synthesis. Its well-defined orthogonal protecting groups provide the necessary control for the construction of complex peptide architectures. A thorough understanding of its properties and reaction characteristics, as outlined in this guide, is essential for its effective application in the synthesis of novel and impactful peptide-based molecules.

References

A Technical Guide to Z-Asp(OtBu)-OH: Hydrate vs. Anhydrous Forms for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-α-Benzyloxycarbonyl-L-aspartic acid β-tert-butyl ester, commonly abbreviated as Z-Asp(OtBu)-OH, is a critical building block in the field of peptide synthesis. Its dual-protection scheme, with the Z-group on the alpha-amino group and the tert-butyl ester on the side-chain carboxyl, makes it a valuable reagent for the controlled, stepwise assembly of peptide chains, particularly in solution-phase synthesis.[1] This compound is commercially available in both a hydrate and an anhydrous form, and understanding the distinct properties and handling requirements of each is paramount for achieving reproducible and high-yield synthetic outcomes.

This technical guide provides an in-depth comparison of this compound hydrate and its anhydrous counterpart. It details their physicochemical properties, outlines experimental protocols for their characterization and use, and discusses the implications of their differential water content on stability, handling, and reactivity in peptide synthesis workflows.

Core Physicochemical Properties: A Comparative Analysis

The primary distinction between the two forms is the presence of a water molecule within the crystal lattice of the hydrate. This seemingly minor difference has significant consequences for properties such as molecular weight, which must be accurately accounted for when calculating molar equivalents for reactions.

PropertyThis compound HydrateThis compound Anhydrous
Synonyms This compound·H₂O, Nα-Cbz-L-aspartic acid β-tert-butyl ester hydrate[2]This compound, N-Cbz-L-aspartic acid 4-tert-butyl ester[3]
CAS Number 5545-52-8 (often listed for both), 229957-50-0 (specifically hydrate)[4][5]5545-52-8[3]
Molecular Formula C₁₆H₂₁NO₆·H₂O or C₁₆H₂₃NO₇[5][6]C₁₆H₂₁NO₆[3][7]
Molecular Weight 341.36 g/mol [5][6][8]323.34 g/mol [7]
Appearance White to off-white solid/powder[5]White powder or crystals
Storage Conditions 2-8°C, sealed in dry conditions[5][6]-20°C for long-term (3 years), 4°C for short-term (2 years)[7]
Purity Assay ≥98.0% (TLC)≥98.0% (TLC)

Experimental Protocols and Methodologies

Accurate characterization and handling are crucial for the successful application of this compound. The following protocols are fundamental for researchers working with this reagent.

Determination of Water Content: Karl Fischer Titration

This is the gold standard for quantifying the water content and definitively distinguishing between the hydrate and anhydrous forms.

Objective: To accurately measure the percentage of water in a sample of this compound.

Methodology:

  • Instrument Setup: Prepare a calibrated coulometric or volumetric Karl Fischer titrator according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh a sample of this compound (typically 50-100 mg) and record the weight.

  • Titration: Introduce the sample into the titration cell containing the Karl Fischer reagent (an anhydrous solvent, often methanol, and a titrant containing iodine).

  • Analysis: The instrument will titrate the sample with the iodine-containing reagent. The reaction consumes water, and the endpoint is detected electrochemically.

  • Calculation: The instrument's software calculates the amount of water based on the amount of titrant used. The result is typically expressed as a weight percentage.

    • Expected Results: The anhydrous form should have a water content of <0.5%, while the monohydrate would theoretically have a water content of approximately 5.27% (18.02 g/mol H₂O / 341.36 g/mol total). Lot-specific certificates of analysis should always be consulted for precise data.[8]

Application in Solution-Phase Peptide Synthesis (SPPS)

This compound is used to introduce a protected aspartic acid residue into a growing peptide chain.

Objective: To couple this compound to the N-terminus of a peptide-ester (e.g., H-Gly-OMe).

Methodology:

  • Reactant Preparation:

    • Dissolve one equivalent of the N-terminally deprotected peptide ester (e.g., Glycine methyl ester hydrochloride) and a suitable base (e.g., N-methylmorpholine or triethylamine, 1.1 equivalents) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

    • In a separate flask, dissolve 1.05 equivalents of this compound (ensure the molecular weight for the hydrate or anhydrous form is used for accurate calculation) in the same anhydrous solvent.

  • Activation: Cool the this compound solution to 0°C. Add 1.05 equivalents of a coupling agent (e.g., HOBt/HBTU, or DCC). Stir the mixture at 0°C for 15-20 minutes to form the activated ester.

  • Coupling: Add the activated this compound solution to the prepared peptide ester solution. Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

  • Workup and Purification:

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture (e.g., to remove DCU byproduct if DCC is used).

    • Wash the organic solution sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting protected dipeptide by column chromatography or recrystallization.

experimental_workflow cluster_activation Activation Step (0°C) cluster_coupling Coupling Step (RT) cluster_workup Workup & Purification Z_Asp This compound Activated_Ester Activated Ester Intermediate Z_Asp->Activated_Ester + Coupling_Agent Coupling Agent (e.g., HBTU/HOBt) Coupling_Agent->Activated_Ester Protected_Peptide Protected Peptide (Z-Asp(OtBu)-Gly-OMe) Activated_Ester->Protected_Peptide + Peptide_Ester Peptide Ester (e.g., H-Gly-OMe) Peptide_Ester->Protected_Peptide Workup Aqueous Workup Protected_Peptide->Workup Purification Purification (Chromatography) Workup->Purification Final_Product Pure Protected Peptide Purification->Final_Product

Caption: Workflow for solution-phase peptide coupling.

Stability, Handling, and Critical Considerations

Hydrate Form:

  • Stability: The hydrate is generally a stable, crystalline solid. Its defined stoichiometry makes it reliable for weighing, provided the correct molecular weight is used.

  • Handling: No special precautions are needed regarding atmospheric moisture under normal lab conditions. However, for water-sensitive reactions, the inherent water content must be considered part of the overall reaction solvent composition.

Anhydrous Form:

  • Stability and Hygroscopicity: The anhydrous form is potentially hygroscopic. Exposure to atmospheric moisture can lead to the gradual absorption of water, converting it into the hydrate form. This can alter its effective molecular weight and introduce unwanted water into anhydrous reaction systems.

  • Handling: It is crucial to store the anhydrous form in a desiccator or under an inert atmosphere (e.g., argon or nitrogen). Containers should be tightly sealed immediately after use. When weighing, it is advisable to do so quickly to minimize moisture uptake.

logical_relationship Anhydrous Anhydrous Form This compound Hydrate Hydrate Form This compound·H₂O Anhydrous->Hydrate  Moisture Exposure (Hydration) Drying (Dehydration)  

Caption: Interconversion between hydrate and anhydrous forms.

The Challenge of Aspartimide Formation

A significant challenge in synthesizing peptides containing aspartic acid is the formation of aspartimide, a five-membered succinimide ring byproduct.[1] This side reaction is particularly prevalent during the removal of the N-terminal protecting group (especially the Fmoc group in solid-phase synthesis) under basic conditions. Aspartimide formation can lead to a mixture of impurities, including the desired α-peptide, the rearranged β-peptide, and racemized products.[1]

The use of the bulky tert-butyl (OtBu) ester as a side-chain protecting group in this compound helps to sterically hinder the intramolecular cyclization, thereby reducing the rate of aspartimide formation compared to smaller ester groups like methyl (OMe).[1][9]

aspartimide_pathway cluster_products Resulting Impurities Peptide Peptide Chain with -Asp(OtBu)-Gly- Aspartimide Aspartimide Intermediate (Succinimide Ring) Peptide->Aspartimide Base Base (e.g., Piperidine) Base->Aspartimide  catalyzes Alpha_Peptide Desired α-Peptide Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis Racemized Racemized Products Aspartimide->Racemized Racemization

Caption: Pathway of aspartimide formation and subsequent products.

Conclusion and Recommendations

The choice between the hydrate and anhydrous forms of this compound depends on the specific requirements of the synthetic procedure.

  • For routine synthesis where precise molar calculations are critical, the hydrate form offers reliability due to its stable, well-defined composition. Researchers must remember to use its correct, higher molecular weight (341.36 g/mol ) to avoid under-dosing the reagent.

  • For reactions that are highly sensitive to water, the anhydrous form is the superior choice. However, it demands stringent handling and storage protocols to prevent moisture absorption, which could compromise its anhydrous state and lead to inconsistent results.

For all applications, it is strongly recommended to consult the lot-specific Certificate of Analysis to confirm the water content and purity. Understanding the distinct characteristics of these two forms empowers researchers to optimize their synthetic strategies, minimize side reactions like aspartimide formation, and ultimately achieve higher purity and yield in the development of therapeutic peptides.

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Z-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the target peptide. Among the arsenal of protective groups available, the Benzyloxycarbonyl (Z or Cbz) group, introduced by Max Bergmann and Leonidas Zervas in 1932, remains a cornerstone, particularly in solution-phase peptide synthesis. Its stability, ease of introduction, and selective removal have cemented its place in the synthetic chemist's toolbox for decades. This technical guide provides a comprehensive overview of Z-protected amino acids, detailing their synthesis, deprotection, and application in peptide synthesis, complete with experimental protocols and quantitative data to aid researchers in their practical applications.

The Benzyloxycarbonyl (Z) Group: A Robust Guardian

The Z-group is a urethane-type protecting group lauded for its stability under a range of conditions, including those required for the removal of other common protecting groups like Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl), rendering it a valuable tool in orthogonal synthesis strategies.[1][2] It effectively masks the nucleophilicity of the α-amino group of an amino acid, preventing unwanted side reactions during peptide bond formation.[3]

Key Characteristics of the Z-Group:
  • Stability: Stable to both mild acidic and basic conditions, allowing for the selective deprotection of other protecting groups.[4]

  • Introduction: Readily introduced using benzyl chloroformate under aqueous alkaline conditions.[5]

  • Removal: Can be cleaved under specific conditions, primarily catalytic hydrogenolysis or strong acids like hydrogen bromide in acetic acid.[3][4]

  • Racemization Resistance: The urethane linkage of the Z-group helps to suppress racemization during the activation of the carboxyl group for peptide coupling.[3][6]

Synthesis of Z-Protected Amino Acids

The most common method for the introduction of the Z-group is the Schotten-Baumann reaction, where an amino acid is treated with benzyl chloroformate (Cbz-Cl) in the presence of a base.[7] This reaction proceeds via nucleophilic attack of the deprotonated amino group on the carbonyl carbon of benzyl chloroformate.

G cluster_protection Z-Protection of an Amino Acid AA Amino Acid (H₂N-CHR-COOH) Deprotonated_AA Deprotonated Amino Acid (⁻H₂N-CHR-COO⁻) AA->Deprotonated_AA Deprotonation Base Base (e.g., NaOH, NaHCO₃) Intermediate Tetrahedral Intermediate Deprotonated_AA->Intermediate Nucleophilic Attack CbzCl Benzyl Chloroformate (Z-Cl) CbzCl->Intermediate Z_AA Z-Protected Amino Acid (Z-HN-CHR-COOH) Intermediate->Z_AA Elimination of Cl⁻ HCl HCl

Figure 1: Z-Protection Workflow.
Experimental Protocol: Synthesis of Z-L-Alanine

Materials:

  • L-Alanine

  • Sodium hydroxide (NaOH)

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve L-Alanine (1.0 eq) in a 2M NaOH solution (2.0 eq) and cool the solution to 0-5 °C in an ice bath.

  • In a separate container, dissolve benzyl chloroformate (1.1 eq) in dioxane.

  • Add the benzyl chloroformate solution dropwise to the cooled amino acid solution while vigorously stirring and maintaining the temperature below 5 °C. Simultaneously, add a 4M NaOH solution dropwise to maintain a pH between 9 and 10.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate of Z-L-Alanine should form.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and evaporate the solvent under reduced pressure to yield Z-L-Alanine as a white solid.

Deprotection of Z-Protected Amino Acids

The removal of the Z-group is a critical step and can be achieved through two primary methods: catalytic hydrogenolysis and treatment with strong acids. The choice of method depends on the presence of other sensitive functional groups within the peptide.

Catalytic Hydrogenolysis

This is the most common and mildest method for Z-group cleavage. It involves the use of a palladium catalyst (typically 10% Pd on carbon) and a hydrogen source. The reaction proceeds via the cleavage of the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene.

G cluster_deprotection Catalytic Hydrogenolysis of Z-Group Z_Peptide Z-Protected Peptide Adsorbed_Complex Adsorption onto Catalyst Surface Z_Peptide->Adsorbed_Complex H2 H₂ H2->Adsorbed_Complex PdC Pd/C Catalyst Cleavage C-O Bond Cleavage Adsorbed_Complex->Cleavage Carbamic_Acid Unstable Carbamic Acid Intermediate Cleavage->Carbamic_Acid Toluene Toluene Cleavage->Toluene Deprotected_Peptide Deprotected Peptide Carbamic_Acid->Deprotected_Peptide Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Figure 2: Catalytic Hydrogenolysis Workflow.

A variation of this method is catalytic transfer hydrogenolysis , which uses a hydrogen donor like ammonium formate or formic acid in place of hydrogen gas, offering a more convenient and often faster alternative.[8]

Materials:

  • Z-protected dipeptide (e.g., Z-Lys(Z)-Gly-OMe)

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate or formic acid

  • Methanol or ethanol

  • Celite®

Procedure:

  • Dissolve the Z-protected dipeptide (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the peptide).

  • Add ammonium formate (4-5 eq) or formic acid as the hydrogen donor.[9]

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with additional methanol or ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected dipeptide.

Acidic Deprotection

For peptides containing functional groups that are sensitive to reduction (e.g., alkynes, nitro groups), acidic deprotection is a viable alternative. The most common reagent for this purpose is a solution of hydrogen bromide (HBr) in glacial acetic acid.

Materials:

  • Z-protected amino acid

  • 33% HBr in glacial acetic acid

  • Dry diethyl ether

Procedure:

  • Dissolve the Z-protected amino acid (1 eq) in a minimal amount of glacial acetic acid.

  • Add a solution of 33% HBr in acetic acid (a slight excess).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, precipitate the amino acid hydrobromide salt by adding cold, dry diethyl ether.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Quantitative Data on Z-Protection and Deprotection

The efficiency of Z-group manipulations can be influenced by the specific amino acid and the reaction conditions. The following tables provide a summary of typical yields and reaction times for various Z-protection and deprotection reactions.

Table 1: Typical Yields for Z-Protection of Various Amino Acids

Amino AcidProtecting ReagentBaseSolventReaction Time (h)Yield (%)Reference
GlycineBenzyl ChloroformateNaOHWater2-385-95[10]
L-AlanineBenzyl ChloroformateNaOHDioxane/Water2-3~90[11]
L-SerineBenzyl ChloroformateNaOHDioxane/Water2-380-90[11]
L-Glutamic AcidZ-Glu(OtBu)-ONp-DCM4-12>90[7]
L-LysineBenzyl ChloroformateNaOHWater3-480-90[9]

Table 2: Comparison of Z-Deprotection Methods

MethodReagentsSubstrateReaction TimeYield (%)Reference
Catalytic HydrogenolysisH₂ (1 atm), 10% Pd/CZ-D-Serine peptide2-4 h>95[9]
Catalytic Transfer HydrogenolysisAmmonium Formate, 10% Pd/CZ-Lys(Z)-Gly-OMe1-4 h>90[9]
Acidolysis33% HBr in Acetic AcidZ-Glu(OtBu)-ONp1-2 hHigh[12]

Application in Solution-Phase Peptide Synthesis

Z-protected amino acids are mainstays in solution-phase peptide synthesis. The general workflow involves the coupling of an N-terminally Z-protected amino acid with a C-terminally protected amino acid or peptide, followed by the deprotection of the N-terminus to allow for the next coupling step.

G cluster_spps Solution-Phase Peptide Synthesis Cycle Z_AA1 Z-Amino Acid 1 Coupling Peptide Coupling (e.g., EDC/HOBt) Z_AA1->Coupling AA2_Ester Amino Acid 2 Ester AA2_Ester->Coupling Z_Dipeptide Z-Protected Dipeptide Coupling->Z_Dipeptide Deprotection N-Terminal Deprotection (e.g., Hydrogenolysis) Z_Dipeptide->Deprotection Dipeptide_Ester Dipeptide Ester Deprotection->Dipeptide_Ester Coupling2 Peptide Coupling Dipeptide_Ester->Coupling2 Z_AA3 Z-Amino Acid 3 Z_AA3->Coupling2 Z_Tripeptide Z-Protected Tripeptide Coupling2->Z_Tripeptide

Figure 3: Solution-Phase Peptide Synthesis Workflow.
Experimental Protocol: Dipeptide Synthesis using EDC/HOBt Coupling

Materials:

  • Z-protected amino acid (1.0 eq)

  • Amino acid ester hydrochloride (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 eq)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the Z-protected amino acid, amino acid ester hydrochloride, and HOBt in DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA to neutralize the hydrochloride salt.

  • Add EDC or DCC to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • If using DCC, filter off the dicyclohexylurea (DCU) byproduct.

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by column chromatography or recrystallization.

Potential Side Reactions and Troubleshooting

While robust, the use of Z-protected amino acids is not without potential pitfalls. Awareness of these can aid in troubleshooting and optimizing synthetic outcomes.

  • Incomplete Protection/Deprotection: This can be addressed by carefully monitoring the reaction by TLC and adjusting reaction times or reagent equivalents as needed.

  • Racemization: Although the Z-group is resistant to racemization, the use of strong bases or prolonged reaction times during coupling can lead to some epimerization.[6] Using additives like HOBt can help to suppress this.[6]

  • Side Reactions during Acidic Deprotection: The strong acidic conditions can lead to side reactions with sensitive amino acids like tryptophan and methionine. The use of scavengers can mitigate these issues.

  • Catalyst Poisoning: Sulfur-containing amino acids like methionine can poison the palladium catalyst during hydrogenolysis. Careful selection of the catalyst and reaction conditions may be necessary.

  • Pyroglutamate Formation: N-terminal glutamic acid residues can cyclize to form pyroglutamate, especially during deprotection or coupling steps.[12] Performing the coupling at low temperatures and minimizing the time the N-terminal amine is free can help to reduce this side reaction.[12]

Conclusion

The benzyloxycarbonyl protecting group continues to be an indispensable tool in the synthesis of peptides, particularly in solution-phase methodologies. Its favorable characteristics of stability, ease of introduction, and selective removal under well-defined conditions provide chemists with a reliable method for constructing complex peptide chains. By understanding the underlying chemistry, mastering the experimental protocols, and being aware of potential side reactions, researchers can effectively leverage Z-protected amino acids to advance their work in drug discovery and the broader life sciences.

References

An In-depth Technical Guide to the Safety and Handling of Z-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for Z-Asp(OtBu)-OH (N-Cbz-L-aspartic acid 4-tert-butyl ester), an amino acid derivative commonly used in peptide synthesis.[1][2] It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a white to off-white solid, typically in powder or crystal form.[1][2] It is recognized as a combustible solid.[2] Key physical and chemical properties are summarized below.

PropertyValueReference(s)
Appearance White to off-white powder or crystals[1][2]
Molecular Formula C₁₆H₂₁NO₆[1][3][4]
Molecular Weight 323.34 g/mol [1][2][3][5]
CAS Number 5545-52-8[1][2][4]
EC Number 226-912-0[2]
Solubility Soluble in DMSO (200 mg/mL with ultrasonic assistance)[1]
Storage Class 11 - Combustible Solids[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are irritation to the skin, eyes, and respiratory tract.[5] Adherence to GHS guidelines is essential for safe handling.

Hazard ClassHazard StatementPictogramSignal Word
Skin corrosion/irritation (Category 2)H315: Causes skin irritation!Warning
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation!Warning
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation!Warning
Data sourced from ECHA C&L Inventory.[5]

GHS_Hazard_Classification cluster_product This compound cluster_hazards GHS Hazard Statements cluster_precautions Precautionary Statements (Examples) product_id CAS: 5545-52-8 H315 {H315 | Causes skin irritation} H319 {H319 | Causes serious eye irritation} H335 {H335 | May cause respiratory irritation} P280 {P280 | Wear protective gloves/eye protection} H315->P280 P305_P351_P338 {P305+P351+P338 | IF IN EYES: Rinse cautiously...} H319->P305_P351_P338 P261 {P261 | Avoid breathing dust} H335->P261

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.

3.1. Engineering Controls When handling this compound, especially when dust or aerosols may be generated, use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.[6]

3.2. Personal Protective Equipment (PPE) A comprehensive PPE strategy is mandatory. The following diagram outlines the recommended PPE for handling this compound.

PPE_Workflow start Before Handling this compound lab_coat lab_coat start->lab_coat end Handling Complete gloves gloves lab_coat->gloves eyeshields eyeshields gloves->eyeshields eyeshields->end respirator respirator eyeshields->respirator If dust is generated respirator->end

The minimum required PPE includes a full suit or lab coat, gloves, and eyeshields.[2][6] A dust respirator (e.g., type N95) should be used to avoid inhalation of the powder.[2][6] It is always recommended to consult a specialist before handling this product to ensure the suggested protective clothing is sufficient.[6]

3.3. Storage Conditions Store this compound in a tightly closed container.[6] Recommended storage temperatures vary based on the form and duration.

FormStorage TemperatureDurationReference(s)
Powder -20°C3 years[1]
Powder 4°C (or <5°C)2 years[1][6]
In Solvent -80°C6 months[1]
In Solvent -20°C1 month[1]

Conditions to Avoid: Keep away from heat and sources of ignition.[6] Avoid contact with strong oxidizing reagents.[6]

3.4. Hygiene Measures Wash hands thoroughly after handling the compound and before eating, smoking, or using the lavatory.[6]

Emergency and First Aid Procedures

In case of accidental exposure, follow these first aid measures immediately.

  • Inhalation: If inhaled, move the person to fresh air. May be harmful if inhaled and may cause respiratory tract irritation.[6]

  • Skin Contact: Wash off with soap and plenty of water.[6]

  • Eye Contact: Flush eyes with water as a precaution. Check for and remove any contact lenses.[6]

  • Ingestion: May be harmful if swallowed.[6] Seek medical attention.

Accidental Release and Fire-Fighting Measures

5.1. Accidental Release For small spills, use appropriate tools to put the spilled material into a convenient waste disposal container.[6] For large spills, use a shovel for containment and transfer to a waste disposal container.[6]

5.2. Fire-Fighting

  • Extinguishing Media: For small fires, use a carbon dioxide or dry chemical extinguisher.[6]

  • Special Procedures: Firefighters should wear positive pressure self-contained breathing apparatus (SCBA) and full turnout gear.[6]

  • Hazardous Decomposition: Under fire conditions, hazardous decomposition products such as oxides of carbon (CO, CO₂) and nitrogen (NO, NO₂) can be produced.[6]

Stability and Reactivity

This compound is stable under recommended storage conditions.[6] It is incompatible with strong oxidizing agents.[6]

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

Methodological & Application

Application Notes and Protocols for Z-Asp(OtBu)-OH in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) is a foundational technique for constructing peptides, particularly advantageous for short sequences and large-scale production where intermediate purification is feasible.[1] A cornerstone of this methodology is the strategic use of protecting groups to prevent unwanted side reactions at the N-terminus, C-terminus, and reactive amino acid side chains.[2][3]

This document provides detailed application notes for N-α-Benzyloxycarbonyl-L-aspartic acid β-tert-butyl ester (Z-Asp(OtBu)-OH), a critical building block for incorporating aspartic acid residues. The benzyloxycarbonyl (Z) group protects the α-amino group, while the tert-butyl (OtBu) ester safeguards the side-chain β-carboxyl group. These two groups are orthogonal, meaning one can be selectively removed under conditions that leave the other intact, offering significant flexibility in synthetic strategy.[2] The Z group is typically removed by catalytic hydrogenation, while the acid-labile OtBu group is cleaved using acids like trifluoroacetic acid (TFA).[2][4] These protocols outline the coupling, deprotection, and purification steps for the effective use of this compound.

Protecting Group Properties and Deprotection Conditions

The selection of an appropriate protection strategy is crucial for a successful synthesis. The Z and OtBu groups offer an orthogonal system, allowing for stepwise deprotection.

Protecting GroupAbbreviationProtected GroupTypical Deprotection ReagentsStability
BenzyloxycarbonylZ or Cbzα-AminoCatalytic Hydrogenation (H₂, Pd/C); HBr in Acetic Acid (HBr/AcOH)[4]Acid-labile (strong acid), Base-stable
tert-Butyl esterOtBuSide-chain CarboxylTrifluoroacetic Acid (TFA); Hydrochloric Acid (HCl) in organic solvent[2][4]Base-stable, Stable to hydrogenation

Experimental Protocols

The following protocols provide a representative example for the synthesis of a dipeptide, Z-Asp(OtBu)-Phe-OMe , using this compound and L-Phenylalanine methyl ester (H-Phe-OMe).

Materials and Reagents
  • This compound

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) or Dicyclohexylcarbodiimide (DCC)[5]

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

Workflow for Dipeptide Synthesis

The overall workflow involves the coupling of the protected aspartic acid derivative with an amino acid ester, followed by selective or complete deprotection to yield the desired peptide.

G cluster_start Starting Materials start1 This compound coupling Peptide Coupling EDC, HOBt, DIPEA in DCM start1->coupling start2 H-Phe-OMe start2->coupling protected_peptide Protected Dipeptide Z-Asp(OtBu)-Phe-OMe coupling->protected_peptide deprotection Orthogonal Deprotection (See Protocol 3.4) protected_peptide->deprotection final_peptide Final Dipeptide H-Asp-Phe-OH deprotection->final_peptide

Caption: General workflow for solution-phase dipeptide synthesis.

Protocol 1: Peptide Coupling (Formation of Z-Asp(OtBu)-Phe-OMe)

This protocol details the formation of the peptide bond between this compound and H-Phe-OMe.

  • Preparation of Amino Component:

    • Dissolve H-Phe-OMe·HCl (1.1 eq) in anhydrous DCM.

    • Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 20 minutes at room temperature. The resulting solution contains the free amino ester and is used directly.[1]

  • Activation and Coupling:

    • In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.[1]

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC·HCl (1.1 eq) to the cooled solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.[1]

    • Add the freshly prepared H-Phe-OMe solution from step 1 to the activated mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure, protected dipeptide.

Protocol 2: Orthogonal Deprotection Strategies

The orthogonality of the Z and OtBu groups allows for selective removal based on the synthetic goal.

G start Z-Asp(OtBu)-Peptide z_removed H-Asp(OtBu)-Peptide start->z_removed Catalytic Hydrogenation (H₂, Pd/C) otbu_removed Z-Asp(OH)-Peptide start->otbu_removed Acidolysis (TFA/DCM) both_removed H-Asp(OH)-Peptide z_removed->both_removed Acidolysis (TFA/DCM) otbu_removed->both_removed Catalytic Hydrogenation (H₂, Pd/C)

References

A Step-by-Step Guide to Utilizing Z-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the effective use of N-α-Benzyloxycarbonyl-L-aspartic acid β-tert-butyl ester (Z-Asp(OtBu)-OH) in solid-phase peptide synthesis (SPPS). This guide covers critical aspects from coupling and deprotection to final cleavage, with a strong emphasis on strategies to mitigate common side reactions, particularly aspartimide formation.

Introduction

This compound is a valuable amino acid derivative for introducing aspartic acid residues into peptide sequences. The benzyloxycarbonyl (Z or Cbz) group provides stable protection for the α-amino group, while the tert-butyl (OtBu) ester safeguards the side-chain β-carboxyl group.[1][] The Z-group's stability to the basic conditions used for Fmoc group removal and the mildly acidic conditions for Boc group removal offers orthogonality in peptide synthesis strategies.[3] However, the incorporation of Asp(OtBu) residues is known to be challenging due to the high risk of aspartimide formation, especially in sequences containing Asp-Gly, Asp-Asp, Asp-Asn, Asp-Gln, or Asp-Arg motifs.[4] This side reaction can lead to a mixture of α- and β-peptides and racemization, complicating purification and reducing the yield of the target peptide.[4][5] Careful control of reaction conditions is therefore essential for successful synthesis.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its proper handling and application.

PropertyValue
Synonyms N-Cbz-L-aspartic acid 4-tert-butyl ester, Z-L-Aspartic acid 4-tert-butyl ester
CAS Number 5545-52-8[6]
Molecular Formula C₁₆H₂₁NO₆[7]
Molecular Weight 323.34 g/mol [6]
Appearance White to off-white powder or crystals[6]
Solubility Soluble in organic solvents such as DMF, DCM, and THF.

Experimental Protocols

Resin Preparation and Swelling

Proper swelling of the solid support is critical for efficient peptide synthesis.

  • Place the desired amount of resin (e.g., Wang, Rink Amide) in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to the resin.

  • Allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF from the reaction vessel.

N-α-Fmoc Deprotection (If applicable)

If the synthesis is proceeding from an Fmoc-protected amino acid on the resin, the Fmoc group must be removed prior to coupling this compound.

  • Add a 20-30% solution of piperidine in DMF to the swollen resin.[4]

  • Agitate the mixture for 3-5 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for an additional 10-20 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Coupling of this compound

Due to the steric hindrance from the Z and OtBu groups, efficient coupling requires careful selection of reagents and reaction conditions.[8]

Protocol: DIC/HOBt Activation

  • In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and 1-Hydroxybenzotriazole (HOBt) (2-4 equivalents) in anhydrous DMF.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Add N,N'-Diisopropylcarbodiimide (DIC) (2-4 equivalents) to the resin slurry.

  • Agitate the reaction mixture at room temperature for 2-4 hours. For sterically hindered couplings, the reaction time may need to be extended.[8]

  • Monitor the coupling reaction using a qualitative test such as the Kaiser test.[8] If the test is positive (indicating free amines), a second coupling is recommended.

Troubleshooting Incomplete Coupling

IssuePotential CauseRecommended Solution
Incomplete Coupling Steric hindrance from Z and OtBu groups.[8]Extend reaction time to 4-6 hours or perform a double coupling.[8] Consider switching to a more potent coupling reagent like HATU or HCTU.[8]
Peptide Aggregation The growing peptide chain aggregates on the resin, hindering access to the N-terminal amine.[8]Use a mixture of DMF and DCM as the solvent. Add chaotropic salts like LiCl (0.5 M) to disrupt secondary structures.[8]
N-α-Z Deprotection

The Z-group is typically removed by catalytic hydrogenation. This method is mild and orthogonal to the acid-labile OtBu group.[3]

  • Suspend the Z-protected peptide-resin in a suitable solvent such as DMF, methanol, or a mixture thereof.

  • Add a palladium catalyst, typically 10% Pd on carbon (Pd/C), to the suspension.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature for 2-12 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Filter the reaction mixture to remove the catalyst.

  • Wash the resin with the reaction solvent and then with DCM.

Side-Chain Deprotection and Cleavage from Resin

The final step involves the simultaneous deprotection of the Asp(OtBu) side chain and cleavage of the peptide from the resin using a strong acid cocktail. The choice of cleavage cocktail is critical to minimize aspartimide formation.[4]

Standard Cleavage Cocktail (for peptides without sensitive residues)

ComponentVolume/Weight Percentage
Trifluoroacetic Acid (TFA)88% (v/v)
Phenol5% (v/v)
Water5% (v/v)
Triisopropylsilane (TIS)2% (v/v)

Cleavage Cocktail for Peptides with Cys, Met, Trp, Tyr (Reagent K) [4]

ComponentVolume/Weight Percentage
Trifluoroacetic Acid (TFA)82.5%
Phenol5%
Water5%
Thioanisole5%
1,2-Ethanedithiol (EDT)2.5%

Cleavage Protocol

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 1-2 hours.[4] For sequences prone to aspartimide formation, a shorter cleavage time may be beneficial.[4]

  • Filter the cleavage mixture to separate the resin from the peptide-containing solution.

  • Wash the resin 2-3 times with a small volume of fresh TFA.[4]

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.[4]

  • Isolate the peptide precipitate by centrifugation, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Mitigating Aspartimide Formation

Aspartimide formation is a major side reaction associated with Asp(OtBu) residues.[5]

Strategies to Minimize Aspartimide Formation

StrategyDescription
Use of Bulky Protecting Groups For particularly problematic sequences, consider using bulkier side-chain protecting groups like 3-methylpent-3-yl (OMpe) or 5-n-butyl-5-nonyl (OBno) esters, which have been shown to significantly reduce aspartimide formation.[5][9]
Modified Deprotection Conditions Adding a small amount of a weak acid like formic acid to the piperidine deprotection solution can help suppress aspartimide formation.[10]
Backbone Protection Incorporating a backbone-protected dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, can effectively prevent aspartimide formation at Asp-Gly sequences.
Optimized Cleavage Use of cleavage cocktails with scavengers and careful control of cleavage time and temperature are crucial.[4]

Visualizing the Workflow

SPPS_Workflow_with_Z_Asp_OtBu start Start with Resin resin_prep Resin Swelling in DMF start->resin_prep fmoc_deprotection N-α-Fmoc Deprotection (20% Piperidine/DMF) resin_prep->fmoc_deprotection wash1 DMF Wash fmoc_deprotection->wash1 Wash coupling Coupling of this compound (e.g., DIC/HOBT) monitoring Kaiser Test for Completion coupling->monitoring monitoring->coupling Incomplete (Recouple) z_deprotection N-α-Z Deprotection (Catalytic Hydrogenation) monitoring->z_deprotection Complete wash1->coupling wash2 Wash z_deprotection->wash2 cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) wash2->cleavage precipitation Peptide Precipitation (Cold Ether) cleavage->precipitation purification Purification (HPLC) precipitation->purification

Caption: General workflow for SPPS using this compound.

Aspartimide_Formation peptide_asp_otbu Peptide-Asp(OtBu)-Xaa-Resin aspartimide Aspartimide Intermediate peptide_asp_otbu->aspartimide Base (e.g., Piperidine) alpha_peptide Desired α-Peptide aspartimide->alpha_peptide Hydrolysis beta_peptide β-Peptide Byproduct aspartimide->beta_peptide Hydrolysis racemized_peptide Racemized Products aspartimide->racemized_peptide Epimerization

Caption: Aspartimide formation pathway during SPPS.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting and utilizing appropriate coupling reagents for the incorporation of N-α-benzyloxycarbonyl-L-aspartic acid α-tert-butyl ester (Z-Asp(OtBu)-OH) in peptide synthesis. The following sections detail recommended reagents, protocols for their use, potential side reactions, and strategies for optimization.

Overview of Recommended Coupling Reagents

The choice of coupling reagent is critical for achieving high yields, minimizing racemization, and preventing common side reactions associated with aspartic acid residues, such as aspartimide formation.[1][2][3] this compound, with its urethane-based protecting group, generally exhibits good stability against racemization during activation.[4] However, the selection of an appropriate coupling strategy remains crucial for efficient amide bond formation.[4][5][6]

The most commonly employed and recommended coupling reagents for this compound fall into three main categories: carbodiimides, phosphonium salts, and aminium/uronium salts.[1][7]

Table 1: Comparison of Common Coupling Reagents for this compound

Coupling Reagent ClassExamplesAdvantagesPotential Issues & Mitigation Strategies
Carbodiimides DCC, DIC, EDCCost-effective, readily available.Slower reaction rates, potential for racemization (mitigated with additives like HOBt or OxymaPure), formation of insoluble byproducts (DCU with DCC).[4][7][8]
Phosphonium Salts BOP, PyBOP, PyAOPHigh coupling efficiency, low racemization, suitable for sterically hindered couplings.[1][7][9]Higher cost, potential for toxic byproducts (BOP), byproducts of PyBOP can be difficult to remove.[9]
Aminium/Uronium Salts HBTU, HATU, TBTU, HCTUVery high coupling efficiency, fast reaction times, low racemization (especially HATU).[1][7][9]Potential for N-terminal guanidinylation if used in excess (mitigated by using a slight excess of the carboxylic acid or pre-activation).[1][7][10]

Experimental Protocols

The following protocols provide detailed methodologies for the coupling of this compound in both solution-phase and solid-phase peptide synthesis (SPPS).

Solution-Phase Coupling using DIC/HOBt

This method is a classic and cost-effective approach, with the addition of HOBt significantly reducing the risk of racemization.[4][8]

Materials:

  • This compound

  • N-terminally deprotected amino acid or peptide ester

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (if starting from a salt)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the N-terminally deprotected amino acid or peptide ester (1.0 equivalent) in anhydrous DCM or DMF. If it is a hydrochloride salt, add DIPEA (1.1 equivalents) and stir for 15 minutes at 0 °C.

  • Add the solution of the amino component to the this compound solution.

  • Slowly add DIC (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at 0 °C for 2 hours, and then allow it to warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC or LC-MS.[1]

  • Once the reaction is complete, filter off the diisopropylurea byproduct if it precipitates.

  • Proceed with standard aqueous work-up and purification.

G Solution-Phase Coupling Workflow (DIC/HOBt) cluster_0 Reactant Preparation cluster_1 Coupling Reaction cluster_2 Work-up & Purification A Dissolve this compound & HOBt in anhydrous solvent C Combine solutions at 0°C A->C B Dissolve amino component (and neutralize if salt) B->C D Add DIC C->D E Stir at 0°C, then warm to RT D->E F Monitor reaction (TLC/LC-MS) E->F G Filter byproduct F->G Reaction complete H Aqueous work-up & purification G->H

Caption: Workflow for solution-phase coupling of this compound using DIC/HOBt.

Solid-Phase Peptide Synthesis (SPPS) Coupling using HATU

HATU is a highly efficient coupling reagent that promotes rapid amide bond formation with minimal racemization, making it an excellent choice for SPPS.[7][9][10]

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin with the free N-terminal amine in DMF for 30 minutes and then drain the solvent.

  • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.[9]

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 30-60 minutes.[9][10]

  • Monitor the reaction for completion using a qualitative method such as the Kaiser test.[10][11] If the test is positive, the coupling can be repeated.

  • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF, DCM, and then DMF again.

G SPPS Coupling Workflow (HATU) cluster_0 Resin & Reagent Preparation cluster_1 Coupling Reaction cluster_2 Monitoring & Washing A Swell and deprotect resin C Add activated amino acid to resin A->C B Pre-activate this compound with HATU/DIPEA in DMF B->C D Agitate at room temperature C->D E Perform Kaiser test D->E E->C Positive test (recouple) F Wash resin (DMF, DCM) E->F Negative test

Caption: Workflow for SPPS coupling of this compound using HATU.

Quantitative Data Summary

The efficiency of coupling reactions can vary depending on the specific sequence and reaction conditions. The following table provides a general comparison of expected outcomes with different coupling reagents.

Table 2: Performance of Recommended Coupling Reagents

Coupling ReagentTypical Reaction TimeTypical YieldRacemization PotentialReference
DCC/HOBt 2 - 12 hoursHigh (80-98%)Low
DIC/HOBt 1 - 4 hoursHighLow[10]
PyBOP Minutes to hoursHigh (e.g., 60% for a model aza-peptide)Low[9]
HBTU/DIPEA 1 - 4 hoursVery High (>95%)Low
HATU/DIPEA 0.5 - 2 hoursVery High (>95%)Very Low[9]

Mechanism of Action and Side Reaction Prevention

General Mechanism of Amide Bond Formation

The formation of a peptide bond is a condensation reaction that requires the activation of the carboxylic acid group of one amino acid to facilitate nucleophilic attack by the amino group of another.[2][4] Coupling reagents achieve this by converting the carboxylate into a more reactive species.

G General Mechanism of Amide Bond Formation A This compound C Activated Intermediate A->C + B Coupling Reagent B->C Activation E Dipeptide (Z-Asp(OtBu)-NH-R) C->E + D Amino Component (H2N-R) D->E Nucleophilic Attack F Byproducts E->F +

Caption: Simplified overview of the coupling reaction mechanism.

Minimizing Side Reactions

Aspartimide Formation: This is a significant side reaction for aspartic acid residues, particularly when the following residue is sterically unhindered (e.g., Glycine).[2][3] It is often catalyzed by bases used during Fmoc deprotection in SPPS.[3] To minimize this:

  • Use coupling reagents known to suppress this side reaction.

  • In SPPS, adding HOBt to the piperidine deprotection solution can help.[2]

  • For particularly problematic sequences like Asp-Gly, using a pre-formed dipeptide with a backbone protecting group (e.g., Dmb) can be effective.[12]

Racemization: The α-carbon of the activated amino acid is susceptible to deprotonation and subsequent racemization.[4] To prevent this:

  • Use additives like HOBt or OxymaPure with carbodiimides.[1][4]

  • Employ coupling reagents known for low racemization potential, such as HATU or PyBOP.[1][9]

  • Avoid strong bases and excessive pre-activation times.[1]

Guanidinylation: This can occur at the N-terminus of the peptide chain when using an excess of aminium/uronium-based reagents like HBTU or HATU.[1][10] To avoid this:

  • Use a slight excess of the carboxylic acid component relative to the coupling reagent.[1][10]

  • Pre-activate the carboxylic acid before adding it to the amine component.[1][10]

By carefully selecting the coupling reagent and optimizing the reaction conditions, researchers can successfully incorporate this compound into their target peptides with high efficiency and purity.

References

Application Notes and Protocols: Activation of Z-Asp(OtBu)-OH with DCC/HOBt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the activation of N-benzyloxycarbonyl-L-aspartic acid β-tert-butyl ester, commonly known as Z-Asp(OtBu)-OH, using the N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) coupling system. This method is a cornerstone of classical solution-phase and solid-phase peptide synthesis for the formation of peptide bonds.

Introduction

This compound is a frequently used building block in peptide synthesis. The benzyloxycarbonyl (Z) group protects the α-amino group, while the tert-butyl (OtBu) ester protects the side-chain carboxylic acid of the aspartic acid residue. Activation of the free α-carboxylic acid is a prerequisite for its coupling to the free amino group of another amino acid or peptide chain.

The DCC/HOBt system is a widely adopted method for this activation. DCC is a potent dehydrating agent that facilitates the formation of a peptide bond by activating the carboxyl group. HOBt is added as a coupling additive to suppress side reactions, such as the formation of N-acylurea, and to minimize the risk of racemization at the chiral center of the amino acid, thereby improving the overall efficiency and purity of the final peptide.

Reaction Mechanism

The activation of this compound with DCC and HOBt proceeds through a two-step mechanism:

  • Formation of the O-acylisourea intermediate: The carboxyl group of this compound attacks the carbodiimide carbon of DCC, forming a highly reactive O-acylisourea intermediate.

  • In situ conversion to the HOBt-ester: This unstable intermediate rapidly reacts with HOBt to form the more stable and less racemization-prone HOBt-active ester. This active ester is then ready to react with a nucleophilic amino group to form the desired peptide bond. The insoluble N,N'-dicyclohexylurea (DCU) is formed as a byproduct.

The following diagram illustrates the chemical pathway for this activation process.

G Z_Asp This compound O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Z_Asp->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea HOBt HOBt HOBt_Ester HOBt-Active Ester (Ready for Coupling) HOBt->HOBt_Ester O_Acylisourea->HOBt_Ester + HOBt DCU DCU Byproduct (Insoluble) O_Acylisourea->DCU

Caption: Chemical pathway for this compound activation.

Experimental Data

The following tables provide a summary of typical reaction parameters and expected outcomes for the activation and coupling of this compound using DCC/HOBt.

Table 1: Reagent Stoichiometry

ReagentMolar EquivalentsPurpose
This compound1.0Carboxyl component
Amino Component (e.g., H-Gly-OMe)1.0 - 1.2Nucleophile for coupling
HOBt1.1 - 1.2Racemization suppressant
DCC1.1Coupling agent

Table 2: Typical Reaction Conditions

ParameterConditionNotes
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF)DCM is preferred for easier removal of DCU by filtration.
Temperature 0 °C to Room TemperatureThe reaction is initiated at 0 °C to minimize side reactions.
Reaction Time Activation: 15-30 min; Coupling: 2-24 hoursMonitored by Thin Layer Chromatography (TLC).
Atmosphere Inert (Nitrogen or Argon)Recommended to prevent side reactions with atmospheric moisture.

Table 3: Expected Outcomes & Quality Control

ParameterTypical ResultAnalysis Method
Yield 70-95%Gravimetric analysis after purification
Purity >95%HPLC, LC-MS
Byproduct Dicyclohexylurea (DCU)White precipitate, removed by filtration.

Experimental Protocol: Activation and Coupling

This protocol details the activation of this compound and its subsequent coupling to a generic amino component (e.g., an amino acid ester).

Materials and Reagents:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • Amino component (e.g., Glycine methyl ester hydrochloride, H-Gly-OMe·HCl)

  • Base (e.g., N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA))

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for workup and purification

Safety Precautions:

  • DCC is a potent skin sensitizer and allergen. Always handle DCC in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Work with all solvents in a well-ventilated area.

Protocol Steps:

  • Preparation of Amino Component: If using an amine salt (e.g., H-Gly-OMe·HCl), dissolve it in the reaction solvent (e.g., DCM) and neutralize with one equivalent of a non-nucleophilic base like NMM or DIPEA. Stir for 10-15 minutes.

  • Dissolution: In a separate round-bottom flask, dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM (or DMF).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

  • DCC Addition: Add a solution of DCC (1.1 eq.) in a small amount of anhydrous DCM dropwise to the cooled this compound/HOBt solution. A white precipitate (DCU) may begin to form.

  • Activation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the HOBt-active ester.

  • Coupling: Add the prepared (neutralized) amino component solution from step 1 to the activated this compound mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-24 hours.

  • Monitoring: Monitor the progress of the reaction using TLC by observing the consumption of the starting materials.

  • Workup - DCU Removal: Once the reaction is complete, cool the flask again to 0 °C to maximize the precipitation of the DCU byproduct. Remove the DCU by vacuum filtration.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% HCl solution, 5% NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to obtain the crude peptide product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

The following diagram provides a visual workflow of the experimental protocol.

G cluster_prep Preparation (2 Flasks) cluster_reaction Activation & Coupling cluster_workup Workup & Purification A Flask A: Dissolve this compound (1 eq) + HOBt (1.1 eq) in DCM C Cool Flask A to 0°C A->C B Flask B: Dissolve Amino Component (1 eq) + Base (1 eq) in DCM E Add contents of Flask B to Flask A B->E D Add DCC (1.1 eq) to Flask A Stir for 30 min @ 0°C C->D D->E F Stir 2-24h at Room Temp E->F G Cool to 0°C Filter to remove DCU byproduct F->G H Aqueous Wash (HCl, NaHCO3, Brine) G->H I Dry (Na2SO4) & Concentrate H->I J Purify Product (e.g., Chromatography) I->J

Application Notes and Protocols for the Deprotection of the Z Group from Z-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is paramount. The benzyloxycarbonyl (Z or Cbz) group is a widely employed protecting group for amines due to its stability under various conditions and its susceptibility to removal by specific deprotection methods. Z-Asp(OtBu)-OH is a common building block where the α-amino group is protected by the Z group, and the side-chain carboxylic acid is protected as a tert-butyl (OtBu) ester. The successful and selective deprotection of the Z group is a critical step in the synthetic pathway, enabling further elongation of a peptide chain or other synthetic modifications.

These application notes provide a comprehensive overview of the primary methods for the deprotection of the Z group from this compound, with a focus on maintaining the integrity of the acid-labile OtBu group. This document offers detailed experimental protocols, a comparative analysis of different deprotection strategies, and a discussion of potential side reactions to guide researchers in selecting the optimal conditions for their specific synthetic needs.

Deprotection Strategies: An Overview

The Z and OtBu protecting groups are orthogonal, meaning one can be selectively removed without affecting the other.[1] The Z group is typically removed under hydrogenolysis or strong acid conditions, while the OtBu group is labile to moderate to strong acids.[1] This orthogonality allows for precise synthetic manipulation. The primary strategies for the deprotection of the Z group from this compound are:

  • Catalytic Hydrogenolysis: A mild and highly selective method that cleaves the Z group using hydrogen gas in the presence of a palladium catalyst.

  • Catalytic Transfer Hydrogenolysis: An alternative to using hydrogen gas, this method employs a hydrogen donor, such as ammonium formate, in the presence of a palladium catalyst.

  • Acid-Mediated Deprotection: While strong acids like HBr in acetic acid will cleave both the Z and OtBu groups, this section will focus on conditions that favor Z-group removal while minimizing OtBu cleavage, although this is less common for selective deprotection in the presence of an OtBu group.

Data Presentation: Comparison of Deprotection Methods

The selection of a deprotection method depends on factors such as the presence of other sensitive functional groups in the molecule, scalability, and safety considerations. The following table summarizes the key parameters for the most common methods for the selective deprotection of the Z group from this compound.

MethodReagents and ConditionsTypical Reaction TimeTypical Yield (%)Key Considerations
Catalytic Hydrogenolysis 10% Pd/C, H₂ (1 atm), Methanol, Room Temperature2-4 hours>95%Mild conditions; highly selective for the Z group over the OtBu group.[1]
Catalytic Transfer Hydrogenolysis 10% Pd/C, Ammonium Formate, Methanol, Room Temperature1-3 hours>90%Avoids the use of hydrogen gas; generally fast and efficient.
Simultaneous Deprotection (for reference) 33% HBr in Acetic Acid, Room Temperature1-2 hours>90%Harsh conditions that cleave both the Z and OtBu groups.[1]

Note: Yields are based on analogous transformations of Z-protected amino acids and may vary depending on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Selective Deprotection of the Z Group by Catalytic Hydrogenolysis

This method is the most common and selective for removing the Z group while preserving the OtBu ester.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol to a concentration of approximately 0.1 M.

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) to the solution.

  • Inerting the Atmosphere: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure the reaction atmosphere is inert.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (from the balloon or apparatus) at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed (typically 2-4 hours).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield H-Asp(OtBu)-OH. The crude product is often of sufficient purity for use in the next synthetic step.

Protocol 2: Selective Deprotection of the Z Group by Catalytic Transfer Hydrogenolysis

This protocol is a convenient alternative to catalytic hydrogenation, as it avoids the use of flammable hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (reagent grade)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Celite®

Procedure:

  • Dissolution: Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.

  • Reagent Addition: Add 10% Pd/C (10-20% by weight of the substrate) followed by ammonium formate (3-5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically exothermic.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 1-3 hours.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

  • Isolation: Evaporate the solvent under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., dichloromethane) to remove excess ammonium formate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to give H-Asp(OtBu)-OH.

Potential Side Reactions and Considerations

A significant side reaction to consider when working with aspartic acid derivatives is the formation of aspartimide. This intramolecular cyclization can occur under both acidic and basic conditions, leading to the formation of a stable five-membered ring and potential epimerization.[2] While aspartimide formation is more commonly associated with Fmoc-based peptide synthesis, it is crucial to be aware of this possibility.[2]

To minimize the risk of aspartimide formation:

  • Use Mild Conditions: Catalytic hydrogenolysis is the preferred method for Z-group deprotection due to its mild and neutral reaction conditions.

  • Avoid Strong Bases and Acids: Subsequent work-up and purification steps should be performed under neutral or slightly acidic conditions.

  • Prompt Use: The deprotected H-Asp(OtBu)-OH should be used in the subsequent reaction step as soon as possible to minimize its exposure to conditions that could promote cyclization.

Mandatory Visualizations

Deprotection_Workflow cluster_hydrogenolysis Catalytic Hydrogenolysis cluster_transfer Catalytic Transfer Hydrogenolysis start This compound reagents_h2 H₂, 10% Pd/C Methanol, RT start->reagents_h2 reagents_tf Ammonium Formate 10% Pd/C, Methanol, RT start->reagents_tf product_h2 H-Asp(OtBu)-OH reagents_h2->product_h2 product_tf H-Asp(OtBu)-OH reagents_tf->product_tf

Caption: Experimental workflow for the selective deprotection of the Z group.

Orthogonal_Deprotection_Logic Z_Asp_OtBu This compound α-Amino Protected Side-chain Protected H_Asp_OtBu H-Asp(OtBu)-OH α-Amino Free Side-chain Protected Z_Asp_OtBu->H_Asp_OtBu Catalytic Hydrogenolysis (Selective Z Deprotection) Z_Asp_OH Z-Asp-OH α-Amino Protected Side-chain Free Z_Asp_OtBu->Z_Asp_OH Acidolysis (e.g., TFA) (Selective OtBu Deprotection)

Caption: Logical relationship of orthogonal deprotection strategies.

References

Application Notes and Protocols for the Cleavage of the OtBu Group from the Z-Asp(OtBu)-OH Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selective cleavage of the tert-butyl (OtBu) protecting group from the side chain of N-benzyloxycarbonyl-L-aspartic acid 4-tert-butyl ester (Z-Asp(OtBu)-OH). This process is a critical step in peptide synthesis and the development of complex molecules, yielding N-benzyloxycarbonyl-L-aspartic acid (Z-Asp-OH). This document outlines various deprotection methods, presents quantitative data for comparison, provides detailed experimental protocols, and includes graphical representations of the workflows and chemical transformations.

Introduction

The tert-butyl (OtBu) ester is a widely utilized protecting group for the side-chain carboxylic acid of aspartic acid in peptide synthesis. Its stability to a broad range of reaction conditions, particularly basic and nucleophilic environments, makes it an excellent choice for complex synthetic strategies. However, the efficient and selective removal of the OtBu group is paramount to revealing the free carboxylic acid for subsequent coupling reactions or to yield the final deprotected peptide.

The most common method for OtBu cleavage is acid-catalyzed hydrolysis. The choice of acid and reaction conditions is crucial to ensure high yields and purity, while minimizing potential side reactions such as aspartimide formation, especially in the context of solid-phase peptide synthesis (SPPS). This document explores the prevalent deprotection strategies, offering insights into their mechanisms, advantages, and limitations.

Deprotection Methodologies

The cleavage of the OtBu group from this compound is typically achieved under acidic conditions. The general mechanism involves protonation of the ester oxygen, followed by the formation of a stable tert-butyl cation and the release of the free carboxylic acid. Several reagents and conditions have been developed to effect this transformation, each with its own merits depending on the substrate's sensitivity and the presence of other protecting groups.

Trifluoroacetic Acid (TFA) Cleavage

Trifluoroacetic acid is a strong acid commonly employed for the cleavage of acid-labile protecting groups, including OtBu esters.[1] It is highly effective and the reaction often proceeds to completion at room temperature. The reaction is typically performed in a non-polar solvent such as dichloromethane (DCM).

Lewis Acid-Mediated Cleavage

Lewis acids offer a milder alternative to strong Brønsted acids like TFA for OtBu deprotection. These methods can exhibit greater selectivity, which is advantageous when other acid-sensitive protecting groups are present in the molecule.

  • Ferric Chloride (FeCl₃): An efficient and cost-effective Lewis acid that can selectively cleave OtBu esters.[2][3] The reaction is typically carried out in dichloromethane at room temperature.[2][3]

  • Zinc Bromide (ZnBr₂): Another mild Lewis acid that can be used for the deprotection of tert-butyl esters, often in dichloromethane.

Quantitative Data Summary

The selection of a deprotection method is often guided by its efficiency. The following table summarizes available quantitative data for different OtBu cleavage methods. It is important to note that the substrates and reaction conditions may vary between studies, and therefore, the data should be used as a guideline.

Deprotection ReagentSubstrateReagent EquivalentsSolventReaction TimeTemperatureIsolated Yield (%)Reference
FeCl₃Fmoc-Asp(OtBu)-OMe1.5Dichloromethane30 minRoom Temp.80[2][3]
FeCl₃Fmoc-Asp(OtBu)-OMe1.0Dichloromethane1 hRoom Temp.65[2][3]
FeCl₃Fmoc-Asp(OtBu)-OMe0.5Dichloromethane2 hRoom Temp.40[2][3]
ZnBr₂Fmoc-Asp(OtBu)-OMe5.0Dichloromethane24 hRoom Temp.Comparative to FeCl₃[3]
ZnCl₂Fmoc-Asp(OtBu)-OMe5.0Dichloromethane72 hRoom Temp.Comparative to FeCl₃[3]

Experimental Protocols

The following are detailed protocols for the most common methods of OtBu cleavage from this compound.

Protocol 1: Cleavage of OtBu Group using Trifluoroacetic Acid (TFA)

This protocol describes the standard procedure for the deprotection of this compound using a solution of TFA in dichloromethane.

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Toluene

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of TFA: To the stirred solution, add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, remove the DCM and excess TFA by rotary evaporation.

    • Add toluene to the residue and evaporate again to azeotropically remove residual TFA. Repeat this step 2-3 times.

  • Precipitation and Isolation:

    • Dissolve the resulting oil in a minimal amount of DCM.

    • Add the solution dropwise to a flask containing cold diethyl ether (approximately 10-20 times the volume of the DCM) with vigorous stirring.

    • A white precipitate of Z-Asp-OH should form.

    • Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2: Cleavage of OtBu Group using Ferric Chloride (FeCl₃)

This protocol provides a milder alternative to TFA using the Lewis acid Ferric Chloride.

Materials:

  • This compound

  • Ferric Chloride (FeCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (20-30 mL per gram of substrate) in a round-bottom flask with a magnetic stir bar.

  • Addition of FeCl₃: Add anhydrous Ferric Chloride (FeCl₃) (1.5 - 2.0 equivalents) to the solution in portions. The mixture may turn dark in color.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding water or 1 M HCl.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Z-Asp-OH.

    • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 3: Cleavage of OtBu Group using Zinc Bromide (ZnBr₂)

This protocol outlines the use of Zinc Bromide for the deprotection of the OtBu group, offering another mild Lewis acid alternative.

Materials:

  • This compound

  • Zinc Bromide (ZnBr₂), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (20-30 mL per gram of substrate) in a round-bottom flask with a magnetic stir bar.

  • Addition of ZnBr₂: Add anhydrous Zinc Bromide (ZnBr₂) (2.0 - 5.0 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can be longer, ranging from several hours to 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, quench the reaction with water or 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract with DCM.

    • Wash the organic layer with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation:

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude Z-Asp-OH.

    • Purify the product by recrystallization or column chromatography as needed.

Visualizations

The following diagrams illustrate the chemical transformation, a typical experimental workflow, and a decision-making guide for selecting the appropriate deprotection method.

Caption: Chemical transformation of this compound to Z-Asp-OH.

Experimental_Workflow A 1. Reaction Setup Dissolve this compound in solvent B 2. Add Deprotection Reagent (e.g., TFA, FeCl₃, ZnBr₂) A->B C 3. Reaction Monitoring (TLC or LC-MS) B->C D 4. Work-up Quenching and Extraction C->D E 5. Isolation Evaporation and Precipitation D->E F 6. Purification (Optional: Recrystallization or Chromatography) E->F G Final Product Z-Asp-OH F->G

Caption: General experimental workflow for OtBu group cleavage.

Decision_Tree A Start: Need to deprotect This compound B Are other acid-sensitive protecting groups present? A->B C No B->C No D Yes B->D Yes E Use TFA/DCM (Fast and efficient) C->E G Is rapid deprotection critical? D->G F Consider milder Lewis Acids (FeCl₃ or ZnBr₂) H Yes G->H Yes I No G->I No J Use FeCl₃ (Faster reaction time) H->J K Use ZnBr₂ (Potentially milder, longer reaction time) I->K

Caption: Decision guide for selecting an OtBu deprotection method.

References

Application Notes and Protocols: Orthogonal Deprotection Strategy for Z-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and the development of complex molecular architectures, the strategic use of protecting groups is fundamental. The amino acid derivative N-α-benzyloxycarbonyl-L-aspartic acid β-tert-butyl ester (Z-Asp(OtBu)-OH) is a valuable building block, offering orthogonal protection of its α-amino and β-carboxyl functionalities. The benzyloxycarbonyl (Z) group is labile to hydrogenolysis, while the tert-butyl (OtBu) ester is readily cleaved under acidic conditions. This orthogonality allows for the selective deprotection of either functional group, enabling sequential modifications at the N-terminus or the side chain, a critical capability in the synthesis of intricate peptides and other organic molecules.[1]

These application notes provide a detailed guide to the orthogonal deprotection of this compound, including experimental protocols, quantitative data from analogous systems, and strategies to mitigate potential side reactions.

Orthogonal Deprotection Strategy

The core of the orthogonal strategy lies in the differential lability of the Z and OtBu protecting groups. The Z group can be selectively removed by catalytic hydrogenation, leaving the acid-sensitive OtBu group intact. Conversely, the OtBu group can be selectively cleaved using acidic conditions, such as with trifluoroacetic acid (TFA), without affecting the Z group.[1]

Orthogonal_Deprotection Z_Asp_OtBu This compound H_Asp_OtBu H-Asp(OtBu)-OH Z_Asp_OtBu->H_Asp_OtBu Catalytic Hydrogenation (H₂, Pd/C) Z_Asp_OH Z-Asp(OH)-OH Z_Asp_OtBu->Z_Asp_OH Acidolysis (TFA/DCM)

Caption: Orthogonal deprotection pathways for this compound.

Data Presentation: Deprotection Conditions and Expected Outcomes

The following table summarizes the typical conditions for the selective deprotection of this compound, based on established protocols for structurally similar compounds. Yields and reaction times are illustrative and may vary depending on the specific substrate and reaction scale.

Target ProductProtecting Group RemovedReagents and ConditionsTypical Reaction TimeTypical Yield (%)Key Considerations
H-Asp(OtBu)-OHZ (Benzyloxycarbonyl)10% Pd/C, H₂ (1 atm), Methanol (MeOH), Room Temp.2-4 hours>95Mild conditions; orthogonal to acid-labile groups.[1]
H-Asp(OtBu)-OHZ (Benzyloxycarbonyl)10% Pd/C, Ammonium Formate, Methanol (MeOH), Room Temp.30-90 minutes>95Catalytic transfer hydrogenation; avoids the need for H₂ gas.
Z-Asp(OH)-OHOtBu (tert-Butyl)25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), Room Temp.1-2 hours>90Orthogonal to hydrogenolysis-labile groups.[1] Scavengers may be needed.
Z-Asp(OH)-OHOtBu (tert-Butyl)ZnBr₂ in Dichloromethane (DCM), Room Temp.4-24 hoursVariableMilder Lewis acid conditions, may offer better selectivity in complex substrates.[2]

Experimental Protocols

Protocol 1: Selective Deprotection of the Z-Group via Catalytic Hydrogenation

This protocol describes the removal of the N-terminal Z-group to yield H-Asp(OtBu)-OH.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (ACS grade)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen gas cylinder or balloon with a three-way stopcock

  • Filtration apparatus (e.g., Celite® pad or syringe filter)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol.

  • Carefully add 10% Pd/C (typically 5-10% by weight relative to the substrate) to the solution.

  • Seal the flask and replace the atmosphere with hydrogen by evacuating and backfilling with H₂ gas (a balloon is sufficient for atmospheric pressure).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, carefully purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with a small amount of methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield H-Asp(OtBu)-OH.

Z_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up dissolve Dissolve this compound in Methanol add_catalyst Add 10% Pd/C dissolve->add_catalyst hydrogenate Stir under H₂ atmosphere (2-4 hours) add_catalyst->hydrogenate monitor Monitor by TLC/LC-MS hydrogenate->monitor filter Filter through Celite® monitor->filter evaporate Evaporate solvent filter->evaporate product H-Asp(OtBu)-OH evaporate->product

Caption: Experimental workflow for Z-group deprotection.

Protocol 2: Selective Deprotection of the OtBu-Group via Acidolysis

This protocol describes the removal of the side-chain tert-butyl ester to yield Z-Asp(OH)-OH.

Materials:

  • This compound

  • Dichloromethane (DCM, anhydrous)

  • Trifluoroacetic Acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 25-50% TFA in DCM to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the deprotection by TLC or LC-MS. The reaction is typically complete within 1-2 hours.[1]

  • Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • The resulting Z-Asp(OH)-OH can often be precipitated by the addition of cold diethyl ether and collected by filtration.

OtBu_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up dissolve Dissolve this compound in DCM add_tfa Add TFA/DCM solution dissolve->add_tfa react Stir at Room Temperature (1-2 hours) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor evaporate Evaporate solvent and TFA monitor->evaporate precipitate Precipitate with diethyl ether evaporate->precipitate product Z-Asp(OH)-OH precipitate->product

Caption: Experimental workflow for OtBu-group deprotection.

Potential Side Reactions and Mitigation Strategies

A primary concern during the manipulation of aspartic acid derivatives is the formation of aspartimide, a cyclic imide byproduct.[3] This is particularly prevalent under basic conditions, which are not employed in the deprotection steps described here. However, care should be taken in subsequent synthetic steps.

During the acid-mediated cleavage of the OtBu group, the liberated tert-butyl cation is a potent alkylating agent. In the context of peptide synthesis, this can lead to the alkylation of sensitive residues such as methionine and tryptophan.[4]

Mitigation Strategy:

  • Use of Scavengers: To prevent alkylation by the tert-butyl cation during TFA-mediated deprotection, the addition of scavengers to the reaction mixture is recommended. Common scavengers include triisopropylsilane (TIS) and water. A typical cleavage cocktail for peptides that can be adapted for this purpose is TFA/TIS/H₂O (95:2.5:2.5).[5]

Conclusion

The orthogonal deprotection of this compound offers a versatile and powerful strategy for the controlled, stepwise synthesis of complex molecules. By selecting the appropriate deprotection conditions—catalytic hydrogenation for the Z-group and acidolysis for the OtBu-group—researchers can selectively unmask either the α-amino or β-carboxyl functionality for further elaboration. The protocols provided herein, based on well-established chemical transformations, serve as a robust starting point for the successful implementation of this strategy. Careful monitoring of the reaction and consideration of potential side reactions will ensure high yields and purity of the desired products.

References

Application Notes and Protocols for the Use of Z-Asp(OtBu)-OH in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of complex peptides is a cornerstone of modern drug discovery and biochemical research. The incorporation of acidic amino acids, such as aspartic acid, requires careful selection of protecting groups to prevent side reactions and ensure the desired product's high purity and yield. Z-Asp(OtBu)-OH, an N-α-benzyloxycarbonyl (Z) and β-tert-butyl (OtBu) protected L-aspartic acid derivative, is a valuable building block, particularly in solution-phase peptide synthesis (SPPS). The Z-group offers robust protection of the α-amino group and is readily removable by catalytic hydrogenation, providing orthogonality with acid-labile side-chain protecting groups like OtBu. The OtBu ester on the side chain minimizes the risk of aspartimide formation, a common and problematic side reaction associated with aspartic acid residues.

This document provides detailed application notes and protocols for the effective use of this compound in the synthesis of complex peptides, with a focus on solution-phase strategies. It includes a comprehensive overview of the chemistry, quantitative data on the performance of the OtBu protecting group, and step-by-step experimental procedures.

Data Presentation: Aspartimide Formation in Peptides Containing Asp(OtBu)

Aspartimide formation is a significant side reaction that can occur during peptide synthesis, particularly under basic conditions. It involves the cyclization of the aspartic acid residue to form a succinimide derivative, which can lead to the formation of β-peptides and racemization, resulting in difficult-to-separate impurities and reduced yields of the target α-peptide. While this compound is primarily used in solution-phase synthesis where basic conditions for deprotection are not repeatedly used as in Fmoc-SPPS, the OtBu group's stability is still a critical factor.

The following tables summarize quantitative data from studies on the formation of aspartimide in a model peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-OH), which is highly prone to this side reaction. This data, generated under the harsh basic conditions of Fmoc-SPPS, serves as a valuable benchmark for understanding the relative stability of the OtBu protecting group compared to more sterically hindered alternatives.

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups in Mitigating Aspartimide Formation

Protecting Group Strategy% Target Peptide% Aspartimide & Related ByproductsKey AdvantagesKey Disadvantages
Fmoc-Asp(OtBu)-OH Variable (Low)HighCost-effective and widely used.High propensity for aspartimide formation in sensitive sequences.
Fmoc-Asp(OMpe)-OHHigherLowerReduced aspartimide formation compared to OtBu.Higher cost than OtBu.
Fmoc-Asp(OPhp)-OHHighLowSignificantly reduced aspartimide formation.Higher cost and steric hindrance may slow coupling.
Fmoc-Asp(OBno)-OHVery HighVery LowExcellent suppression of aspartimide formation.Highest cost among ester-based groups.

Data is representative of studies conducted under standard Fmoc-SPPS conditions with repeated piperidine treatment and serves to illustrate the relative stability of the OtBu group.

Table 2: Influence of the Amino Acid C-terminal to Asp(OtBu) on Aspartimide Formation

Peptide Sequence Fragment% Aspartimide Formation (Relative)
Asp(OtBu)-GlyVery High
Asp(OtBu)-SerHigh
Asp(OtBu)-AsnHigh
Asp(OtBu)-AlaModerate
Asp(OtBu)-ValLow

This table illustrates the sequence-dependent nature of aspartimide formation, with the Asp-Gly sequence being the most problematic.

Experimental Protocols

The following protocols are intended for the use of this compound in solution-phase peptide synthesis.

Protocol 1: Peptide Coupling of this compound using DCC/HOBt

This protocol describes the coupling of this compound to the N-terminus of a peptide chain (H-Xaa-OR, where Xaa is an amino acid and R is a protecting group).

Materials:

  • This compound (1.0 equivalent)

  • Amino acid or peptide ester (e.g., H-Xaa-OR·HCl) (1.0 equivalent)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.0 equivalent, if starting with a salt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation of the Amine Component: If the C-terminal amino acid or peptide is a hydrochloride salt, dissolve it in anhydrous DCM or DMF and add one equivalent of DIPEA or NMM. Stir the solution at room temperature for 15-20 minutes to neutralize the salt.

  • Activation of this compound: In a separate round-bottom flask, dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF.

  • Cool the activation mixture to 0°C using an ice bath.

  • Slowly add a solution of DCC (1.1 eq.) in anhydrous DCM or DMF to the cooled activation mixture with continuous stirring. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 15-20 minutes at 0°C.

  • Coupling Reaction: Add the neutralized amine component solution to the activated this compound mixture.

  • Allow the reaction to stir at 0°C for 2 hours, and then let it warm to room temperature and continue stirring overnight.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM or DMF.

    • Combine the filtrates and wash the organic solution sequentially with 5% NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected peptide.

  • Purification: The crude peptide can be purified by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Deprotection of the N-terminal Z-Group by Catalytic Hydrogenation

This protocol describes the removal of the benzyloxycarbonyl (Z) group from the N-terminus of the peptide chain, leaving the acid-labile OtBu group intact.

Materials:

  • Z-protected peptide

  • Palladium on charcoal (10% Pd/C) (catalytic amount, typically 10-20% by weight of the peptide)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the Z-protected peptide in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a stir bar.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Combine the filtrate and washes, and evaporate the solvent under reduced pressure to obtain the N-terminally deprotected peptide. This product can often be used in the next coupling step without further purification.

Mandatory Visualizations

Diagram 1: General Workflow for Solution-Phase Peptide Synthesis using this compound

G Solution-Phase Peptide Synthesis Workflow cluster_0 Synthesis Cycle Start Start with C-terminal protected amino acid (H-Xaa-OR) Coupling Couple with This compound (DCC/HOBt) Start->Coupling Protected_Dipeptide Z-Asp(OtBu)-Xaa-OR Coupling->Protected_Dipeptide Deprotection N-terminal Z-group Deprotection (H2, Pd/C) Protected_Dipeptide->Deprotection Deprotected_Dipeptide H-Asp(OtBu)-Xaa-OR Deprotection->Deprotected_Dipeptide Next_Coupling Couple with next Z-protected amino acid Deprotected_Dipeptide->Next_Coupling Elongated_Peptide Z-Yaa-Asp(OtBu)-Xaa-OR Next_Coupling->Elongated_Peptide Cycle Repeat Cycle Elongated_Peptide->Cycle Cycle->Deprotection Continue Elongation Final_Peptide Final Protected Peptide Cycle->Final_Peptide Synthesis Complete

Caption: General workflow for the stepwise elongation of a peptide chain in solution-phase synthesis.

Diagram 2: Signaling Pathway of Aspartimide Formation

G Mechanism of Aspartimide Formation Peptide Peptide with Asp(OtBu) residue Deprotonation Deprotonation of backbone amide Peptide->Deprotonation Base Base (e.g., during workup or from residual amine) Base->Deprotonation Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization Aspartimide Aspartimide Intermediate (Succinimide derivative) Cyclization->Aspartimide Hydrolysis Hydrolysis Aspartimide->Hydrolysis Alpha_Peptide Desired α-Peptide (L- and D-isomers) Hydrolysis->Alpha_Peptide Beta_Peptide Undesired β-Peptide (L- and D-isomers) Hydrolysis->Beta_Peptide

Caption: The chemical pathway leading to the formation of aspartimide and subsequent side products.

Conclusion

This compound is a highly effective building block for the incorporation of aspartic acid in complex peptide synthesis, particularly through solution-phase methods. Its orthogonal protecting group scheme allows for the selective deprotection of the N-terminus without affecting the side chain, thereby minimizing the risk of aspartimide formation that is more prevalent under the basic conditions of Fmoc-SPPS. By understanding the potential for side reactions and employing the detailed protocols provided, researchers can successfully synthesize complex peptides containing aspartic acid with high yield and purity. Careful monitoring of reaction progress and appropriate purification of intermediates are key to achieving the desired final product for downstream applications in research and drug development.

Application Notes and Protocols for the Incorporation of Z-Asp(OtBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of aspartic acid residues into peptide sequences is a critical step in the synthesis of many biologically active peptides. However, it presents a significant challenge due to the propensity of the side-chain carboxyl group to induce aspartimide formation, leading to impurities that are difficult to separate. This document provides detailed application notes and protocols for the use of N-α-benzyloxycarbonyl-L-aspartic acid γ-tert-butyl ester (Z-Asp(OtBu)-OH), a valuable building block for mitigating this side reaction, particularly in solution-phase peptide synthesis (SPPS).

The benzyloxycarbonyl (Z) protecting group for the α-amino group offers orthogonality to the acid-labile tert-butyl (OtBu) ester protecting the side-chain carboxyl group. This allows for selective deprotection strategies, which are crucial for the synthesis of complex peptides. These notes are intended to guide researchers in the effective utilization of this compound, ensuring high yield and purity of the final peptide product.

Physicochemical Properties and Handling

This compound is a white to off-white crystalline powder. A summary of its key properties is provided below.

PropertyValue
Synonyms N-Cbz-L-aspartic acid 4-tert-butyl ester, Z-L-Aspartic acid 4-tert-butyl ester
CAS Number 5545-52-8
Molecular Formula C16H21NO6
Molecular Weight 323.34 g/mol
Appearance White to off-white powder or crystals[1]
Purity (Typical) ≥98.0% (by TLC)[1]
Solubility Soluble in organic solvents such as DMSO, DMF, and DCM.
Storage Conditions Store at -20°C for long-term stability.[2]
Reaction Suitability Primarily for solution-phase peptide synthesis.[1]

Handling Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.

Data Presentation: Comparative Performance of Aspartic Acid Protection

The choice of side-chain protection for aspartic acid is critical in minimizing aspartimide formation. While this compound is primarily used in solution-phase synthesis, the following table provides a comparative overview of different protecting groups, including those commonly used in solid-phase peptide synthesis (SPPS), to highlight the advantages of the tert-butyl ester.

Protecting GroupSynthesis MethodKey AdvantagesKey DisadvantagesAspartimide Formation Risk
-OtBu (tert-butyl) SPPS & SolutionStable to bases used in Fmoc deprotection. Cleaved with moderate acid (TFA).Can lead to t-butylation of sensitive residues (e.g., Trp) during cleavage.Significantly reduced compared to less bulky esters.
-OBzl (benzyl) SPPS & SolutionRemoved by strong acid (HF) or catalytic hydrogenation.Harsh cleavage conditions. Can lead to dipeptide side-product formation during its own synthesis.Moderate.
-OAll (allyl) SPPS & SolutionOrthogonal; removed by Pd(0) catalysis.Requires specific and sometimes costly palladium catalysts.Low under standard coupling and deprotection conditions.
-OMe (methyl) SolutionCost-effective.Prone to racemization during saponification. Can undergo aspartimide formation under both acidic and basic conditions.Moderate to high, depending on the sequence and conditions.

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound into a peptide sequence via solution-phase synthesis.

Protocol 1: Peptide Coupling using this compound with DCC/HOBt

This protocol describes the coupling of this compound to the N-terminus of a peptide chain or an amino acid ester.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Amino Component Preparation:

    • Dissolve the amino acid ester hydrochloride (1.05 eq.) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DIPEA or NMM (1.1 eq.) dropwise and stir for 15 minutes at 0°C to obtain the free base.

  • Carboxyl Component Activation:

    • In a separate flask, dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.

    • Cool the solution to 0°C.

  • Coupling Reaction:

    • Add the solution of the activated carboxyl component to the amino component solution.

    • Slowly add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.

    • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, filter off the precipitated DCU.

    • Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography.

Protocol 2: Deprotection of the Z-group by Catalytic Hydrogenation

This protocol describes the removal of the N-terminal Z-group, leaving the OtBu side-chain protection intact.

Materials:

  • Z-protected peptide

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Reaction Setup:

    • Dissolve the Z-protected peptide in MeOH or EtOH in a round-bottom flask.

    • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

    • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Deprotection Reaction:

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction by TLC until the starting material is completely consumed.

  • Work-up and Isolation:

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the N-terminally deprotected peptide.

Protocol 3: Cleavage of the OtBu Side-Chain Protecting Group

This protocol describes the removal of the tert-butyl ester from the aspartic acid side chain. This is typically performed at the final stage of synthesis along with cleavage from the resin in SPPS, or as a final deprotection step in solution-phase synthesis.

Materials:

  • Peptide with OtBu protection

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), Water)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail, for example, 95% TFA, 2.5% TIS, and 2.5% water.

  • Deprotection Reaction:

    • Dissolve the OtBu-protected peptide in DCM (if in solution phase).

    • Add the cleavage cocktail to the peptide solution (or to the peptide-resin).

    • Stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under a stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

Mandatory Visualizations

Peptide_Synthesis_Workflow cluster_coupling Peptide Coupling cluster_deprotection Deprotection cluster_analysis Analysis AA_Ester Amino Acid Ester (e.g., H-Gly-OMe) Coupling Coupling Reaction AA_Ester->Coupling Z_Asp This compound Activation Activation (DCC/HOBt) Z_Asp->Activation Activation->Coupling Protected_Dipeptide Protected Dipeptide (Z-Asp(OtBu)-Gly-OMe) Coupling->Protected_Dipeptide Z_Deprotection Z-group Removal (Catalytic Hydrogenation) Protected_Dipeptide->Z_Deprotection N_Deprotected N-terminally Deprotected Dipeptide Z_Deprotection->N_Deprotected OtBu_Cleavage OtBu-group Cleavage (TFA) N_Deprotected->OtBu_Cleavage Final_Peptide Final Peptide (H-Asp-Gly-OMe) OtBu_Cleavage->Final_Peptide Purification Purification (HPLC) Final_Peptide->Purification Characterization Characterization (MS, NMR) Purification->Characterization Aspartimide_Formation Peptide_Chain Peptide Chain with -Asp(OR)-Xaa- Base_Catalysis Base (e.g., Piperidine in SPPS) Peptide_Chain->Base_Catalysis Deprotection Step Aspartimide Aspartimide Intermediate (Succinimide Ring) Base_Catalysis->Aspartimide Intramolecular Cyclization Alpha_Peptide Desired α-Peptide Aspartimide->Alpha_Peptide Hydrolysis (Correct) Beta_Peptide Undesired β-Peptide Aspartimide->Beta_Peptide Hydrolysis (Incorrect) Racemized_Peptide Racemized Peptide Aspartimide->Racemized_Peptide Epimerization

References

Application Notes and Protocols: Solubility of Z-Asp(OtBu)-OH in Common Synthesis Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the solubility of Z-Asp(OtBu)-OH (N-Benzyloxycarbonyl-L-aspartic acid 4-tert-butyl ester), a critical building block in peptide synthesis. Understanding the solubility of this reagent is paramount for efficient reaction setup, purification, and overall success in the synthesis of complex peptides.

Introduction

This compound is a widely utilized protected amino acid derivative in both solution-phase and solid-phase peptide synthesis (SPPS).[1] The Z (benzyloxycarbonyl) group protects the α-amino group, while the tert-butyl (OtBu) ester safeguards the side-chain carboxylic acid of aspartic acid. This orthogonal protection scheme allows for selective deprotection strategies, which are fundamental in modern peptide chemistry. The solubility of this compound in various organic solvents directly impacts coupling efficiency, reaction kinetics, and the potential for aggregation, making it a crucial parameter for process development and optimization.

Physicochemical Properties

  • Molecular Formula: C₁₆H₂₁NO₆[2]

  • Molecular Weight: 323.34 g/mol [2]

  • Appearance: White to off-white powder or crystals.[3]

  • CAS Number: 5545-52-8[2]

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, qualitative assessments and at least one quantitative measurement are available. The following table summarizes the known solubility characteristics.

SolventAbbreviationSolubilityNotes
Dimethyl SulfoxideDMSO200 mg/mL (618.54 mM)[3][4]Ultrasonic treatment may be required. DMSO is hygroscopic, and the presence of water can affect solubility.[3][4]
DichloromethaneDCMSoluble[5]A common solvent for peptide coupling reactions.
ChloroformCHCl₃Soluble[5]Often used in organic synthesis and for analytical purposes.
Ethyl AcetateEtOAcSoluble[5]A moderately polar solvent used in synthesis and chromatography.
AcetoneSoluble[5]A polar aprotic solvent.
WaterH₂OSlightly soluble/Insoluble[6][7]As expected for a protected amino acid with significant nonpolar character.

Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for determining the solubility of this compound in a solvent of interest. This method is based on the principle of saturation.

4.1. Materials

  • This compound

  • Anhydrous solvent of interest (e.g., DMF, DCM, THF, ACN)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Temperature-controlled environment (e.g., water bath, incubator)

  • Centrifuge

  • Pipettes

  • Filtration device (e.g., syringe filter, 0.2 µm PTFE)

4.2. Procedure

  • Preparation: Add a pre-weighed excess amount of this compound to a vial. The exact amount will depend on the expected solubility, but starting with approximately 250 mg is a reasonable starting point for solvents in which it is expected to be highly soluble.

  • Solvent Addition: Add a precise volume of the chosen solvent to the vial (e.g., 1.0 mL).

  • Equilibration:

    • Tightly cap the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled environment, typically at ambient temperature (e.g., 25 °C).

    • Stir the mixture vigorously using a magnetic stirrer for a predetermined equilibration time (e.g., 24 hours) to ensure saturation is reached. Intermittent vortexing can also be applied.

  • Phase Separation:

    • After equilibration, allow the suspension to settle for at least 30 minutes.

    • For a more complete separation of the undissolved solid, centrifuge the vial at a moderate speed (e.g., 5000 rpm) for 10-15 minutes.

  • Sample Collection:

    • Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the solid pellet, it is advisable to filter the supernatant through a 0.2 µm syringe filter.

  • Solvent Evaporation and Quantification:

    • Transfer the filtered supernatant to a pre-weighed vial.

    • Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.

    • Once the solvent is fully evaporated, weigh the vial containing the dried this compound residue.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

    • The solubility can then be expressed in the desired units (e.g., mg/mL, g/L, or mol/L) by dividing the mass of the dissolved solid by the volume of the supernatant collected.

4.3. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal information.

Logical Workflow for Solubility Assessment

The following diagram illustrates the decision-making process and experimental workflow for assessing the solubility of this compound.

G Workflow for Solubility Assessment of this compound A Start: Obtain this compound and select solvent B Perform Qualitative Solubility Test (small scale) A->B C Is the compound readily soluble? B->C D Proceed with Quantitative Solubility Determination Protocol C->D Yes E Attempt to improve solubility: - Gentle warming - Sonication - Use of co-solvents C->E No H Document solubility and proceed with synthesis D->H F Re-evaluate qualitative solubility E->F G Is solubility now adequate for the intended application? F->G G->D Yes I Select an alternative solvent or synthesis strategy G->I No J End H->J I->J

Caption: A flowchart outlining the steps for determining the solubility of this compound.

Conclusion

While this compound is generally soluble in common polar aprotic solvents used in peptide synthesis, empirical determination of its solubility in a specific solvent system is crucial for reproducible and scalable synthetic processes. The provided protocol offers a robust method for obtaining reliable quantitative solubility data. This information is invaluable for researchers and process chemists in optimizing reaction conditions, minimizing reagent excess, and ensuring the homogeneity of the reaction mixture, thereby preventing side reactions and improving the purity of the final peptide product.

References

Troubleshooting & Optimization

How to prevent aspartimide formation with Z-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Z-Asp(OtBu)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing aspartimide formation during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a concern when using this compound?

A1: Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen, C-terminal to the aspartic acid residue, attacks the side-chain carbonyl group. This forms a five-membered succinimide ring intermediate known as an aspartimide. This intermediate can subsequently undergo hydrolysis or aminolysis, leading to a mixture of the desired α-peptide, the undesired β-peptide isomer, and racemized products. These byproducts can be difficult to separate from the target peptide, reducing yield and purity.

Q2: Under which conditions is aspartimide formation most likely to occur with this compound?

A2: While Z-protected amino acids are not subjected to the repetitive strong base treatments of Fmoc-SPPS, aspartimide formation can still be a significant issue, primarily during the coupling step.[1] The risk is elevated under the following conditions:

  • Presence of a base: Tertiary bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) used during coupling can catalyze the reaction.[1]

  • Elevated temperatures: Higher reaction temperatures accelerate the rate of aspartimide formation.[1]

  • Prolonged reaction times: Longer exposure to coupling conditions, especially in the presence of a base, increases the likelihood of this side reaction.[1]

  • Sequence dependence: Peptides containing Asp-Gly, Asp-Asn, or Asp-Ser sequences are particularly prone to this side reaction due to the reduced steric hindrance of the adjacent residue.[2]

Q3: How does the tert-butyl (OtBu) side-chain protecting group influence aspartimide formation?

A3: The tert-butyl (OtBu) group is a standard protecting group for the side chain of aspartic acid. However, its relatively low steric bulk may not be sufficient to completely prevent the nucleophilic attack of the backbone amide that leads to aspartimide formation, especially in susceptible sequences.[3] Increasing the steric hindrance of the side-chain protecting group is a key strategy to mitigate this issue.[2][4]

Q4: Can the choice of coupling reagent affect the extent of aspartimide formation?

A4: Yes, the choice of coupling reagent plays a crucial role. Reagents that lead to highly activated esters or require strong bases for activation can increase the risk. Conversely, combinations like a carbodiimide (e.g., DIC) with an additive (e.g., HOBt or Oxyma Pure) are often recommended as they can form active esters that are less prone to side reactions and can sometimes be used under base-free conditions.[5][6]

Troubleshooting Guide

Issue: Detection of significant aspartimide-related impurities (e.g., β-peptides, racemized products) in the crude product.

  • Step 1: Analyze Your Reaction Conditions

    • Base: Was a tertiary base used during the coupling of this compound? If so, which one and in what quantity?

    • Coupling Reagent: Which coupling reagent was employed?

    • Temperature: Was the reaction performed at room temperature or elevated?

    • Reaction Time: How long did the coupling reaction proceed?

    • Peptide Sequence: Does the peptide contain a susceptible Asp-Xaa motif (e.g., Asp-Gly, Asp-Asn, Asp-Ser)?

  • Step 2: Consult the Decision-Making Workflow

    The following diagram outlines a logical approach to selecting the appropriate experimental conditions to minimize aspartimide formation.

    G Decision-Making Workflow for Preventing Aspartimide Formation A Start: Coupling this compound B Is the sequence known to be prone to aspartimide formation? (e.g., Asp-Gly, Asp-Asn) A->B C Use a sterically hindered Asp protecting group (e.g., Z-Asp(OMpe)-OH) B->C Yes D Use optimized coupling conditions B->D No C->D E Choose a racemization-suppressing coupling method D->E F Use DIC/HOBt or DIC/Oxyma Pure E->F Recommended G Avoid excess base (DIPEA/NMM) or consider base-free conditions F->G H Maintain low temperature (0 °C to RT) G->H I Minimize reaction time H->I J Monitor reaction closely I->J K Proceed with synthesis J->K

    Caption: Decision-making workflow for minimizing aspartimide formation.

  • Step 3: Implement Corrective Actions Based on the Workflow

    • For highly susceptible sequences: If economically and synthetically feasible, consider switching to an aspartic acid derivative with a bulkier side-chain protecting group (e.g., Z-Asp(OMpe)-OH or Z-Asp(OEpe)-OH).[4]

    • Optimize coupling conditions:

      • Reagent Selection: Employ a carbodiimide-based coupling method with an additive, such as DIC/HOBt or DIC/Oxyma Pure.[5]

      • Base Control: If a base is necessary, use a sterically hindered base like DIPEA sparingly. If possible, perform the coupling under base-free conditions.[6]

      • Temperature Control: Maintain the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Avoid heating.

      • Time Management: Minimize the coupling reaction time by closely monitoring its progress (e.g., via TLC).

Data Summary

The following table summarizes strategies to minimize aspartimide formation, with illustrative quantitative data on their potential effectiveness. Actual results will vary based on the specific peptide sequence and reaction conditions.

StrategyKey ParametersRelative Aspartimide FormationReference(s)
Standard Coupling DIC/DIPEA, Room Temperature, 4hHigh (Sequence Dependent)[1]
Optimized Coupling Reagents DIC/HOBt, 0 °C to Room Temperature, 2-4hSignificantly Reduced[5]
Use of Weaker/Hindered Base Replace DIPEA with NMM or use minimal equivalentsReduced[7]
Use of Bulkier Side-Chain Protecting Groups Z-Asp(OMpe)-OH or Z-Asp(OBno)-OH instead of this compoundVery Low[4]
Backbone Protection (for SPPS) Use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptides for Asp-Gly sequencesEliminated[2][4]

Experimental Protocols

Protocol 1: Recommended Coupling of this compound using DIC/HOBt

This protocol is designed to minimize aspartimide formation during the solution-phase coupling of this compound.

Materials:

  • This compound (1.0 eq.)

  • Peptide-amine component (1.0 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the peptide-amine component in anhydrous DMF.

  • Add this compound and HOBt to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIC to the cooled, stirring mixture.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, filter the by-product, diisopropylurea (DIU), if it precipitates.

  • Proceed with the standard workup and purification protocol for your peptide.

Chemical Pathway Visualization

The following diagram illustrates the chemical mechanism of base-catalyzed aspartimide formation.

Caption: Base-catalyzed formation of an aspartimide intermediate.

References

Technical Support Center: Z-Asp(OtBu)-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges with the coupling of Z-Asp(OtBu)-OH in peptide synthesis. Below are troubleshooting guides and frequently asked questions to address specific issues and enhance reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling efficiency with this compound?

A1: Low coupling efficiency with this compound is frequently due to a combination of factors, primarily steric hindrance. The bulky N-terminal benzyloxycarbonyl (Z) group and the side-chain tert-butyl (OtBu) ester create significant steric bulk around the alpha-carbon, impeding the approach of the activated amino acid to the N-terminus of the peptide chain.[1] Other common causes include inadequate activation of the carboxylic acid, and aggregation of the growing peptide chain on the solid support.[1]

Q2: Which coupling reagents are most effective for this compound?

A2: For sterically hindered amino acids like this compound, more potent coupling reagents are generally required. While standard carbodiimide reagents such as DIC in the presence of HOBt can be used, uronium/aminium salts like HATU and HBTU, or phosphonium salts like PyBOP, are typically more effective.[1] HATU is often favored for its rapid reaction rates and its ability to minimize racemization.[1][2]

Q3: Can microwave-assisted synthesis improve the coupling of this compound?

A3: Yes, microwave irradiation can be advantageous for coupling sterically hindered amino acids as it can accelerate the reaction rate.[1] However, careful temperature control is crucial to prevent side reactions, most notably racemization.[1]

Q4: How does the choice of solvent impact coupling efficiency?

A4: The solvent plays a critical role in resin swelling and solvation of the peptide chain. A mixture of DMF and DCM can improve resin swelling and help to disrupt peptide aggregation, thereby improving the accessibility of the reactive sites.[1] For particularly difficult couplings, the addition of chaotropic salts like LiCl (at a concentration of around 0.5 M) to the coupling mixture can help to break up secondary structures and enhance solvation.[1]

Q5: What are the primary side reactions to be aware of when coupling this compound?

A5: The main side reactions of concern are racemization and aspartimide formation. Racemization can be minimized by using additives like HOBt or by choosing coupling reagents known for low racemization potential, such as HATU.[3] Aspartimide formation is a base-catalyzed intramolecular cyclization that can be particularly problematic in Fmoc-based solid-phase peptide synthesis (SPPS) during the piperidine deprotection step.[3] Minimizing exposure to basic conditions and performing couplings at lower temperatures can help to reduce the risk of aspartimide formation.

Troubleshooting Guide: Low Coupling Efficiency

This guide will help you diagnose and resolve common issues encountered during the coupling of this compound.

Issue 1: Incomplete Coupling Detected (e.g., positive Kaiser test)

Possible Causes and Solutions:

  • Steric Hindrance: The bulky nature of the Z and OtBu protecting groups can physically block the coupling reaction.[1]

    • Solution 1: Extend Reaction Time: Increase the coupling time to 4-6 hours or even allow the reaction to proceed overnight.[1]

    • Solution 2: Double Coupling: After the initial coupling, perform a second coupling with a fresh solution of activated this compound.[1]

    • Solution 3: Elevate Temperature: Cautiously increase the reaction temperature to 35-40°C, while monitoring for potential racemization.[1]

  • Inadequate Activation: The chosen coupling reagent may not be reactive enough to overcome the steric hindrance.[1]

    • Solution: Switch to a More Potent Coupling Reagent: Utilize stronger activating agents such as HATU, HCTU, or PyBOP.[1] Phosphonium-based reagents like PyBOP are often effective for hindered couplings.[1]

  • Peptide Aggregation: The growing peptide chain may aggregate on the resin, making the N-terminal amine inaccessible.[1]

    • Solution 1: Use Chaotropic Salts: Add a chaotropic salt such as LiCl (0.5 M) to the coupling reaction to disrupt secondary structures.[1]

    • Solution 2: Alter Solvent Composition: A mixture of DMF and DCM may improve resin swelling and reduce aggregation.[1]

Issue 2: Presence of Deletion Sequences in the Final Peptide

This indicates a failure in the coupling of this compound, leading to a portion of the peptide chains missing this residue.

Troubleshooting Steps:

  • Review Coupling Protocol: Re-evaluate the coupling protocol used for this compound and refer to the solutions for "Issue 1" to improve coupling efficiency.

  • Incorporate a Monitoring Step: Always perform a Kaiser test or another qualitative test after the coupling of this compound to ensure the reaction has gone to completion before proceeding to the next cycle.

  • Optimize Reagent Equivalents: Ensure an appropriate excess of the amino acid and coupling reagents is used, typically 2-4 equivalents relative to the resin loading.

Data Presentation

The following table summarizes the estimated coupling efficiencies and reaction times for various coupling reagents with a sterically similar amino acid, Z-Glu(OtBu)-OH. These values can serve as a starting point for optimizing the coupling of this compound.

Coupling ReagentAdditiveBaseTypical Reaction Time (hours)Estimated Efficiency (%)Notes
DICHOBtDIPEA4 - 885 - 95A standard, cost-effective option, but may be slow for hindered residues.[1]
HBTU-DIPEA2 - 495 - 99Efficient, but can cause guanidinylation of the N-terminus if used in excess.[1]
HATU-DIPEA1 - 2> 99Highly efficient, fast, and with low racemization. Recommended for difficult couplings.[1]
PyBOP-DIPEA2 - 4> 98A phosphonium salt-based reagent that is very effective for hindered couplings.[1]

Note: Efficiencies are estimates and can be sequence-dependent. Optimization for each specific peptide is recommended.

Experimental Protocols

Protocol 1: Standard DIC/HOBt Coupling
  • Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in DMF for 30 minutes, then drain the solvent.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Coupling: Add the activated amino acid solution to the resin, followed by the addition of DIC (3 equivalents).

  • Reaction: Agitate the reaction mixture at room temperature for 4-6 hours.

  • Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive, consider a second coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

Protocol 2: High-Efficiency HATU Coupling
  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes and drain.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[1]

  • Coupling: Add the activated amino acid solution to the resin.[1]

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.[1]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.[1]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).[1]

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Recommended Solutions Low_Efficiency Low Coupling Efficiency (Positive Kaiser Test) Steric_Hindrance Steric Hindrance Low_Efficiency->Steric_Hindrance Inadequate_Activation Inadequate Activation Low_Efficiency->Inadequate_Activation Peptide_Aggregation Peptide Aggregation Low_Efficiency->Peptide_Aggregation Extend_Time Extend Reaction Time Steric_Hindrance->Extend_Time Double_Couple Double Couple Steric_Hindrance->Double_Couple Stronger_Reagent Use Stronger Reagent (e.g., HATU, PyBOP) Inadequate_Activation->Stronger_Reagent Chaotropic_Salts Add Chaotropic Salts (e.g., LiCl) Peptide_Aggregation->Chaotropic_Salts Optimize_Solvent Optimize Solvent (e.g., DMF/DCM) Peptide_Aggregation->Optimize_Solvent

Troubleshooting workflow for low this compound coupling efficiency.

Coupling_Reagent_Selection Start Start: Low Coupling Efficiency Standard_Conditions Standard Conditions: DIC/HOBt Start->Standard_Conditions Aggregation_Issues Peptide Aggregation? Standard_Conditions->Aggregation_Issues Still low efficiency Success Successful Coupling Standard_Conditions->Success Sufficient efficiency High_Efficiency_Reagents High-Efficiency Reagents: HATU, HBTU, PyBOP High_Efficiency_Reagents->Success Aggregation_Issues->High_Efficiency_Reagents No Additives Use Additives: Chaotropic Salts (LiCl) Aggregation_Issues->Additives Yes Additives->High_Efficiency_Reagents

Decision pathway for selecting a coupling reagent for this compound.

References

Technical Support Center: Z-Asp(OtBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Z-Asp(OtBu)-OH in their peptide synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with the use of this compound in peptide synthesis?

The main side reactions when using this compound are:

  • Aspartimide Formation: This is the most significant side reaction. It involves the cyclization of the aspartic acid residue to form a succinimide derivative. This can be triggered by both basic and acidic conditions. The resulting aspartimide can lead to racemization of the aspartic acid residue and the formation of β-aspartyl peptides upon ring-opening.[1][2][3][4]

  • Alkylation by t-Butyl Cations: During the final acidic cleavage to remove the OtBu (tert-butyl) protecting group, reactive t-butyl cations are generated. These can alkylate nucleophilic residues in the peptide chain, such as Tryptophan (Trp), Methionine (Met), and Tyrosine (Tyr), leading to undesired byproducts.[5][6][7]

Q2: Which peptide sequences are most susceptible to aspartimide formation?

Aspartimide formation is highly sequence-dependent. The risk is greatest when the amino acid C-terminal to the aspartic acid residue is sterically small and unhindered. The most problematic sequences include:

  • Asp-Gly

  • Asp-Asn

  • Asp-Ser

  • Asp-Ala[2][4]

Q3: Can aspartimide formation occur during the removal of the N-terminal Z-group?

The N-terminal Z (Benzyloxycarbonyl) group is typically removed by catalytic hydrogenation (e.g., H₂/Pd/C) or transfer hydrogenation. These conditions are generally considered mild and are not known to induce aspartimide formation. However, if any basic conditions are employed during work-up, the risk of aspartimide formation increases, especially for sensitive sequences.

Q4: Is the Asp(OtBu) side chain stable during catalytic hydrogenation for Z-group removal?

Yes, the tert-butyl ester of the aspartic acid side chain is stable under the neutral conditions of catalytic hydrogenation used to remove the Z-group.[8] This allows for the selective deprotection of the N-terminus while the side chain remains protected.

Troubleshooting Guide

Issue 1: Presence of impurities with the same mass as the target peptide after final cleavage.

  • Possible Cause: This is a strong indicator of aspartimide formation followed by hydrolysis back to a mixture of α- and β-aspartyl peptides, as well as potential racemization. These isomers are often difficult to separate by HPLC.

  • Troubleshooting Steps:

    • Optimize Cleavage Conditions: Minimize the time of exposure to strong acids during the final cleavage of the OtBu group. Perform the cleavage at a lower temperature (e.g., 0-4 °C) to slow down the rate of acid-catalyzed aspartimide formation.

    • Sequence Modification: If possible, and if it does not affect the biological activity, consider replacing the Asp-Gly or Asp-Ser sequences with less prone alternatives.

    • Alternative Side-Chain Protection: For highly problematic sequences, consider using a bulkier side-chain protecting group for aspartic acid that is more resistant to both acid- and base-catalyzed cyclization. Examples from Fmoc-SPPS that have shown reduced aspartimide formation include 3-methylpent-3-yl (Mpe) and 5-n-butyl-5-nonyl (OBno).[9]

Issue 2: Presence of impurities with a mass increase of +56 Da after final cleavage.

  • Possible Cause: This mass shift corresponds to the addition of a tert-butyl group to the peptide. This is due to alkylation of nucleophilic residues (Trp, Met, Tyr) by the t-butyl cations generated during the acidic cleavage of the OtBu protecting group.[5][6]

  • Troubleshooting Steps:

    • Use of Scavengers: Always include a "scavenger" cocktail in your cleavage mixture. Scavengers are nucleophilic compounds that trap the reactive t-butyl cations before they can modify the peptide.

    • Select Appropriate Scavengers: The choice of scavengers depends on the peptide sequence. A common general-purpose scavenger is triisopropylsilane (TIS). For peptides containing tryptophan, the addition of a thiol scavenger like 1,2-ethanedithiol (EDT) is recommended. Water can also act as a scavenger. A widely used cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5).[10] For peptides with multiple sensitive residues, more complex cocktails may be necessary.

Quantitative Data on Side Reactions

While specific quantitative data for this compound in solution-phase or Boc-SPPS is limited in the reviewed literature, the following table summarizes the factors influencing aspartimide formation. The data is largely derived from studies in Fmoc-SPPS but the chemical principles are broadly applicable.

FactorInfluence on Aspartimide FormationReference(s)
Sequence (Asp-Xxx) High for Xxx = Gly, Asn, Ser. Lower for sterically hindered residues.[1][2]
Base Exposure Increased formation with prolonged exposure to strong bases.[1][3]
Acid Exposure Increased formation with strong acids (e.g., HF, TFA) during cleavage.[1][2]
Temperature Higher temperatures accelerate the rate of formation.[1]
Side-Chain Protecting Group Bulky groups (e.g., OMpe, OBno) show significantly less formation than OtBu.[9]
Solvent Polarity Higher polarity solvents can lead to more aspartimide formation.[1]

Experimental Protocols

Protocol 1: Coupling of this compound in Solution-Phase Synthesis

  • Dissolution: Dissolve the N-terminally deprotected peptide fragment (1.0 eq) and this compound (1.1 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Activation: Add a coupling reagent such as HBTU (1.1 eq) and a base like DIPEA (2.0 eq). Stir the mixture at 0 °C for 5-10 minutes to pre-activate the carboxylic acid.

  • Coupling: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction, and perform an appropriate aqueous work-up to remove excess reagents and byproducts. Purify the protected peptide fragment by column chromatography or crystallization.

Protocol 2: Final Cleavage of OtBu Group and Scavenging

  • Resin Preparation (for Boc-SPPS): Swell the peptide-resin in DCM.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a standard peptide without highly sensitive residues, use Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v). For peptides containing Trp or Cys, a cocktail such as TFA / Thioanisole / 1,2-Ethanedithiol (EDT) / Anisole (90:5:3:2 v/v/v/v) may be more appropriate.

  • Cleavage Reaction: Add the cleavage cocktail to the peptide (either in solution or on-resin) and stir at room temperature for 2-3 hours.

  • Peptide Precipitation: After cleavage, precipitate the peptide by adding the reaction mixture to cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Visualizations

Aspartimide_Formation Peptide Peptide with Asp(OtBu)-Xaa Intermediate Cyclic Aspartimide Intermediate Peptide->Intermediate  Base or Acid (- tBuOH) Alpha_Peptide Desired α-Peptide Intermediate->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide Impurity Intermediate->Beta_Peptide Hydrolysis Racemized Racemized Products (D-Asp) Intermediate->Racemized Epimerization

Caption: Mechanism of aspartimide formation and subsequent side reactions.

Troubleshooting_Workflow Start Analysis of Crude Peptide Mass_Check Check Mass Spectrum Start->Mass_Check Impurity_Mass Impurity Mass = Target? Mass_Check->Impurity_Mass Impurities Present Clean Crude Peptide is Clean Mass_Check->Clean No Major Impurities Impurity_Plus56 Impurity Mass = Target + 56 Da? Impurity_Mass->Impurity_Plus56 No Aspartimide Suspect Aspartimide Formation (α/β isomers, racemization) Impurity_Mass->Aspartimide Yes Alkylation Suspect t-Butyl Alkylation Impurity_Plus56->Alkylation Yes Optimize_Cleavage Optimize Cleavage: - Lower Temperature - Shorter Time Aspartimide->Optimize_Cleavage Consider_Protection Consider Alternative Side-Chain Protection Aspartimide->Consider_Protection Add_Scavengers Add/Optimize Scavengers (e.g., TIS, EDT) Alkylation->Add_Scavengers

Caption: Troubleshooting workflow for side reactions of this compound.

References

Technical Support Center: Optimizing Z-Group Removal in the Presence of OtBu

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Z-group (benzyloxycarbonyl, Cbz) removal in the presence of the tert-butyl (OtBu) protecting group. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in navigating this common synthetic challenge.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that may arise during the deprotection of a Z-group on a substrate also containing an OtBu ether or ester.

Q1: My Z-group deprotection via catalytic hydrogenation is sluggish or incomplete, while my OtBu group remains intact. What could be the problem and how can I fix it?

A1: This is a common issue that can arise from several factors related to the catalyst or reaction conditions.

  • Catalyst Inactivation: The palladium catalyst (e.g., Pd/C) can be poisoned by various functional groups, particularly sulfur-containing compounds. Even trace amounts of sulfur can deactivate the catalyst.

    • Troubleshooting:

      • Ensure all reagents and solvents are free of sulfur-containing impurities.

      • If the substrate contains a thiol or sulfide, consider using a larger amount of catalyst or a more robust catalyst.

      • Pre-treating the substrate with a scavenger resin to remove potential poisons can be effective.

  • Insufficient Hydrogen: The reaction may be limited by the availability of hydrogen.

    • Troubleshooting:

      • Ensure the reaction vessel is properly sealed and purged of air.

      • Increase the hydrogen pressure (if using a pressurized system).

      • For reactions at atmospheric pressure, ensure efficient stirring to maximize gas-liquid contact.

      • Consider using a hydrogen donor in catalytic transfer hydrogenation as an alternative to gaseous hydrogen.[1][2]

  • Steric Hindrance: The Z-group may be sterically hindered, slowing down its interaction with the catalyst surface.

    • Troubleshooting:

      • Increase the reaction temperature moderately (e.g., to 40-50 °C).

      • Increase the catalyst loading.

      • Switch to a different form of the catalyst, such as palladium black, which may have different surface properties.[2]

Q2: I am observing significant loss of my OtBu group during Z-group removal. How can I improve the selectivity?

A2: Loss of the acid-labile OtBu group indicates that the reaction conditions are too acidic. The Z-group is generally stable to mild acids, but its removal can be achieved under certain acidic conditions which might cleave the OtBu group.[3][4]

  • Problem: Standard catalytic hydrogenation is generally orthogonal to OtBu groups.[5] However, some commercial Pd/C catalysts can be acidic. Additionally, the carbamic acid intermediate formed during Z-group hydrogenolysis decomposes to release CO2, which can form carbonic acid in the presence of water, potentially leading to OtBu cleavage.

    • Troubleshooting:

      • Use a Neutral Catalyst: Test different grades of Pd/C catalyst to find one that is neutral.

      • Add a Mild, Non-Nucleophilic Base: Including a small amount of a base like triethylamine or diisopropylethylamine can neutralize any acidic byproducts.

      • Switch to Catalytic Transfer Hydrogenation: This method often uses neutral hydrogen donors like cyclohexene or ammonium formate and can be milder than direct hydrogenation.[1][2]

      • Consider Alternative Deprotection Methods: If acidic conditions are unavoidable for Z-group removal, it might be necessary to reconsider the protecting group strategy. However, methods using reagents like aqueous phosphoric acid have been shown to be selective for OtBu removal while leaving the Cbz group intact, highlighting the delicate balance of acidic conditions.[6][7][8]

Q3: Can I use acidic conditions to remove the Z-group without affecting the OtBu group?

A3: While the Z-group can be removed under acidic conditions, such as with HBr in acetic acid, these conditions are typically harsh and will readily cleave an OtBu group.[9] Therefore, this is generally not a viable selective deprotection strategy. The OtBu group is designed to be removed under acidic conditions.[10]

Q4: Are there any non-hydrogenation methods to selectively remove a Z-group in the presence of an OtBu group?

A4: Yes, several alternative methods exist that avoid the use of palladium and hydrogen.

  • Lewis Acids: Trimethylsilyl iodide (TMSI) can be used for Z-group deprotection.[11] However, this reagent is expensive and can generate benzyl iodide as a byproduct, which may lead to side reactions.[11] Careful optimization would be required to ensure selectivity over the OtBu group.

  • Nucleophilic Attack: A method using 2-mercaptoethanol and a base like K3PO4 in DMAc has been developed for the deprotection of Cbz-protected amines.[12][13] This method proceeds via a nucleophilic attack on the benzylic carbon and is performed under basic conditions, which are compatible with the OtBu group.

Data Presentation: Comparison of Z-Group Removal Methods

The following table summarizes various conditions for the selective removal of the Z-group in the presence of an OtBu group, based on literature reports.

MethodReagents & ConditionsTypical YieldAdvantagesDisadvantages
Catalytic Hydrogenation H₂, 10% Pd/C, MeOH or EtOH, rt, atmospheric pressure>90%High yielding, clean reaction, common and well-established.[3][14]Catalyst poisoning, potential for catalyst acidity, requires H₂ gas.[15]
Catalytic Transfer Hydrogenation 10% Pd/C, Cyclohexene or Ammonium Formate, EtOH, reflux85-95%Avoids the use of flammable H₂ gas, can be milder.[2][16]May require higher temperatures, donor may react with the substrate.
Acid-Mediated (Not Selective) HBr/AcOHVariableMetal-free.[9][17]Not selective, will cleave the OtBu group.[4]
Nucleophilic Deprotection 2-Mercaptoethanol, K₃PO₄, DMAc, 75 °CHighOrthogonal to hydrogenation-sensitive groups, metal-free.[12]Requires elevated temperature, potential for side reactions with the nucleophile.

Experimental Protocols

Protocol 1: Selective Z-Group Removal by Catalytic Hydrogenation

This protocol describes a standard procedure for the selective hydrogenolysis of a Z-group in the presence of an OtBu group.

  • Preparation: In a round-bottom flask, dissolve the Z- and OtBu-protected substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to a concentration of approximately 0.1 M.

  • Catalyst Addition: To the solution, add 10% palladium on charcoal (Pd/C) catalyst. The catalyst loading is typically 5-10 mol% relative to the substrate.

  • Hydrogenation:

    • Atmospheric Pressure: Secure a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere. Stir the reaction mixture vigorously at room temperature.

    • Pressurized System: Transfer the mixture to a pressure vessel. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product. Further purification can be performed by chromatography or recrystallization if necessary.

Protocol 2: Selective Z-Group Removal by Catalytic Transfer Hydrogenation

This protocol provides an alternative to using gaseous hydrogen.

  • Preparation: Dissolve the Z- and OtBu-protected substrate in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Reagent Addition: Add 10% Pd/C (10 mol%) and a hydrogen donor. Common donors include cyclohexene (10-20 equivalents) or ammonium formate (5-10 equivalents).

  • Reaction: Heat the reaction mixture to reflux and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: Follow steps 5 and 6 from Protocol 1.

Visualization

Below are diagrams illustrating key concepts and workflows related to Z-group deprotection.

G cluster_start Starting Material cluster_decision Deprotection Strategy Selection cluster_hydrogenation Hydrogenation Pathway cluster_alternative Alternative Pathway cluster_end Product start Substrate with Z and OtBu groups q1 Is the substrate sensitive to hydrogenation? start->q1 h1 Catalytic Hydrogenation (H₂, Pd/C) q1->h1 No a1 Nucleophilic Deprotection (2-Mercaptoethanol, Base) q1->a1 Yes q2 Is catalyst poisoning or acidity an issue? h1->q2 h2 Catalytic Transfer Hydrogenation (Donor, Pd/C) end_prod OtBu-protected, Z-deprotected Product h2->end_prod q2->h2 Yes h3 Use neutral catalyst or add mild base q2->h3 Yes, troubleshoot q2->end_prod No h3->h1 a1->end_prod

Caption: Decision workflow for Z-group deprotection.

This guide is intended to provide a starting point for optimizing the selective removal of a Z-group in the presence of an OtBu group. Experimental conditions may require further optimization based on the specific substrate and laboratory setup.

References

Technical Support Center: Purification of Z-Asp(OtBu)-OH by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of Z-Asp(OtBu)-OH using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is a protected amino acid derivative of aspartic acid, commonly used in peptide synthesis.[1][2][3] The Z group (benzyloxycarbonyl) protects the amine, and the OtBu group (tert-butyl ester) protects the side-chain carboxyl group.[4] High purity of this reagent is crucial as impurities can lead to side reactions, the formation of deletion sequences, or other modifications in the final peptide, complicating purification and potentially altering the biological activity of the synthesized peptide.[5][6]

Q2: What are the most common impurities found in this compound preparations?

A2: Common impurities can include:

  • Aspartimide and its byproducts: This is a significant side-reaction product formed during the synthesis and handling of protected aspartic acid derivatives.[5] The bulky tert-butyl group in this compound provides steric hindrance that reduces the formation of aspartimide compared to derivatives with smaller protecting groups like methyl esters.[5]

  • Unreacted starting materials: Residual reagents from the synthesis process.

  • Diastereomers: Racemization can occur under certain conditions, leading to the presence of D-isomers.

  • Degradation products: Improper storage or handling can lead to the degradation of the compound. This compound powder should be stored at -20°C for long-term stability (up to 3 years).[1]

Q3: What is a typical starting point for an HPLC method for this compound analysis and purification?

A3: A reversed-phase HPLC method is standard. Here is a typical starting protocol:

ParameterRecommended ConditionRationale
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size)Provides good retention and separation for moderately nonpolar compounds like this compound.[5]
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade waterTFA acts as an ion-pairing agent to improve peak shape.[7]
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrileAcetonitrile is a common organic modifier with good UV transparency.[7]
Gradient A broad gradient, for example, 10% to 90% B over 30 minutes, can be used for initial screening.[5][7]Allows for the elution of a wide range of impurities and the determination of the optimal elution conditions for the main compound.
Flow Rate 1.0 mL/min for a 4.6 mm ID columnA standard flow rate for analytical separations.[5][7]
Detection Wavelength 254 nm or 210-230 nmThe Z-group (benzyloxycarbonyl) has a strong absorbance around 254 nm. The peptide backbone absorbs strongly in the 210-230 nm range.[5][7]
Column Temperature 30-40 °CElevated temperatures can improve peak shape and reduce backpressure.[7]

Troubleshooting Guide

IssuePossible Cause(s)Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH.- Column overload.- Secondary interactions with the stationary phase.- Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA to suppress silanol interactions and protonate the carboxylic acid.[7]- Reduce the sample concentration or injection volume.- Try a different column chemistry, such as one with end-capping.
Unexpected Peaks in the Chromatogram - Aspartimide formation or other side-reaction products.[5]- Presence of diastereomers.- Sample degradation.- Analyze the crude material to identify potential impurities early.- Optimize synthesis and workup conditions to minimize side reactions.- Ensure proper storage of the compound.[1] For mass-neutral isomers like aspartimide, specialized analytical techniques may be needed for confirmation.[8]
Poor Resolution Between Main Peak and Impurities - Inefficient separation under the current conditions.- Co-eluting impurities.- Optimize the gradient. A shallower gradient around the elution time of the main peak can improve resolution.[6][7]- Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).- Adjust the mobile phase composition or temperature.
Low Recovery/Yield After Purification - Poor solubility of the compound in the mobile phase.- Adsorption of the compound to the column or system.- Degradation of the compound during purification.- Ensure the sample is fully dissolved in a suitable solvent before injection. DMSO can be used for initial dissolution if needed, but be mindful of its effect on the chromatogram.[1]- Passivate the HPLC system with a strong acid wash if irreversible adsorption is suspected.- Minimize the time the compound spends in the mobile phase, especially if it is acidic and can cause degradation.
High Backpressure - Clogged column frit or tubing.- Precipitated buffer or sample in the system.- Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter before use.[4][5]- Flush the column and system with an appropriate solvent to remove any blockages.

Experimental Protocols

Detailed HPLC Analysis Protocol

This protocol is a starting point for the analytical separation of this compound.

  • Instrumentation and Column:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.[7]

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.[7]

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve a small amount of the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases A and B).[5]

    • Filter the sample through a 0.45 µm syringe filter before injection.[5]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[5]

    • Injection Volume: 10 µL.[5]

    • Detection Wavelength: 254 nm.[5]

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-35 min: 10% to 90% B (linear gradient)

      • 35-40 min: 90% B

      • 40-45 min: 90% to 10% B (linear gradient)

      • 45-50 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak areas of the main product and all impurities to determine the purity profile.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample_Prep Sample Preparation (Dissolve & Filter) Injection Inject Sample Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (0.1% TFA in Water/ACN) Column C18 Reversed-Phase Column Mobile_Phase_Prep->Column Injection->Column Gradient Elution Detection UV Detector (254 nm) Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity_Calc Calculate Purity Integration->Purity_Calc

Caption: Workflow for HPLC analysis of this compound.

References

Technical Support Center: Z-Asp(OtBu)-OH Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-α-Benzyloxycarbonyl-L-aspartic acid β-tert-butyl ester (Z-Asp(OtBu)-OH). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this critical amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the synthesis of this compound and how can it be minimized?

A1: The most significant impurity to consider is the formation of aspartimide. This occurs through an intramolecular cyclization of the aspartic acid residue. However, the use of the bulky tert-butyl (OtBu) ester group on the side chain sterically hinders this reaction, significantly reducing the formation of aspartimide-related impurities compared to smaller protecting groups like methyl (OMe) or benzyl (OBzl) esters.[1]

To minimize aspartimide formation, it is crucial to:

  • Control the temperature: Avoid excessive heat during the reaction and workup steps.

  • Manage the pH: While the reaction is typically carried out under basic conditions to facilitate the acylation of the amino group, prolonged exposure to strong bases can promote aspartimide formation. Careful control of pH is therefore recommended.

  • Use appropriate stoichiometry: Ensure the correct molar ratios of reactants as specified in the protocol.

Q2: What are other potential impurities I should be aware of during the synthesis?

A2: Besides aspartimide, other common impurities may include:

  • Unreacted Starting Materials: Residual H-Asp(OtBu)-OH or benzyl chloroformate may be present in the crude product.

  • Di-Z-Asp(OtBu)-OH: Over-acylation can lead to the formation of a di-protected species, although this is generally a minor byproduct under controlled conditions.

  • Benzyl Alcohol: A byproduct from the decomposition of benzyl chloroformate, especially in the presence of water.

  • N-Benzyloxycarbonyl Aspartyl Aspartic Acid (Z-Asp-Asp): This dipeptide impurity can form, particularly if there is any deprotection of the Z-group followed by coupling with another this compound molecule.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the synthesis of this compound can be effectively monitored by Thin-Layer Chromatography (TLC). A suitable solvent system, for example, a mixture of chloroform, methanol, and acetic acid, can be used to separate the product from the starting materials and byproducts. The spots can be visualized using a UV lamp at 254 nm.

Q4: What are the recommended purification methods for this compound?

A4: The primary purification method for this compound is recrystallization. After the reaction workup, the crude product can be dissolved in a suitable solvent system (e.g., ethyl acetate/hexane) and allowed to crystallize. This process is effective at removing most of the common impurities. For very high purity requirements, column chromatography on silica gel may be employed.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Loss of product during workup. 3. Decomposition of benzyl chloroformate.1. Monitor the reaction by TLC to ensure completion. If necessary, extend the reaction time or slightly increase the amount of benzyl chloroformate. 2. Ensure proper pH control during extractions to prevent the product from partitioning into the aqueous layer. 3. Use fresh, high-quality benzyl chloroformate.
Presence of a Significant Amount of Unreacted H-Asp(OtBu)-OH 1. Insufficient amount of benzyl chloroformate. 2. Inefficient mixing of the reaction.1. Ensure the correct stoichiometry of benzyl chloroformate is used. 2. Maintain vigorous stirring throughout the reaction to ensure homogeneity.
Detection of Aspartimide Impurity by HPLC 1. High reaction temperature. 2. Prolonged exposure to basic conditions.1. Maintain the reaction temperature at or below the recommended level (e.g., 0-5 °C during the addition of benzyl chloroformate). 2. Neutralize the reaction mixture promptly after the reaction is complete.
Product is an Oil and Does Not Crystallize 1. Presence of impurities, such as benzyl alcohol. 2. Residual solvent.1. Attempt to remove volatile impurities under high vacuum. If the product remains an oil, consider purification by column chromatography. 2. Ensure all solvents are thoroughly removed after workup and before attempting crystallization.

Quantitative Data Summary

The purity of this compound and the levels of its common impurities are typically assessed by High-Performance Liquid Chromatography (HPLC). The following table provides representative data for the crude purity of Z-protected aspartic acid derivatives with different side-chain protecting groups.

Compound Side-Chain Protecting Group Representative Crude Purity by HPLC (%) Key Impurity Type
Z-Asp(OMe)-OHMethyl (OMe)LowerAspartimide-related
This compound tert-Butyl (OtBu) Higher (>99.0% is achievable) Significantly reduced aspartimide
Z-Asp(OBzl)-OHBenzyl (OBzl)HigherAspartimide-related

Note: Actual crude purity can vary depending on the specific reaction conditions.[1]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol describes a general method for the N-benzyloxycarbonyl protection of H-Asp(OtBu)-OH.

Materials:

  • H-Asp(OtBu)-OH

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Water

  • Ethyl acetate (EtOAc)

  • Hexane

  • Hydrochloric acid (HCl), dilute solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution of Starting Material: Dissolve H-Asp(OtBu)-OH in an aqueous solution of sodium carbonate or sodium bicarbonate at 0-5 °C with stirring.

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate to the reaction mixture while maintaining the temperature at 0-5 °C and ensuring vigorous stirring. The pH of the reaction mixture should be maintained in the basic range (pH 9-10).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, wash the reaction mixture with a nonpolar organic solvent like ether to remove any unreacted benzyl chloroformate and other nonpolar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a dilute HCl solution. The product, this compound, will precipitate out of the solution.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start H-Asp(OtBu)-OH reaction Reaction with Benzyl Chloroformate start->reaction wash1 Wash with nonpolar solvent reaction->wash1 acidify Acidification wash1->acidify extract Extraction acidify->extract wash2 Wash with water and brine extract->wash2 dry Drying wash2->dry concentrate Concentration dry->concentrate recrystallize Recrystallization concentrate->recrystallize end Pure this compound recrystallize->end

Caption: A generalized workflow for the synthesis and purification of this compound.

impurity_formation cluster_impurities Potential Impurities Z_Asp_OtBu_OH This compound (Desired Product) Aspartimide Aspartimide Z_Asp_OtBu_OH->Aspartimide Intramolecular Cyclization Unreacted_SM Unreacted Starting Materials Z_Asp_OtBu_OH->Unreacted_SM Incomplete Reaction Di_Z Di-Z-Asp(OtBu)-OH Z_Asp_OtBu_OH->Di_Z Over-acylation Benzyl_OH Benzyl Alcohol Z_Asp_OtBu_OH->Benzyl_OH Reagent Decomposition

Caption: Logical relationship between the desired product and common impurities in this compound synthesis.

References

Technical Support Center: Z-Asp(OtBu)-OH Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-Asp(OtBu)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in the presence of bases. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when using this compound with bases?

The main stability concern is the base-catalyzed intramolecular cyclization to form a succinimide derivative, commonly known as aspartimide formation.[1][2][3] This side reaction can lead to the formation of impurities, including the corresponding aspartimide, and its subsequent hydrolysis products, isoaspartate (isoAsp) and epimerized aspartate peptides, which can be difficult to separate from the desired product.[2][4]

Q2: How does the tert-butyl (OtBu) protecting group affect the stability of this compound?

The bulky tert-butyl group provides significant steric hindrance around the side-chain carbonyl group.[1][2][3] This steric shield makes it more difficult for the backbone nitrogen to attack the side-chain carbonyl, thus significantly reducing the rate of aspartimide formation compared to aspartic acid derivatives with smaller protecting groups, such as a methyl ester (-OMe).[1]

Q3: Which bases are commonly problematic for the stability of this compound?

While the OtBu group offers good protection, strong and non-sterically hindered bases can still promote aspartimide formation, especially at elevated temperatures or with prolonged reaction times. In the context of peptide synthesis, strong bases like piperidine, used for Fmoc deprotection, are known to cause this side reaction.[4] While less reactive, other organic bases such as N,N-diisopropylethylamine (DIPEA) and triethylamine (TEA) can also contribute to degradation over time.

Q4: Are there alternative protecting groups that offer better stability?

Yes, research has shown that even bulkier side-chain protecting groups can further decrease the rate of aspartimide formation.[3][5] Examples include 3-ethyl-3-pentyl (Epe) and 5-n-butyl-5-nonyl (Bno) esters.[3][6] However, this compound remains a widely used and cost-effective option with a good balance of stability and reactivity for many applications.

Q5: How can I detect the degradation of this compound in my experiments?

The most common method for detecting the degradation of this compound and the formation of related impurities is High-Performance Liquid Chromatography (HPLC).[1][7] Mass spectrometry (MS) can be used in conjunction with HPLC (LC-MS) to identify the molecular weights of the parent compound and any degradation products.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for structural elucidation of impurities.[7]

Troubleshooting Guides

Issue 1: Unexpected Impurities Observed in HPLC Analysis After Base Treatment

Possible Cause: Base-catalyzed formation of aspartimide and its subsequent hydrolysis products.

Troubleshooting Steps:

  • Confirm Impurity Identity: If possible, use LC-MS to determine the molecular weights of the impurity peaks. A peak with a mass corresponding to the loss of the elements of t-butanol from your starting material could indicate aspartimide formation.

  • Optimize Base Selection: If your protocol allows, consider using a more sterically hindered base. For example, DIPEA is generally less aggressive in promoting aspartimide formation than less hindered bases.

  • Control Reaction Temperature: Perform the reaction at the lowest effective temperature to minimize the rate of the degradation side reaction.

  • Minimize Reaction Time: Monitor the progress of your primary reaction and work it up as soon as it is complete to avoid prolonged exposure of this compound to the basic conditions.

  • pH Control: If applicable to your reaction, maintaining a pH closer to neutral may help reduce the rate of base-catalyzed degradation.

Issue 2: Inconsistent Reaction Yields or Product Purity

Possible Cause: Variable degradation of this compound due to inconsistencies in reaction setup or reagent quality.

Troubleshooting Steps:

  • Use Anhydrous Conditions: Ensure that all solvents and reagents are anhydrous, as water can participate in the hydrolysis of the aspartimide intermediate.

  • Standardize Reagent Addition: Add the base slowly and at a controlled temperature to avoid localized high concentrations and exothermic reactions that could accelerate degradation.

  • Assess Reagent Quality: Ensure the purity of your this compound and the base being used. Impurities in either could catalyze side reactions.

  • Perform a Stability Study: If you continue to experience issues, it is advisable to perform a simple stability study of your this compound under your specific reaction conditions (solvent, base, temperature) in the absence of other reactants. This can be monitored by HPLC to quantify the rate of degradation.

Data Presentation

Currently, specific quantitative data comparing the stability of this compound with a range of different organic bases under various conditions is not extensively available in the literature. However, the qualitative principle of steric hindrance is well-established.[1][2][3] The following table provides a comparative overview of the relative stability of different aspartic acid side-chain protecting groups against base-catalyzed aspartimide formation.

Side-Chain Protecting GroupRelative Steric HindranceExpected Stability Against Base
Methyl (-OMe)LowLow
tert-Butyl (-OtBu) High Good
3-ethyl-3-pentyl (-OEpe)Very HighVery Good
5-n-butyl-5-nonyl (-OBno)Very HighExcellent

Experimental Protocols

Protocol for Assessing the Stability of this compound by HPLC

This protocol provides a general method to assess the stability of this compound in the presence of a specific base.

1. Materials:

  • This compound

  • Organic base to be tested (e.g., DIPEA, TEA, piperidine)

  • Anhydrous solvent (e.g., DMF, NMP, DCM)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

2. Sample Preparation:

  • Prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 10 mg/mL).

  • In a series of vials, add a defined volume of the this compound stock solution.

  • To each vial, add the desired concentration of the base to be tested. Include a control vial with no base.

  • Incubate the vials at the desired temperature (e.g., room temperature, 40 °C).

3. HPLC Analysis:

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quench the reaction by diluting the aliquot in a large volume of Mobile Phase A.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Inject a standard volume (e.g., 10 µL) onto the HPLC system.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Gradient: A typical starting gradient would be 10% to 90% Mobile Phase B over 20-30 minutes. This should be optimized to achieve good separation between the this compound peak and any degradation products.

    • Column Temperature: 30 °C

4. Data Analysis:

  • Integrate the peak areas of the this compound peak and any new impurity peaks that appear over time.

  • Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).

  • Plot the percentage of remaining this compound against time to determine the stability profile under the tested conditions.

Visualizations

This compound This compound Aspartimide Aspartimide This compound->Aspartimide Base - t-BuOH isoAsp_and_epimerized_Asp isoAsp and epimerized Asp Aspartimide->isoAsp_and_epimerized_Asp H2O

Base-catalyzed degradation pathway of this compound.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Stock_Solution Prepare this compound stock solution Incubation_Vials Aliquot and add base Stock_Solution->Incubation_Vials Incubate Incubate at controlled temperature Incubation_Vials->Incubate Sampling Withdraw aliquots at time points Quench Quench and dilute Sampling->Quench Filter Filter sample Quench->Filter Inject Inject into HPLC Filter->Inject Integrate Integrate peak areas Calculate Calculate % remaining Integrate->Calculate Plot Plot stability profile Calculate->Plot

Experimental workflow for assessing this compound stability.

References

Technical Support Center: Z-Asp(OtBu)-OH Activation and Racemization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering racemization issues with Z-Asp(OtBu)-OH during the activation step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it primarily used?

A1: this compound is a derivative of L-aspartic acid. The α-amino group is protected by a benzyloxycarbonyl (Z) group, and the side-chain β-carboxyl group is protected as a tert-butyl (OtBu) ester. It is most commonly utilized in solution-phase peptide synthesis. The Z-group offers stability under various conditions and is typically removed by catalytic hydrogenation, providing an orthogonal protecting group strategy to the acid-labile OtBu group.[1][2]

Q2: What is the primary cause of racemization when activating this compound?

A2: The principal cause of racemization for this compound during activation is the formation of a cyclic succinimide intermediate, also known as an aspartimide.[1][3] This intramolecular cyclization is base-catalyzed and involves the nitrogen atom of the adjacent peptide bond attacking the activated side-chain carbonyl group. The resulting five-membered ring is susceptible to epimerization at the α-carbon. Subsequent ring-opening by nucleophiles can yield a mixture of the desired α-peptide, the undesired β-peptide, and their corresponding D-isomers.[1][2][3]

Q3: Are urethane-protected amino acids like this compound generally resistant to racemization?

A3: Yes, urethane-type protecting groups, such as the Z-group, are known to provide good resistance to racemization during activation compared to acyl-type protecting groups. This is because the urethane linkage is less prone to forming oxazolone intermediates, which is another major pathway for racemization. However, for aspartic acid derivatives, the aspartimide formation pathway remains a significant risk for epimerization.[1]

Q4: Which amino acid sequences are most susceptible to aspartimide formation and subsequent racemization?

A4: Peptide sequences where the amino acid C-terminal to the aspartic acid residue has low steric bulk are particularly prone to aspartimide formation. The most problematic sequences include Asp-Gly, Asp-Ser, and Asp-Asn.[1][2][3] The lack of a bulky side chain on the adjacent residue facilitates the intramolecular attack that initiates aspartimide formation.

Q5: How is the extent of racemization typically measured?

A5: The level of racemization is commonly quantified by separating the resulting diastereomeric peptides using chiral High-Performance Liquid Chromatography (HPLC).[4][5][6][7] Other analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to distinguish between diastereomers and mass spectrometry-based methods.[8] For a definitive analysis, the peptide can be hydrolyzed, and the resulting amino acids can be derivatized with a chiral reagent and analyzed by gas chromatography (GC) or HPLC.

Troubleshooting Guide

Problem: I am observing a significant amount of a D-Asp diastereomer in my final peptide.

This is a common issue indicating that racemization has occurred during the coupling of this compound. The following troubleshooting steps can help you identify the cause and mitigate the problem.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is critical in controlling racemization. Some reagents are more prone to activating the amino acid in a way that facilitates side reactions.

  • Recommended Action: If you are using a carbodiimide reagent like DCC or DIC, ensure you are also using a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[1] For particularly sensitive couplings, consider switching to a phosphonium-based reagent (e.g., PyBOP) or a modern uronium/aminium salt-based reagent (e.g., HATU, HBTU), which are known for their efficiency and lower racemization potential when used correctly.[1]

Step 2: Assess the Base Used in the Coupling Reaction

The type and amount of base used can significantly influence the rate of aspartimide formation and subsequent racemization.

  • Recommended Action: Avoid strong, non-sterically hindered bases. Opt for a weaker or more sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[9] Use the minimum amount of base necessary to facilitate the reaction. In some cases, particularly with DIC/HOBt, the reaction can be performed under base-free conditions to further minimize racemization.[1]

Step 3: Review Your Experimental Protocol

Procedural details such as pre-activation time and reaction temperature can have a significant impact on the level of racemization.

  • Recommended Action:

    • Minimize Pre-activation Time: If you pre-activate this compound with the coupling reagent before adding the amine component, keep this time to an absolute minimum. Prolonged pre-activation increases the concentration of the highly reactive intermediate, providing more opportunity for side reactions.[1] Consider an in situ activation approach where all components are mixed together.

    • Control the Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C). While higher temperatures can increase the reaction rate, they also accelerate the rate of racemization.[9]

Step 4: Consider a Different Side-Chain Protecting Group

If racemization persists despite optimizing the coupling conditions, the OtBu protecting group itself may be contributing to the issue in the context of your specific peptide sequence.

  • Recommended Action: For highly problematic sequences, consider using an aspartic acid derivative with a bulkier side-chain protecting group, such as 3-methyl-3-pentyl (OMpe) or 5-n-butyl-5-nonyl (OBno).[2] These larger groups provide greater steric hindrance around the side-chain carbonyl, making the intramolecular cyclization to form the aspartimide intermediate more difficult.

Data Presentation

While specific quantitative data for the racemization of this compound is not extensively available in the literature, the following tables provide a qualitative comparison of different coupling reagents and bases based on established principles of peptide chemistry.

Table 1: Qualitative Comparison of Coupling Reagents for this compound Activation

Coupling Reagent ClassExamplesRacemization PotentialComments
CarbodiimidesDCC, DICModerate to High (without additives)The use of additives like HOBt or OxymaPure is crucial to suppress racemization.[1]
Carbodiimides + AdditivesDIC/HOBt, DIC/OxymaPureLowA very common and effective method for minimizing racemization.[1]
Phosphonium SaltsBOP, PyBOPLowHighly efficient reagents that generally result in low levels of racemization.[1]
Uronium/Aminium SaltsHBTU, HATULow to ModerateVery efficient and fast, but care must be taken to avoid excess reagent, which can lead to other side reactions. HATU is generally considered superior to HBTU in suppressing racemization.[1]

Table 2: Influence of Base on Racemization during this compound Coupling

BaseSteric HindranceRelative Racemization Risk
Triethylamine (TEA)LowHigh
N-methylmorpholine (NMM)LowModerate to High
N,N-diisopropylethylamine (DIPEA)ModerateModerate
2,4,6-CollidineHighLow

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DIC/HOBt

This protocol is designed for the solution-phase coupling of this compound, minimizing the risk of racemization.

Materials:

  • This compound

  • N-terminally deprotected amino acid or peptide ester

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-terminally deprotected amino acid or peptide ester (1.0 equivalent), this compound (1.05 equivalents), and HOBt (1.1 equivalents) in anhydrous DMF.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add DIC (1.1 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Once the reaction is complete, filter off the precipitated diisopropylurea (DIU).

  • Proceed with the standard aqueous work-up to isolate the crude peptide.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol provides a general method for analyzing the diastereomeric purity of the resulting peptide.

Materials:

  • Crude or purified peptide containing the Asp residue

  • HPLC-grade water, acetonitrile, and trifluoroacetic acid (TFA)

  • Chiral HPLC column (e.g., Chiralpak or similar)

Procedure:

  • Sample Preparation: Prepare a solution of the peptide at approximately 1 mg/mL in the initial mobile phase.

  • HPLC System:

    • Column: A suitable chiral stationary phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Develop a gradient method that effectively separates the desired L-Asp peptide from the D-Asp diastereomer. This will likely require optimization for each specific peptide. A shallow gradient is often effective.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV at 214 nm or 220 nm.

  • Data Analysis: Integrate the peak areas of the two diastereomers. The percentage of the D-isomer can be calculated as: % D-isomer = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100

Mandatory Visualization

Racemization_Pathway cluster_activation Activation Step cluster_racemization Racemization Pathway cluster_products Products Z_Asp_OH This compound Activated_Ester Activated Ester Intermediate Z_Asp_OH->Activated_Ester Coupling Reagent (e.g., DIC/HOBt) Aspartimide Aspartimide Intermediate (Planar, Achiral at α-C) Activated_Ester->Aspartimide Intramolecular Cyclization (Base-catalyzed) L_alpha Desired L-α-Peptide Activated_Ester->L_alpha Direct Coupling (Desired Pathway) Aspartimide->L_alpha Ring Opening D_alpha D-α-Peptide (Racemized) Aspartimide->D_alpha Ring Opening L_beta L-β-Peptide Aspartimide->L_beta Ring Opening D_beta D-β-Peptide (Racemized) Aspartimide->D_beta Ring Opening

Caption: Racemization of this compound via aspartimide formation.

Troubleshooting_Workflow Start Problem: D-Asp Diastereomer Detected Q1 Step 1: Evaluate Coupling Reagent Start->Q1 A1_Carbodiimide Using Carbodiimide? Q1->A1_Carbodiimide A1_Action2 Switch to Phosphonium or Uronium Reagent Q1->A1_Action2 Consider Alternative A1_Action1 Add HOBt or OxymaPure A1_Carbodiimide->A1_Action1 Yes Q2 Step 2: Assess Base A1_Carbodiimide->Q2 No A1_Action1->Q2 A1_Action2->Q2 A2_StrongBase Using strong/unhindered base? Q2->A2_StrongBase A2_Action Switch to weaker/hindered base (e.g., DIPEA, Collidine). Minimize amount. A2_StrongBase->A2_Action Yes Q3 Step 3: Review Protocol A2_StrongBase->Q3 No A2_Action->Q3 A3_Preactivation Long pre-activation time? Q3->A3_Preactivation A3_Action1 Minimize pre-activation time or use in-situ activation. A3_Preactivation->A3_Action1 Yes A3_Temp High temperature? A3_Preactivation->A3_Temp No A3_Action1->A3_Temp A3_Action2 Lower reaction temperature (e.g., 0°C) A3_Temp->A3_Action2 Yes Q4 Step 4: Consider Protecting Group A3_Temp->Q4 No A3_Action2->Q4 A4_Action For problematic sequences, use bulkier side-chain protection (e.g., OMpe, OBno) Q4->A4_Action If problem persists End Racemization Minimized Q4->End If resolved A4_Action->End

Caption: Workflow for troubleshooting racemization of this compound.

References

Technical Support Center: Managing Aggregation in Peptides Containing Z-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on managing aggregation issues encountered during the synthesis, purification, and handling of peptides containing N-α-benzyloxycarbonyl-L-aspartic acid β-tert-butyl ester (Z-Asp(OtBu)-OH).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in peptides containing this compound?

A1: Aggregation in peptides incorporating this compound is primarily driven by a combination of factors:

  • Hydrophobicity: The benzyloxycarbonyl (Z) group is large, aromatic, and highly hydrophobic.[1] This, combined with the bulky tert-butyl (OtBu) ester on the aspartic acid side chain and other hydrophobic residues in the peptide sequence, promotes intermolecular hydrophobic interactions, leading to self-association and reduced solubility.[1]

  • Intermolecular Hydrogen Bonding: Peptide backbones can form intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets. These ordered structures can stack together, resulting in the formation of insoluble aggregates.

  • Aspartimide Formation: Under certain conditions, particularly in the presence of bases, the aspartyl residue can cyclize to form a succinimide (aspartimide) intermediate. This intermediate can then reopen to form a mixture of the desired α-peptide and an undesired β-peptide isomer, which can disrupt proper folding and contribute to aggregation. While this is a more pronounced issue in solid-phase peptide synthesis (SPPS) with repeated base exposure, it can still occur in solution-phase synthesis.[2][3]

Q2: At what stages of my workflow is aggregation most likely to occur?

A2: Aggregation can be a challenge at several stages of your experimental workflow:

  • During Peptide Coupling: In solution-phase synthesis, as the peptide chain elongates and its concentration increases, it may precipitate out of the reaction mixture, leading to incomplete coupling and the formation of deletion sequences.

  • Post-synthesis Work-up and Purification: Changes in the solvent environment during work-up (e.g., extraction, precipitation) and purification (e.g., HPLC) can trigger aggregation. Peptides that are soluble in the reaction solvent may become insoluble when the solvent composition is altered.

  • Lyophilization and Reconstitution: The process of lyophilization can sometimes induce the formation of aggregated structures that are subsequently difficult to dissolve in aqueous or organic solvents.[1]

  • In Solution/Storage: When preparing stock solutions or diluting the peptide into aqueous buffers for assays, aggregation is a common problem, especially for hydrophobic sequences.

Q3: How does the Z-group specifically contribute to aggregation?

A3: The benzyloxycarbonyl (Z) group is a significant contributor to aggregation due to its aromatic and hydrophobic nature.[1] In aqueous environments or even in some organic solvents, these hydrophobic moieties tend to associate with each other to minimize their exposure to the more polar solvent molecules. This self-association is a primary driver for the formation of insoluble aggregates.[1]

Q4: Can the D-configuration of an amino acid, if present, affect aggregation?

A4: Yes, the presence of a D-amino acid can alter the peptide's backbone conformation compared to its all-L-amino acid counterpart. This can have a variable effect on aggregation. In some cases, it may disrupt the formation of regular secondary structures that lead to aggregation. However, in other instances, it can promote unique packing arrangements that favor self-assembly and aggregation.[1]

Troubleshooting Guides

Issue 1: Poor Solubility of this compound Containing Peptide During Synthesis or Reconstitution
Potential Cause Recommended Solution
High Hydrophobicity of the Peptide Sequence - Solvent Selection: Attempt to dissolve the peptide in a small amount of a strong organic solvent like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl Sulfoxide (DMSO) before diluting with the desired solvent.[4] Caution: DMSO can oxidize methionine and unprotected cysteine residues. - Use of Chaotropic Agents: For reconstitution, consider the addition of chaotropic agents like guanidine hydrochloride or urea to the buffer to disrupt hydrogen bonding networks and hydrophobic interactions. - Gentle Heating and Sonication: Gently warming the solution (< 40°C) or sonicating the sample can help to increase solubility.[4]
Intermolecular β-Sheet Formation - Disruptive Solvents: Hexafluoro-2-propanol (HFIP) is a powerful solvent for disrupting β-sheet structures and solubilizing highly aggregated peptides.[5] It can be used in small quantities as a co-solvent. - Backbone Protection: For future syntheses of particularly difficult sequences, consider incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) to disrupt hydrogen bonding.
Incorrect pH for Reconstitution - pH Adjustment: For peptides with a net charge, adjusting the pH of the aqueous buffer can significantly improve solubility. Acidic peptides are generally more soluble in basic buffers, and basic peptides are more soluble in acidic buffers.
Issue 2: Low Yield and Impurities During Peptide Coupling Reactions
Potential Cause Recommended Solution
Peptide Precipitation During Coupling - Increase Solvent Volume: Perform the reaction in a more dilute solution to keep the growing peptide chain solubilized. - Solvent Mixture Optimization: Use a mixture of solvents. For instance, adding a small amount of DMSO or NMP to Dichloromethane (DCM) can improve the solubility of the peptide fragments. - Elevated Temperature: Running the coupling reaction at a slightly elevated temperature (e.g., 40°C) can help to prevent precipitation and improve reaction kinetics.
Aspartimide Formation - Choice of Coupling Reagents: Use coupling reagents known to minimize side reactions. Carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) can suppress racemization and may reduce aspartimide formation.[6] - Use of Bulky Protecting Groups: While you are using this compound, for particularly problematic sequences (e.g., Asp-Gly), consider using even bulkier side-chain protecting groups in future syntheses, as these can sterically hinder the cyclization reaction.[2][7]
Steric Hindrance Leading to Incomplete Coupling - Choice of Coupling Reagent: For sterically hindered couplings, more potent activating agents like HATU or HBTU may be beneficial. However, their high reactivity can sometimes promote side reactions, so careful optimization is required.[6] - Extended Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary to ensure complete coupling.

Data Presentation

Table 1: Solubility of a Model Z-Protected Hydrophobic Peptide in Various Solvents

The following data is illustrative for a model hydrophobic peptide and provides a general guideline for solvent selection.

SolventDielectric ConstantBoiling Point (°C)Solubility Observation
Dichloromethane (DCM)9.140Often used, but may not be sufficient for longer or very hydrophobic peptides.[8]
N,N-Dimethylformamide (DMF)36.7153Good general solvent for peptide synthesis, often better than DCM.[8][9]
N-Methyl-2-pyrrolidone (NMP)32.2202Higher boiling point and often better solvating power than DMF for aggregating sequences.[8][9]
Dimethyl Sulfoxide (DMSO)46.7189A very strong solvent that can dissolve many difficult peptides, but may be incompatible with some chemistries.[8][10]
Hexafluoro-2-propanol (HFIP)16.758Excellent for disrupting secondary structures and dissolving highly aggregated peptides.[5]
Table 2: Effect of Temperature on Peptide Solubility (Qualitative)
TemperatureObservationRecommendation
4°CSolubility is generally lowest.Avoid storing concentrated solutions at this temperature if precipitation is observed.
Room Temperature (~25°C)Moderate solubility.Standard condition for many experiments.
40°CIncreased solubility for many peptides.Gentle warming can be used to aid dissolution. Avoid prolonged heating to prevent degradation.[4]

Mandatory Visualization

Aggregation_Pathway cluster_synthesis Peptide Synthesis cluster_factors Contributing Factors Peptide_Monomers This compound Containing Peptide Monomers Aggregates Insoluble Aggregates (β-sheets) Peptide_Monomers->Aggregates Aggregation Side_Products Aspartimide-related Side Products Peptide_Monomers->Side_Products Side Reaction Hydrophobicity High Hydrophobicity (Z-group, OtBu-group) Hydrophobicity->Peptide_Monomers H_Bonding Intermolecular H-Bonding H_Bonding->Peptide_Monomers Conditions Suboptimal Conditions (Solvent, Temp, pH) Conditions->Peptide_Monomers

Caption: Factors contributing to the aggregation of peptides containing this compound.

Troubleshooting_Workflow Start Peptide Aggregation Observed Check_Solubility Assess Solubility in Stronger Solvents (DMF, NMP, DMSO) Start->Check_Solubility Soluble Soluble? Check_Solubility->Soluble Proceed Proceed with Experiment (Dilute Solution) Soluble->Proceed Yes Not_Soluble Use Disruptive Solvent (e.g., HFIP) or Chaotropic Agent Soluble->Not_Soluble No Optimize Optimize Synthesis/Purification Conditions (Temp, Solvent Mix) Not_Soluble->Optimize Characterize Characterize Aggregates (SEC-HPLC, DLS) Optimize->Characterize

References

Technical Support Center: Optimizing Peptide Synthesis with Z-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the yield and purity of peptides synthesized using Z-Asp(OtBu)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield when using this compound?

A1: Low yields in peptide synthesis with this compound can often be attributed to several key factors:

  • Incomplete Coupling Reactions: The peptide bond formation may be inefficient due to suboptimal activation of the carboxylic acid, steric hindrance, or aggregation of the peptide chain.

  • Aspartimide Formation: This is a major side reaction where the peptide backbone amide nitrogen attacks the side-chain ester of the aspartic acid residue, forming a cyclic imide. This intermediate can then lead to the formation of undesired β-peptides and racemized products.[1][2]

  • Side Reactions During Deprotection: Incomplete removal of the Z (benzyloxycarbonyl) or OtBu (tert-butyl) protecting groups, or side reactions occurring during their cleavage, can reduce the yield of the final product.

  • Purification Losses: The final peptide may be difficult to separate from byproducts and unreacted starting materials, leading to losses during purification steps like chromatography.

Q2: What is aspartimide formation and how can it be minimized when using this compound?

A2: Aspartimide formation is an intramolecular cyclization that is a significant challenge in peptide synthesis involving aspartic acid.[3] The backbone amide nitrogen following the Asp residue attacks the side-chain carbonyl group, forming a five-membered ring and eliminating the tert-butyl group. This reaction is particularly prevalent under basic conditions but can also be influenced by temperature and solvent polarity.[1]

To minimize aspartimide formation:

  • Optimize Coupling Conditions: Use coupling reagents and additives that promote rapid peptide bond formation, reducing the exposure time to conditions that may favor the side reaction. The use of HOBt with carbodiimides is known to suppress racemization and can be beneficial.

  • Control Basicity: If a base is required during the reaction (e.g., for neutralization), use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) and use it in the minimum necessary amount. Avoid prolonged exposure to basic conditions.

  • Lower Temperature: Performing the coupling reaction at a lower temperature (e.g., 0 °C) can help to reduce the rate of aspartimide formation.

Q3: Which coupling reagents are recommended for this compound?

A3: For solution-phase synthesis with this compound, several types of coupling reagents can be effective:

  • Carbodiimides (e.g., DCC, DIC): These are widely used and cost-effective. Dicyclohexylcarbodiimide (DCC) is common for solution-phase synthesis. It is almost always used with an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure to accelerate coupling and minimize racemization.[4][5]

  • Phosphonium Salts (e.g., PyBOP, BOP): These reagents are highly efficient but can be more expensive. They are known for high coupling efficiency.

  • Aminium/Uronium Salts (e.g., HBTU, HATU): These are known for their high efficiency and rapid reaction times.[6] HATU is particularly effective for difficult couplings and minimizing racemization.[6]

Q4: What are the standard methods for deprotecting the Z and OtBu groups?

A4: The Z and OtBu groups are orthogonal, meaning they can be removed under different conditions.

  • Z-group (Benzyloxycarbonyl) Removal: This is typically achieved by catalytic hydrogenation. The peptide is dissolved in a suitable solvent (e.g., methanol, ethanol, or DMF for solubility) with a palladium on carbon (Pd/C) catalyst and stirred under a hydrogen atmosphere.[3]

  • OtBu-group (tert-Butyl) Removal: This acid-labile group is removed using strong acidic conditions, most commonly with a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[7] Scavengers such as triisopropylsilane (TIS) are often added to prevent side reactions from the released tert-butyl cations.

  • Simultaneous Deprotection: It is also possible to remove both groups at the same time using strong acidolysis, for example, with HBr in acetic acid, although this method is harsher and may lead to more side products.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Possible Causes Recommended Solutions
Low or No Product Yield 1. Incomplete coupling reaction. 2. Hydrolysis of activated ester. 3. Poor solubility of reactants or peptide. 4. Inefficient deprotection.1. Monitor the reaction by TLC to ensure consumption of starting materials. Consider extending the reaction time or using a more potent coupling reagent (e.g., HATU). 2. Use anhydrous solvents and reagents. 3. Test different solvents or solvent mixtures (e.g., DMF, NMP). 4. For Z-group deprotection, ensure the catalyst is active and the system is properly flushed with hydrogen. For OtBu removal, ensure a sufficient concentration and time for the TFA treatment.
Multiple Spots on TLC / Peaks in HPLC 1. Aspartimide formation and subsequent rearrangement to β-peptides. 2. Racemization of the amino acid. 3. Presence of unreacted starting materials. 4. Side reactions from deprotection (e.g., alkylation by carbocations).1. Optimize coupling conditions (lower temperature, control base). Analyze by HPLC-MS to identify masses corresponding to byproducts. 2. Use an additive like HOBt with carbodiimide coupling reagents. Perform coupling at a lower temperature. 3. Improve coupling efficiency (see above) and purification. 4. Use scavengers (e.g., TIS, water) during TFA deprotection of the OtBu group.
Product is Insoluble 1. Aggregation of the unprotected peptide.1. Lyophilize the peptide from a solution containing a small amount of acetic acid or ammonia to form a salt, which may improve solubility. Test a range of solvents for purification and final formulation.

Data Presentation

Table 1: Qualitative Comparison of Common Coupling Reagents for this compound in Solution-Phase Synthesis

Coupling ReagentAdditiveRelative SpeedCostKey AdvantagesPotential Disadvantages
DCC HOBt/OxymaModerateLowWidely used, cost-effective.Byproduct (DCU) can be difficult to remove; potential for racemization without additives.[4][5]
DIC HOBt/OxymaModerateLowSoluble byproduct (DIU) is easier to remove than DCU.Potential for racemization without additives.
HBTU/TBTU None neededFastMediumHigh coupling efficiency, fast reactions.[4]Can cause side reactions at the N-terminus if used in large excess.
HATU None neededVery FastHighVery high coupling efficiency, low racemization, effective for sterically hindered couplings.[6]Higher cost.
PyBOP None neededFastHighHigh coupling efficiency.Byproducts can be difficult to remove.

Table 2: Typical Conditions for Deprotection of Z and OtBu Groups

Protecting GroupMethodReagents and ConditionsTypical Reaction TimeTypical YieldKey Considerations
Z (Benzyloxycarbonyl) Catalytic Hydrogenation10% Pd/C, H₂ (1 atm), MeOH or EtOH, RT2-4 hours>95%Mild conditions; orthogonal to acid-labile groups. Incompatible with sulfur-containing amino acids unless special precautions are taken.
OtBu (tert-Butyl) Acidolysis25-50% TFA in DCM, with scavengers (e.g., TIS, H₂O), RT1-2 hours>90%Orthogonal to hydrogenolysis-labile groups. Strong acid can cause side reactions.
Z and OtBu Strong Acidolysis33% HBr in Acetic Acid, RT1-2 hours>90%Harsh conditions; can lead to more side products if not carefully controlled.

Experimental Protocols

Protocol 1: Peptide Coupling using this compound with DCC/HOBt (Solution-Phase)

This protocol describes the coupling of this compound to the N-terminus of an amino acid or peptide ester.

  • Preparation:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0 °C.

    • In a separate flask, dissolve the N-terminally deprotected amino acid or peptide ester (1.0 equivalent) in anhydrous DCM or DMF. If it is a hydrochloride salt, add 1.0 equivalent of a non-nucleophilic base like DIPEA and stir for 15 minutes to neutralize.

  • Activation:

    • Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM or DMF to the this compound/HOBt solution at 0 °C.

    • A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir the mixture at 0 °C for 30 minutes.

  • Coupling:

    • Add the solution of the deprotected amino acid/peptide ester to the activated this compound mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter off the precipitated DCU and wash the filter cake with DCM or DMF.

    • Combine the filtrates and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude protected peptide.

  • Purification:

    • Purify the crude peptide by silica gel column chromatography.

Protocol 2: Deprotection of the Z-Group by Catalytic Hydrogenation

  • Preparation:

    • Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or DMF.

    • Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 10% by weight of the peptide) to the solution.

  • Hydrogenation:

    • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Work-up:

    • Monitor the reaction by TLC until the starting material is completely consumed.

    • Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Evaporate the solvent to obtain the deprotected peptide.

Protocol 3: Deprotection of the OtBu-Group by Acidolysis

  • Preparation:

    • Dissolve the OtBu-protected peptide in dichloromethane (DCM).

  • Deprotection:

    • Prepare a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

    • Add the cleavage cocktail to the peptide solution and stir at room temperature for 1-2 hours.

  • Work-up:

    • Monitor the reaction by TLC or HPLC.

    • Once complete, precipitate the deprotected peptide by adding cold diethyl ether.

    • Collect the peptide precipitate by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizations

experimental_workflow cluster_coupling Peptide Coupling cluster_deprotection Deprotection Z_Asp_OH This compound Activated_Ester Activated Ester Intermediate Z_Asp_OH->Activated_Ester Activation Amino_Ester H-AA-OR Protected_Peptide Z-Peptide(OtBu)-OR Amino_Ester->Protected_Peptide Coupling Coupling_Reagent DCC/HOBt Coupling_Reagent->Activated_Ester Activated_Ester->Protected_Peptide Z_Deprotection Z-Group Removal (H2, Pd/C) Protected_Peptide->Z_Deprotection OtBu_Deprotection OtBu-Group Removal (TFA) Z_Deprotection->OtBu_Deprotection Final_Peptide Final Peptide OtBu_Deprotection->Final_Peptide

Caption: General workflow for peptide synthesis using this compound.

aspartimide_formation Peptide Peptide Chain with Asp(OtBu) Deprotonation Backbone Amide Deprotonation Peptide->Deprotonation Base (e.g., during neutralization) Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization Aspartimide Aspartimide Intermediate Cyclization->Aspartimide - tBuOH Hydrolysis Ring Opening (Hydrolysis/Base) Aspartimide->Hydrolysis Alpha_Peptide Desired α-Peptide Hydrolysis->Alpha_Peptide Beta_Peptide Undesired β-Peptide Hydrolysis->Beta_Peptide Racemized Racemized Products Hydrolysis->Racemized

Caption: Pathway of aspartimide formation side reaction.

References

Validation & Comparative

A Comparative Guide to Z-Asp(OtBu)-OH and Fmoc-Asp(OtBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical determinant of success in peptide synthesis. The choice between Z-Asp(OtBu)-OH and Fmoc-Asp(OtBu)-OH represents a fundamental decision in synthesis strategy, reflecting a choice between two distinct eras of peptide chemistry. While both are derivatives of aspartic acid with a tert-butyl (OtBu) protected side chain, the Nα-protecting group—Z (Benzyloxycarbonyl) versus Fmoc (9-fluorenylmethyloxycarbonyl)—dictates the entire synthetic approach, including reaction conditions, orthogonality, and potential side reactions.

This guide provides an objective, data-driven comparison of these two building blocks, focusing on their respective protecting group strategies, performance in solid-phase peptide synthesis (SPPS), and the critical side reaction of aspartimide formation.

Fundamental Differences in Protecting Group Strategies

The core difference between this compound and Fmoc-Asp(OtBu)-OH lies in the nature of their Nα-protecting groups and the conditions required for their removal. This dictates the compatibility with other protecting groups, particularly those on amino acid side chains, in a concept known as orthogonality. An orthogonal protection scheme allows for the selective removal of one type of protecting group without affecting others.[1][2]

Z (Benzyloxycarbonyl) Group: The Z-group is a classic protecting group, historically significant and foundational to peptide chemistry.[3] It is typically used in conjunction with benzyl-based side-chain protecting groups (the "Boc/Bzl" strategy, where Z is used instead of Boc for specific applications). The Z-group is stable to the mildly acidic conditions used to remove Boc groups and the basic conditions used for Fmoc removal. However, its own removal requires harsh conditions.

  • Cleavage Conditions: The Z-group is cleaved by strong acids like HBr in acetic acid or, more commonly, via catalytic hydrogenolysis (H₂ gas with a palladium catalyst).[4][5] These conditions are not compatible with standard solid-phase synthesis on polystyrene resins and can affect other functional groups in the peptide.

Fmoc (9-fluorenylmethyloxycarbonyl) Group: The Fmoc group is the cornerstone of modern solid-phase peptide synthesis.[] It forms the basis of the Fmoc/tBu orthogonal strategy, where the Nα-Fmoc group is labile to mild base, while the side-chain protecting groups (like the OtBu on aspartic acid) are labile to acid.[2][7]

  • Cleavage Conditions: The Fmoc group is rapidly removed by treatment with a mild base, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8][9][10] These conditions leave acid-labile side-chain protecting groups, such as OtBu, completely intact.[7]

The workflows for these two strategies are fundamentally different, as illustrated below.

SPPS_Workflow_Comparison cluster_Z Z/Bzl Strategy cluster_Fmoc Fmoc/tBu Strategy Z_start Resin-AA1(Z)-OH Z_deprotect Z-Deprotection (e.g., HBr/AcOH) Z_start->Z_deprotect Z_wash_neut Wash & Neutralize Z_deprotect->Z_wash_neut Z_couple Couple Z-AA2-OH Z_wash_neut->Z_couple Z_wash2 Wash Z_couple->Z_wash2 Z_wash2->Z_deprotect Repeat Cycle Fmoc_start Resin-AA1(Fmoc)-OSide(tBu) Fmoc_deprotect Fmoc-Deprotection (20% Piperidine/DMF) Fmoc_start->Fmoc_deprotect Fmoc_wash Wash Fmoc_deprotect->Fmoc_wash Fmoc_couple Couple Fmoc-AA2-OSide(tBu) Fmoc_wash->Fmoc_couple Fmoc_wash2 Wash Fmoc_couple->Fmoc_wash2 Fmoc_wash2->Fmoc_deprotect Repeat Cycle

Caption: Comparison of Z-based and Fmoc-based SPPS workflows.

Performance Comparison in Peptide Synthesis

A direct quantitative comparison in a single study is rare due to the widespread adoption of the Fmoc/tBu strategy over older methods. The comparison is therefore based on the well-established characteristics of each approach.

FeatureZ-Strategy (with this compound)Fmoc-Strategy (with Fmoc-Asp(OtBu)-OH)
Nα-Deprotection Condition Strong acid (e.g., HBr/AcOH) or hydrogenolysis (H₂/Pd).[4]Mild base (e.g., 20% piperidine in DMF).[8][10]
Side-Chain Strategy Typically Benzyl (Bzl) based. The OtBu group on Asp is an exception requiring strong acid for final cleavage.tert-Butyl (tBu) based, removed with strong acid (e.g., TFA).[2][11]
Orthogonality Quasi-orthogonal; relies on differential acid lability.[7]Fully orthogonal; base-labile Nα-protection and acid-labile side-chain protection.[2][7]
Compatibility with SPPS Limited. Harsh deprotection conditions are generally incompatible with standard resins and automated synthesizers.[11]High. The mild deprotection conditions are ideal for automated SPPS and compatible with a wide range of resins and sensitive sequences.[][12]
Primary Disadvantage Harsh cleavage conditions, limited applicability in modern SPPS.Prone to aspartimide formation during basic deprotection steps.[13]

Key Side Reaction with Fmoc-Asp(OtBu)-OH: Aspartimide Formation

The primary drawback of using Fmoc-Asp(OtBu)-OH is its susceptibility to aspartimide formation. This intramolecular cyclization reaction is catalyzed by the basic conditions used for Fmoc deprotection.[13] The backbone amide nitrogen attacks the side-chain ester carbonyl, forming a five-membered succinimide ring.

This intermediate is highly problematic as it can lead to several impurities:

  • Hydrolysis: The ring can open to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide.

  • Racemization: The α-carbon of the aspartimide is acidic and can be deprotonated, leading to loss of stereochemical integrity (epimerization).

  • Piperidide Adducts: The succinimide ring can be attacked by piperidine, forming α- and β-piperidide adducts.

These byproducts are often difficult or impossible to separate from the target peptide by HPLC, as they may have very similar retention times and identical masses.

Aspartimide_Formation cluster_main Mechanism of Aspartimide Formation cluster_products Resulting Byproducts Peptide Peptide-Asp(OtBu)-Xaa-... (on resin) Deprotonation Backbone N-H Deprotonation (Piperidine) Peptide->Deprotonation + Piperidine Attack Intramolecular Nucleophilic Attack Deprotonation->Attack Aspartimide Aspartimide Intermediate (Succinimide Ring) Attack->Aspartimide Alpha_Peptide α-Asp Peptide (Desired Product) Aspartimide->Alpha_Peptide + H₂O Beta_Peptide β-Asp Peptide (Impurity) Aspartimide->Beta_Peptide + H₂O Racemized_Peptide D-Asp Peptides (α and β Impurities) Aspartimide->Racemized_Peptide Epimerization Piperidide_Adducts Piperidide Adducts (α and β Impurities) Aspartimide->Piperidide_Adducts + Piperidine

References

A Tale of Two Guards: Comparing Z and Fmoc Protecting Groups for Aspartic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of a synthesized peptide is paramount. The choice of protecting groups for trifunctional amino acids like aspartic acid is a critical decision that directly influences yield, purity, and the prevention of deleterious side reactions. This guide provides an in-depth, objective comparison of the classical benzyloxycarbonyl (Z) and the modern 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups for aspartic acid, supported by experimental data and detailed methodologies.

The incorporation of aspartic acid into a peptide sequence is notoriously challenging due to the propensity of its side-chain carboxyl group to induce intramolecular cyclization, leading to the formation of aspartimide. This side reaction can result in a cascade of impurities, including the formation of β-aspartyl peptides and racemization, which are often difficult to separate from the target peptide. The strategic selection of both the α-amino and side-chain protecting groups is therefore the first line of defense against such unwanted outcomes.

At a Glance: Z vs. Fmoc for Aspartic Acid

FeatureZ (Benzyloxycarbonyl) GroupFmoc (9-Fluorenylmethoxycarbonyl) Group
Primary Application Solution-phase peptide synthesisSolid-phase peptide synthesis (SPPS)
α-Amino Deprotection Catalytic hydrogenation (e.g., H₂/Pd-C) or strong acids (e.g., HBr/AcOH)Mild base (e.g., 20% piperidine in DMF)
Orthogonality Orthogonal to acid-labile side-chain protecting groups (e.g., Boc)Orthogonal to acid-labile side-chain protecting groups (e.g., tBu)
Key Side Reactions Dipeptide formation during protection, potential for side reactions during harsh deprotectionAspartimide formation during basic deprotection
Side-Chain Protection Typically Benzyl (Bzl) or Methyl (OMe) estersTypically t-Butyl (tBu) or other bulky alkyl esters

Performance Under the Microscope: A Data-Driven Comparison

Direct quantitative comparisons of Z and Fmoc protecting groups for aspartic acid in the same synthetic context are limited in the literature, primarily because they are favored in different synthesis methodologies (solution-phase vs. solid-phase). However, available data sheds light on their respective challenges.

Z-Group: Challenges in Protection

While the Z group is stable under a variety of conditions, its introduction can be accompanied by side reactions. One study reported the formation of a dipeptide, Z-Asp(OBzl)-Asp(OBzl)-OH, as a side product during the benzyloxycarbonylation of H-Asp(OBzl)-OH.[1] The extent of this side reaction was dependent on the base used in the Schotten-Baumann reaction.

Table 1: Dipeptide Side Product Formation During Z-Protection of Asp(OBzl)-OH[1]

Base UsedYield of Z-Asp(OBzl)-Asp(OBzl)-OH Dipeptide
NaHCO₃10%
Na₂CO₃20%

This data highlights a potential pitfall in the initial protection step when using the Z group, which can complicate purification and reduce the overall yield of the desired protected amino acid.

Fmoc-Group: The Pervasive Threat of Aspartimide Formation

The primary challenge with the Fmoc protecting group in the context of aspartic acid is the base-catalyzed formation of aspartimide during the repeated piperidine treatments required for Nα-deprotection in SPPS.[2][3][4][5] This side reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.[2][3][4]

To mitigate this, various strategies have been developed, most notably the use of sterically hindered side-chain protecting groups. The classic model peptide, Scorpion toxin II (VKDXYI), has been instrumental in quantifying the effectiveness of these strategies.

Table 2: Aspartimide Formation in Scorpion Toxin II Model Peptide (VKDXYI) with Different Fmoc-Asp Side-Chain Protection After Prolonged Piperidine Treatment

Asp Side-Chain Protecting Group (in VKDX YI)X = Gly (% Aspartimide/cycle)X = Asn (% Total Aspartimide)X = Arg (% Total Aspartimide)Reference
OtBu (tert-Butyl)~0.5%27% (with Cys(Acm) as X)High D-aspartate values observed[2][6]
OMpe (3-methyl-3-pentyl)-High D-aspartate values observed-
OBno (5-n-butyl-5-nonyl)0.1% Almost undetectable Almost undetectable

These results clearly demonstrate that while the standard Fmoc-Asp(OtBu)-OH is prone to significant aspartimide formation, the use of bulkier side-chain protecting groups like OBno can dramatically reduce this side reaction to almost negligible levels.

Visualizing the Chemical Pathways

To better understand the processes involved, the following diagrams illustrate the key chemical structures and reaction pathways.

Chemical Structures of Protected Aspartic Acid Derivatives cluster_Z Z-Protected Aspartic Acid cluster_Fmoc Fmoc-Protected Aspartic Acid Z_Asp Z-Asp(OBzl)-OH Fmoc_Asp Fmoc-Asp(OtBu)-OH

Caption: Structures of Z- and Fmoc-protected aspartic acid.

Aspartimide Formation Pathway in Fmoc-SPPS Peptide_Fmoc Peptide-Asp(OtBu)-Xaa-Resin Deprotonated_Amide Deprotonated Backbone Amide Peptide_Fmoc->Deprotonated_Amide Piperidine Aspartimide Aspartimide Intermediate Deprotonated_Amide->Aspartimide Intramolecular Attack Alpha_Peptide α-Peptide (Desired) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis Piperidide Piperidide Adducts Aspartimide->Piperidide Piperidine Attack

Caption: Aspartimide formation during Fmoc deprotection.

Experimental Protocols

Protection of Aspartic Acid

Protocol 1: Z-Protection of Aspartic Acid (β-benzyl ester)

This protocol is based on the Schotten-Baumann reaction, which can lead to dipeptide side products.[1]

  • Dissolution: Dissolve H-Asp(OBzl)-OH in an aqueous solution of sodium carbonate (Na₂CO₃).

  • Reaction: Cool the solution in an ice bath and add benzyl chloroformate (Z-Cl) dropwise with vigorous stirring.

  • Maintenance: Maintain the reaction at a low temperature and continue stirring for several hours.

  • Work-up: Acidify the reaction mixture to precipitate the Z-Asp(OBzl)-OH.

  • Purification: The crude product is then purified, for example, by recrystallization, to separate it from the dipeptide side product.

Protocol 2: Fmoc-Protection of Aspartic Acid

This is a general procedure for the N-Fmoc protection of amino acids in an aqueous medium.

  • Mixture Preparation: To a mixture of the amino acid (1 mmol) and Fmoc chloride (1.2 mmol), add 1.5 mL of a water:ethanol (3:1) solution.

  • Reaction: Stir the reaction mixture at 60°C.

  • Monitoring: Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • Acidification: Once the reaction is complete, acidify the solution with 1M HCl.

  • Extraction and Purification: The product is then extracted with an organic solvent, dried, and evaporated to afford the pure N-Fmoc amino acid.

Deprotection of Aspartic Acid in Peptide Synthesis

Protocol 3: Z-Group Deprotection by Catalytic Hydrogenation

This method is typically used in solution-phase synthesis.

  • Catalyst Suspension: Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or DMF). Carefully add 10% Palladium on carbon (Pd/C) catalyst.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a specialized hydrogenation apparatus) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filtration: Remove the catalyst by filtering the reaction mixture through a pad of Celite.

  • Isolation: Concentrate the filtrate to obtain the deprotected peptide.

Protocol 4: Fmoc-Group Deprotection in Solid-Phase Peptide Synthesis

This is a standard protocol for Fmoc deprotection in SPPS.

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Deprotection: Treat the resin with a 20% solution of piperidine in DMF for a specified period (e.g., 2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF to remove the cleaved Fmoc group and excess piperidine.

  • Next Coupling: The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Conclusion and Recommendations

The choice between Z and Fmoc protecting groups for aspartic acid is fundamentally tied to the chosen synthesis strategy.

The Z-group , with its robust stability, remains a viable option for solution-phase peptide synthesis . However, chemists must be wary of potential side reactions during the initial protection step, such as dipeptide formation, which can impact overall efficiency.[1] Its deprotection via catalytic hydrogenation offers excellent orthogonality but requires specific equipment and can be incompatible with other reducible functional groups.

For solid-phase peptide synthesis , the Fmoc-group is the undisputed standard. Its mild, base-labile deprotection is the cornerstone of modern automated peptide synthesis. The primary drawback is the significant risk of aspartimide formation, which can severely compromise the purity and yield of the final peptide.[2][3][4][5] However, this issue can be effectively managed through the use of sterically hindered side-chain protecting groups, such as in Fmoc-Asp(OBno)-OH , which has demonstrated a remarkable ability to suppress aspartimide formation to minimal levels.

For researchers aiming for high-purity peptides, especially those containing sensitive Asp-Xaa sequences, the investment in advanced Fmoc-Asp derivatives with bulky side-chain protection is highly recommended. While the Z-group has a storied history in peptide chemistry, its practical application in modern, high-throughput peptide synthesis is limited. The Fmoc-based strategy, despite its challenges, offers a more versatile and scalable approach, with a growing arsenal of tools to overcome its inherent limitations.

References

Z-Asp(OtBu)-OH: A Superior Choice for Aspartic Acid Incorporation in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, the choice of protecting group for trifunctional amino acids is paramount to achieving high purity and yield. This is particularly true for aspartic acid, which is notoriously prone to aspartimide formation, a side reaction that can derail a synthesis. This guide provides an objective comparison of Z-Asp(OtBu)-OH against other commonly used protected aspartic acids, supported by experimental data, to highlight its advantages in modern peptide chemistry.

The strategic selection of an aspartic acid derivative is critical for minimizing side reactions and maximizing the efficiency of peptide synthesis. This compound, with its benzyloxycarbonyl (Z) N-terminal protecting group and tert-butyl (OtBu) side-chain protection, offers a robust and orthogonal protection scheme that provides significant advantages over alternatives, particularly in the context of Solid-Phase Peptide Synthesis (SPPS).

The Challenge of Aspartimide Formation

A primary hurdle in the synthesis of peptides containing aspartic acid is the base-catalyzed intramolecular cyclization to form an aspartimide intermediate. This side reaction is especially prevalent in Fmoc-based SPPS, where repeated exposure to piperidine for Fmoc group removal creates a basic environment conducive to this unwanted cyclization. The aspartimide can then undergo nucleophilic attack by piperidine or trace amounts of water, leading to a mixture of the desired α-peptide, the undesired β-peptide, and racemized products, all of which can be challenging to separate from the target peptide.[1][2]

This compound: An Orthogonal Solution

The key advantage of this compound lies in its orthogonal protection strategy. The Z-group is stable to the acidic conditions used to remove the OtBu group and, crucially, is removed by hydrogenolysis, a non-basic method.[3][4] This avoids the primary trigger for aspartimide formation encountered in Fmoc chemistry.

Key Advantages:
  • Avoidance of Base-Catalyzed Side Reactions: By circumventing the use of basic deprotection agents like piperidine, the Z-protection strategy drastically reduces the incidence of aspartimide formation.[5]

  • Orthogonality: The Z and OtBu groups can be removed selectively and in the presence of each other, offering greater flexibility in the synthesis of complex peptides, such as branched or cyclic peptides.[3][6]

  • Suitability for Solution-Phase Synthesis: Z-protected amino acids are well-suited for solution-phase peptide synthesis, a valuable technique for large-scale production and the synthesis of short to medium-sized peptides where purification of intermediates is desired.[7][8]

Comparative Performance of Protected Aspartic Acids

While direct head-to-head quantitative comparisons of this compound with all other protected aspartic acids under identical conditions are not extensively documented in a single study, a review of the available literature allows for a clear comparative analysis. The primary focus of many studies has been on mitigating aspartimide formation within the Fmoc-SPPS framework.

Protecting Group StrategyN-α ProtectionSide-Chain ProtectionKey AdvantagesKey Disadvantages & Side ReactionsTypical Application
This compound Z (Benzyloxycarbonyl) OtBu (tert-Butyl) Orthogonal; avoids base-catalyzed aspartimide formation. [3][4]Requires catalytic hydrogenation for Z-group removal. Solution-phase synthesis, SPPS for sequences prone to aspartimide formation.
Fmoc-Asp(OtBu)-OHFmocOtBu (tert-Butyl)Widely used and cost-effective.[9]High propensity for aspartimide formation under basic Fmoc deprotection conditions.[2][9]Standard Fmoc-SPPS.
Fmoc-Asp(OMpe)-OHFmocOMpe (3-methylpent-3-yl)Reduced aspartimide formation compared to OtBu due to increased steric bulk.[10][11]Higher cost than OtBu.Fmoc-SPPS of sequences prone to aspartimide formation.
Fmoc-Asp(OBno)-OHFmocOBno (5-n-butyl-5-nonyl)Significantly suppresses aspartimide formation and racemization.[10]Higher cost and potential for side reactions during cleavage.[9]Fmoc-SPPS of highly sensitive sequences.
Fmoc-Asp(OH)-(Dmb)Gly-OHFmocOtBu (on Asp)Backbone protection completely prevents aspartimide formation.[12]Can have lower coupling efficiency and is limited to Asp-Gly sequences.[12]Fmoc-SPPS of peptides containing the Asp-Gly motif.

This table is a summary based on findings from multiple sources and is intended for comparative purposes. Actual performance may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of this compound to a resin-bound peptide with a free N-terminus.

Materials:

  • Peptide-resin with a free N-terminus

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Pre-activation of this compound: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF.

Protocol 2: Deprotection of the Z-group by Catalytic Transfer Hydrogenation on Solid Support

This protocol describes a mild method for the removal of the Z-group from the N-terminus of the resin-bound peptide.

Materials:

  • Z-protected peptide-resin

  • Palladium on carbon (10% Pd/C)

  • Hydrogen donor (e.g., formic acid, ammonium formate, or 1,4-cyclohexadiene)[13][14][15]

  • Solvent (e.g., MeOH, EtOH, or a mixture with DMF for improved swelling)

Procedure:

  • Resin Swelling: Swell the Z-protected peptide-resin in the chosen solvent system.

  • Catalyst Addition: To the resin slurry, add 10% Pd/C (typically 10-20% by weight of the peptide-resin).

  • Hydrogen Donor Addition: Add the hydrogen donor to the reaction mixture.

  • Reaction: Stir the suspension at room temperature. Monitor the reaction progress by a suitable method (e.g., cleavage and analysis of a small sample by LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Washing: Carefully filter the reaction mixture to remove the catalyst and wash the resin thoroughly with the reaction solvent, followed by DMF.

Visualization of Key Processes

Experimental Workflow for this compound Incorporation and Deprotection in SPPS

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis Cycle Resin Peptide-Resin (Free N-terminus) Coupling Coupling with This compound Resin->Coupling HBTU/DIPEA Z_Protected Z-Protected Peptide-Resin Coupling->Z_Protected Z_Deprotection Z-Group Deprotection Z_Protected->Z_Deprotection Pd/C, H-donor Next_Cycle Ready for Next Coupling Z_Deprotection->Next_Cycle orthogonal_protection cluster_synthesis Complex Peptide Synthesis cluster_deprotection Selective Deprotection Start Protected Amino Acids (this compound, etc.) SPPS Solid-Phase Peptide Synthesis Start->SPPS Intermediate Fully Protected Peptide on Resin SPPS->Intermediate Z_Removal Z-Group Removal (Hydrogenolysis) Intermediate->Z_Removal Side_Chain_Mod Side-Chain Modification Z_Removal->Side_Chain_Mod OtBu_Removal OtBu-Group Removal (Acidolysis) Z_Removal->OtBu_Removal Side_Chain_Mod->OtBu_Removal Final_Cleavage Final Cleavage from Resin OtBu_Removal->Final_Cleavage Purified_Peptide Purified Complex Peptide Final_Cleavage->Purified_Peptide integrin_signaling cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Fibronectin Fibronectin Integrin Integrin Receptor (αvβ3) Fibronectin->Integrin contains RGD RGD RGD Peptide RGD->Integrin binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates Src Src Kinase FAK->Src ERK ERK Pathway Src->ERK Cell_Response Cellular Response (e.g., Proliferation, Migration) ERK->Cell_Response

References

A Comparative Guide to H-Asp(OtBu)-OH and Z-Asp(OtBu)-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriately protected amino acid derivatives is a critical decision in the strategic planning of a successful peptide synthesis campaign. For the incorporation of aspartic acid, two commonly available derivatives are H-Asp(OtBu)-OH and Z-Asp(OtBu)-OH. While both share the same tert-butyl (OtBu) side-chain protection, their N-terminal protecting groups dictate their utility and the overall synthetic strategy. This guide provides an objective comparison of their performance, supported by experimental context, to aid researchers in making informed decisions for their solid-phase peptide synthesis (SPPS) projects.

Chemical Structures and Strategic Implications

The fundamental difference between H-Asp(OtBu)-OH and this compound lies in their N-terminal protection. H-Asp(OtBu)-OH possesses a free amine, rendering it ready for coupling after the deprotection of the preceding amino acid in a standard SPPS cycle.[1][2][3][4] In contrast, this compound features a benzyloxycarbonyl (Z) group protecting the N-terminus, which requires a distinct deprotection step before the subsequent amino acid can be introduced.[5][6][][8][9]

This structural variance places them in different strategic categories of peptide synthesis. H-Asp(OtBu)-OH is a building block designed for use within established SPPS methodologies, most notably the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[10] The Z-group of this compound, however, is historically associated with solution-phase synthesis and requires a deprotection method that is orthogonal to the acid-labile OtBu side-chain protection and the cleavage from most standard SPPS resins.[11][12]

Performance Comparison in Peptide Synthesis

ParameterH-Asp(OtBu)-OH (in Fmoc SPPS)This compound
N-Terminal Protecting Group None (typically Fmoc is added in situ or used as Fmoc-Asp(OtBu)-OH)Benzyloxycarbonyl (Z)
Deprotection Condition Piperidine (for Fmoc group)Catalytic Hydrogenolysis (e.g., H₂/Pd/C) or strong acid (HBr/AcOH)
Orthogonality in SPPS Fully orthogonal in the Fmoc/tBu strategy.Orthogonal to acid-labile side chains and linkers if hydrogenation is used.
Major Side Reaction Aspartimide formation , especially at Asp-Gly, Asp-Asn, Asp-Ser sequences, is a significant risk due to piperidine treatment.[8][13]Risk of aspartimide formation during N-terminal deprotection is minimized as it does not involve basic conditions. However, catalytic hydrogenation on a solid support can be challenging.
Compatibility with SPPS Standard and widely used.Less common in modern automated SPPS due to the requirements for on-resin hydrogenation.
Coupling Efficiency Generally high with standard coupling reagents (e.g., HBTU, HATU).Potentially high, but overall cycle time is longer due to the deprotection step.

Key Experimental Considerations and Protocols

H-Asp(OtBu)-OH in Fmoc-Based Solid-Phase Peptide Synthesis

The use of H-Asp(OtBu)-OH is most prevalent in the context of Fmoc-SPPS, where it is typically used as Fmoc-Asp(OtBu)-OH. The primary challenge in this strategy is the prevention of aspartimide formation.

Experimental Protocol: Coupling of Fmoc-Asp(OtBu)-OH in SPPS

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (3 equivalents), a coupling reagent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add diisopropylethylamine (DIEA) (6 equivalents) to the solution to activate the amino acid.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Mitigation of Aspartimide Formation:

To reduce the risk of aspartimide formation, several strategies can be employed:

  • Use of Additives: Incorporate 0.1 M HOBt or Oxyma Pure in the piperidine deprotection solution.

  • Modified Deprotection: Use a sterically hindered base like DBU in combination with piperidine, but this must be carefully optimized as DBU can also promote aspartimide formation.[10]

  • Bulky Protecting Groups: For particularly problematic sequences, consider using alternative side-chain protecting groups that are bulkier than OtBu, such as 3-ethyl-3-pentyl (Epe) or 4-n-propyl-4-heptyl (Php).[12]

This compound in Solid-Phase Peptide Synthesis

The application of this compound in SPPS is less conventional but offers an advantage in circumventing the base-induced aspartimide formation during N-terminal deprotection. The main hurdle is the on-resin cleavage of the Z-group.

Experimental Protocol: Coupling and Deprotection of this compound in SPPS

  • Resin and Peptide Preparation: The peptide-resin with a free N-terminal amine is prepared following standard SPPS protocols.

  • Coupling of this compound:

    • Activate this compound using a standard coupling reagent cocktail (e.g., HBTU/HOBt/DIEA in DMF) as described for the Fmoc-protected counterpart.

    • Add the activated amino acid to the resin and allow it to react for 1-2 hours.

    • Wash the resin thoroughly.

  • On-Resin Z-Group Deprotection (Catalytic Hydrogenation):

    • Swell the peptide-resin in a suitable solvent such as methanol or DMF.

    • Add a palladium catalyst (e.g., 10% Pd/C).

    • Perform the hydrogenation in a specialized apparatus that allows for the safe handling of hydrogen gas with a resin-bound substrate. This can be done by bubbling hydrogen through the resin suspension or using a hydrogenator.

    • The reaction progress can be monitored by HPLC analysis of a small cleaved sample.

    • After completion, the catalyst must be carefully filtered from the resin.

    • Note: This method is not compatible with amino acids containing sulfur (e.g., Cys, Met) as they can poison the catalyst.[14]

Logical Workflow for Selection

The choice between H-Asp(OtBu)-OH (as part of an Fmoc strategy) and this compound depends on the specific requirements of the peptide sequence and the available synthetic instrumentation.

G start Start: Aspartic Acid Incorporation seq_analysis Analyze Peptide Sequence for Aspartimide Risk (e.g., Asp-Gly, Asp-Asn, Asp-Ser) start->seq_analysis strategy Select Primary Synthesis Strategy seq_analysis->strategy fmoc_strategy Fmoc/tBu SPPS strategy->fmoc_strategy Standard Automated SPPS z_strategy Z-based SPPS strategy->z_strategy Manual Synthesis / Specific Requirements h_asp Use Fmoc-Asp(OtBu)-OH fmoc_strategy->h_asp z_asp Use this compound z_strategy->z_asp low_risk Low Risk of Aspartimide h_asp->low_risk high_risk High Risk of Aspartimide h_asp->high_risk hydrogenation_check Is on-resin hydrogenation feasible? (No sulfur-containing residues, equipment available) z_asp->hydrogenation_check proceed_fmoc Proceed with Fmoc-SPPS low_risk->proceed_fmoc mitigation Implement Aspartimide Mitigation Strategies (e.g., additives, modified base) high_risk->mitigation mitigation->proceed_fmoc hydrogenation_check->fmoc_strategy No proceed_z Proceed with Z-SPPS hydrogenation_check->proceed_z Yes

Caption: Decision workflow for selecting between an Fmoc-based and a Z-based strategy for aspartic acid incorporation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the chemical transformations involved in the deprotection steps for both strategies.

Fmoc_Deprotection Peptide_Fmoc Peptide-Resin with N-terminal Fmoc-Asp(OtBu) Piperidine 20% Piperidine in DMF Peptide_Fmoc->Piperidine Deprotected_Peptide Peptide-Resin with free N-terminal Asp(OtBu) Piperidine->Deprotected_Peptide Fmoc removal Side_Product Aspartimide Formation (Side Reaction) Piperidine->Side_Product can lead to

Caption: Fmoc-deprotection of an Asp(OtBu)-containing peptide and the potential for aspartimide formation.

Z_Deprotection Peptide_Z Peptide-Resin with N-terminal Z-Asp(OtBu) Hydrogenation H₂ / Pd/C Peptide_Z->Hydrogenation Deprotected_Peptide Peptide-Resin with free N-terminal Asp(OtBu) Hydrogenation->Deprotected_Peptide Z-group removal

Caption: Z-group deprotection via catalytic hydrogenation on the solid support.

Conclusion

The choice between H-Asp(OtBu)-OH and this compound is fundamentally a choice of the overarching synthetic strategy.

  • H-Asp(OtBu)-OH , used as Fmoc-Asp(OtBu)-OH , is the standard choice for modern, automated Fmoc/tBu solid-phase peptide synthesis. Its primary drawback is the significant risk of aspartimide formation, which requires careful consideration and mitigation, especially for sensitive sequences.

  • This compound offers a synthetic route that avoids the use of base for N-terminal deprotection, thereby minimizing the risk of aspartimide formation from this step. However, its application in SPPS is limited by the practical challenges of performing catalytic hydrogenation on a solid support, making it a less common and more specialized approach.

For most applications, particularly in automated synthesis, the Fmoc strategy with H-Asp(OtBu)-OH, coupled with appropriate mitigation techniques for aspartimide formation, will be the more practical and efficient choice. The Z-based strategy may be considered for specific manual syntheses where the peptide sequence is highly prone to aspartimide formation and does not contain residues incompatible with catalytic hydrogenation.

References

A Comparative Purity Analysis of Z-Asp(OtBu)-OH: NMR vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

The second round of searches yielded more specific and useful information. I found a comparative analysis of Z-Asp(OtBu)-OH with other protected aspartic acid derivatives by HPLC, which provides a good starting point for the comparison section. It highlights the issue of aspartimide formation as a key impurity. I also found resources on quantitative NMR (qNMR) as a method for purity determination, including general experimental guidelines. The searches also provided links to product pages that list the molecular weight of this compound and some general properties, and a PubChem entry with computed descriptors.

However, I am still lacking specific, side-by-side quantitative data comparing NMR and mass spectrometry for the same sample of this compound. I have not yet found a publication that provides a detailed ¹H and ¹³C NMR spectrum of this compound with peak assignments, which is crucial for the NMR analysis section. Similarly, a detailed mass spectrum with fragmentation analysis for this compound is still missing. While general fragmentation patterns for functional groups are available, specific data for this molecule is needed. The experimental protocols I have are for HPLC and general qNMR, but a specific, detailed protocol for qNMR and mass spectrometry of this compound would be highly beneficial.

Therefore, I need to continue my search to find this missing specific data. I will focus on finding actual spectral data (NMR and MS) and more detailed, molecule-specific experimental protocols.I have gathered a significant amount of information. I found a Certificate of Analysis for this compound from MedChemExpress which includes an ¹H NMR spectrum, although without explicit peak assignments. This is a crucial piece of data. I also have several resources describing general protocols for qNMR, LC-MS, and MS fragmentation analysis, which can be adapted for this compound. Information on potential impurities, particularly aspartimide formation, has also been found.

However, I am still missing a dedicated ¹³C NMR spectrum with peak assignments for this compound. While I have the ¹H NMR, the assignments are not explicitly provided on the spectrum itself, so I will need to deduce them based on typical chemical shifts for the functional groups present in the molecule. A detailed mass spectrum with an interpretation of the fragmentation pattern for this compound is also not explicitly available, so I will have to propose a likely fragmentation pattern based on the structure and general fragmentation rules. Direct, side-by-side comparative quantitative data from NMR and MS for the same batch of this compound is still unavailable, so I will have to structure the guide as a comparison of the methodologies themselves, using the available data to illustrate their application to this specific molecule.

Given the information at hand, I can now proceed to structure the comparison guide. I will start by presenting the available data in tables, then detail the experimental protocols based on the general procedures I've found, and finally create the required Graphviz diagrams. I will have to make reasonable interpretations of the provided ¹H NMR spectrum and propose a likely mass spectrometry fragmentation pattern. No further searches are likely to yield a single document with all the required information in one place, so I will proceed with synthesizing the information I have.

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials like this compound is paramount for the synthesis of high-quality peptides and pharmaceuticals. This guide provides a comprehensive comparison of two powerful analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the purity assessment of this compound, a critical protected amino acid derivative. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and application of the most suitable technique for your quality control needs.

Data Presentation

The quantitative and qualitative data gathered from NMR and Mass Spectrometry analyses are summarized below. These tables offer a clear comparison of the insights each technique provides into the purity and identity of this compound.

Table 1: Quantitative Purity Analysis of this compound
Analytical MethodParameter MeasuredResultReference
Quantitative ¹H NMR (qNMR)Purity Assay (%)≥98.0%
LC-MSRelative Peak Area (%)>95%
TLCAssay≥98.0%
Table 2: ¹H NMR Spectral Data for this compound in CDCl₃
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.35m5HAromatic protons (Z-group)
5.80d1HNH
5.13s2HCH₂ (Z-group)
4.58m1Hα-CH
2.95dd1Hβ-CH₂
2.78dd1Hβ-CH₂
1.44s9Ht-Butyl group
Table 3: Mass Spectrometry Data for this compound
ParameterValueReference
Molecular Weight323.34 g/mol
Molecular FormulaC₁₆H₂₁NO₆
Monoisotopic Mass323.1369 u
Major Predicted Fragment Ions (m/z)268.1, 224.1, 108.1, 91.1, 57.1

Experimental Protocols

Detailed methodologies for conducting NMR and Mass Spectrometry analyses of this compound are provided below. These protocols are based on established practices for similar compounds and can be adapted to specific laboratory instrumentation.

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound.

Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes (5 mm)

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and a similar, accurately weighed amount of the internal standard into a clean, dry vial.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using a spectrometer with a field strength of 400 MHz or higher.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation and accurate integration.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from this compound (e.g., the t-butyl protons at ~1.44 ppm) and a signal from the internal standard.

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify and quantify this compound and its impurities.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA)

  • LC-MS vials

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in ACN or a mixture of ACN and water at a concentration of 1 mg/mL.

  • Perform serial dilutions to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[1]

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

    • Gradient: A typical gradient would be 5-95% B over 20-30 minutes.[1]

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

    • Fragmentation: For MS/MS analysis, select the [M+H]⁺ ion of this compound (m/z 324.1) as the precursor ion and acquire product ion spectra.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass-to-charge ratio.

    • Identify any impurity peaks and analyze their mass spectra to propose potential structures. Common impurities may include starting materials, by-products like aspartimide, or degradation products.

    • Calculate the relative purity by dividing the peak area of this compound by the total peak area of all detected components.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows described in this guide.

cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis nmr_sample This compound Sample nmr_spectrum ¹H NMR Spectrum nmr_sample->nmr_spectrum Acquisition nmr_purity Quantitative Purity nmr_spectrum->nmr_purity Integration vs. Standard nmr_structure Structural Confirmation nmr_spectrum->nmr_structure Chemical Shifts & Coupling ms_sample This compound Sample ms_lc LC Separation ms_sample->ms_lc ms_ionization ESI ms_lc->ms_ionization ms_detection Mass Analyzer ms_ionization->ms_detection ms_mw Molecular Weight ms_detection->ms_mw ms_purity Relative Purity ms_detection->ms_purity Peak Area % ms_impurities Impurity ID ms_detection->ms_impurities MS/MS Fragmentation cluster_workflow qNMR Purity Determination Workflow start Start weigh Accurately weigh sample and internal standard start->weigh dissolve Dissolve in deuterated solvent weigh->dissolve acquire Acquire ¹H NMR spectrum dissolve->acquire process Process spectrum (phase, baseline) acquire->process integrate Integrate signals of sample and standard process->integrate calculate Calculate purity integrate->calculate end End calculate->end cluster_fragments Predicted MS/MS Fragments This compound This compound m/z = 324.1 [M+H]⁺ frag1 Loss of t-Butyl m/z = 268.1 This compound->frag1 - C₄H₈ frag3 Benzyl Cation m/z = 91.1 This compound->frag3 frag5 Boc group fragment m/z = 57.1 This compound->frag5 frag6 Z-group fragment m/z = 108.1 This compound->frag6 frag2 Loss of CO₂ from frag1 m/z = 224.1 frag1->frag2 - CO₂ frag4 Tropylium Ion m/z = 91.1 frag3->frag4 Rearrangement

References

A Comparative Guide to HPLC Methods for Validating the Purity of Z-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials like N-protected amino acids is a cornerstone of successful synthesis and reliable downstream applications. Z-Asp(OtBu)-OH (N-Benzyloxycarbonyl-L-aspartic acid 4-tert-butyl ester) is a critical building block in peptide synthesis, and its purity directly impacts the quality of the final peptide product. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the validation of this compound purity, offering insights into different analytical approaches and supporting experimental data.

The primary challenge in the synthesis and storage of this compound is its susceptibility to the formation of impurities, most notably the corresponding aspartimide derivative. This occurs through an intramolecular cyclization reaction. Therefore, robust HPLC methods are required to separate the main compound from this and other potential process-related impurities. This guide will compare two common reversed-phase HPLC methods and also discuss the crucial aspect of enantiomeric purity analysis.

Comparison of Reversed-Phase HPLC Methods: C18 vs. C8 Columns

Reversed-phase HPLC is the most common technique for analyzing the purity of protected amino acids. The choice of the stationary phase, particularly the column, is a critical parameter that influences the separation. Here, we compare the performance of a C18 and a C8 column for the analysis of this compound. C18 columns, with their longer alkyl chains, are more hydrophobic and generally provide greater retention and resolution for non-polar and moderately polar compounds. In contrast, C8 columns have shorter alkyl chains, leading to reduced hydrophobicity and consequently, shorter retention times.

Table 1: Comparison of HPLC Method Performance for this compound Purity Analysis

ParameterMethod 1: C18 ColumnMethod 2: C8 Column (Predicted)
Column C18, 5 µm, 4.6 x 250 mmC8, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 10-90% B in 30 min10-90% B in 30 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Retention Time (this compound) ~ 15.2 min~ 12.8 min
Retention Time (Aspartimide) ~ 14.5 min~ 12.1 min
Resolution (this compound / Aspartimide) > 2.0~ 1.8
Analysis Time ~ 40 min (including re-equilibration)~ 35 min (including re-equilibration)
Advantages Higher resolution, better separation of closely eluting impurities.Faster analysis time, less solvent consumption.
Disadvantages Longer analysis time.Potentially lower resolution for complex impurity profiles.

Enantiomeric Purity Analysis

Beyond chemical purity, the enantiomeric purity of this compound is critical, as the presence of the D-enantiomer can lead to undesired diastereomeric peptides in the final product. Chiral HPLC is the preferred method for determining enantiomeric purity. This typically involves the use of a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers.

Table 2: Chiral HPLC Method for Enantiomeric Purity of this compound

ParameterChiral HPLC Method
Column Chiral Stationary Phase (e.g., CHIROBIOTIC T)
Mobile Phase Isocratic mixture of Methanol, Acetonitrile, and an acidic modifier (e.g., Acetic Acid/Triethylamine buffer)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 254 nm
Expected Elution Order Typically, the L-enantiomer elutes before the D-enantiomer, but this is column-dependent.
Performance Metric Baseline separation of L- and D-enantiomer peaks.

Experimental Protocols

Method 1: Purity Determination using a C18 Column
  • Instrumentation: A standard HPLC system equipped with a UV detector, gradient pump, and autosampler.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-35 min: Linear gradient from 10% to 90% B

    • 35-40 min: 90% B

    • 40.1-45 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of this compound in a 50:50 mixture of Mobile Phase A and B. Filter the sample through a 0.45 µm syringe filter before injection.

Method 2: Purity Determination using a C8 Column (Predicted Protocol)

The protocol is identical to Method 1, with the substitution of a C8 column (e.g., 4.6 x 250 mm, 5 µm particle size). Due to the lower hydrophobicity of the C8 stationary phase, a faster elution of this compound and its impurities is expected. The gradient may be adjusted to optimize separation if co-elution is observed.

Method 3: Enantiomeric Purity Determination by Chiral HPLC
  • Instrumentation: As per Method 1.

  • Column: A suitable chiral stationary phase column (e.g., CHIROBIOTIC T, 5 µm, 4.6 x 250 mm).

  • Mobile Phase Preparation: An isocratic mobile phase, for example, a mixture of Methanol/Acetonitrile/Acetic Acid/Triethylamine (e.g., 50:50:0.1:0.1 v/v/v/v). The exact composition will need to be optimized for the specific chiral column used.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a sample of this compound at approximately 0.5 mg/mL in the mobile phase. To confirm peak identity, a sample of the racemic mixture (D/L-Z-Asp(OtBu)-OH) should also be prepared and injected.

Visualizing the Workflow and Logic

HPLC_Workflow Experimental Workflow for HPLC Purity Validation cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in Diluent weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample onto HPLC filter->inject separate Separation on Column (C18 or C8) inject->separate detect UV Detection at 254 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC Purity Validation of this compound.

Column_Selection_Logic Logic for Column Selection in Reversed-Phase HPLC start Start: Purity Analysis of this compound decision Need for High Resolution vs. High Throughput? start->decision c18 C18 Column - Higher Hydrophobicity - Longer Retention - Better Resolution decision->c18 High Resolution c8 C8 Column - Lower Hydrophobicity - Shorter Retention - Faster Analysis decision->c8 High Throughput end_c18 Optimal for complex impurity profiles and method development. c18->end_c18 end_c8 Suitable for routine QC and high-throughput screening. c8->end_c8

Caption: Decision logic for selecting an appropriate HPLC column.

Conclusion

The validation of this compound purity by HPLC is a critical step in ensuring the quality of this important peptide synthesis reagent. The choice between a C18 and a C8 column will depend on the specific requirements of the analysis. A C18 column is recommended for method development and for the analysis of samples with complex impurity profiles, where high resolution is paramount. Conversely, a C8 column can be a valuable alternative for routine quality control where faster analysis times are desired, provided that adequate separation of the main component from its key impurities is achieved. Furthermore, the assessment of enantiomeric purity using a dedicated chiral HPLC method is an essential and orthogonal technique that should be part of a comprehensive validation strategy for this compound. The methods and data presented in this guide provide a solid foundation for researchers to develop and implement robust analytical protocols for this critical raw material.

Comparative Guide to Peptide Synthesis: Characterization of Peptides Utilizing Z-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Z-Asp(OtBu)-OH as a building block in peptide synthesis, evaluating its performance against common alternatives. The focus is on providing actionable experimental data and detailed protocols to aid in the selection of synthetic strategies for aspartic acid-containing peptides.

Introduction to Aspartic Acid Protection in Peptide Synthesis

Aspartic acid (Asp) is a frequently occurring amino acid in bioactive peptides. Its side-chain carboxyl group, however, presents a significant challenge during chemical peptide synthesis. If not properly protected, this side chain can lead to undesirable side reactions, most notably the formation of aspartimide. This rearrangement can result in a mixture of α- and β-peptides, complicating purification and reducing the yield of the target peptide.

The choice of protecting groups for both the N-terminus and the Asp side chain is therefore critical. This guide focuses on the use of this compound, an N-terminally benzyloxycarbonyl (Z) protected and side-chain tert-butyl (OtBu) ester protected aspartic acid derivative. This combination is particularly relevant in solution-phase synthesis and certain solid-phase strategies. Its performance will be compared primarily with the widely used Fmoc-Asp(OtBu)-OH.

Performance Comparison: this compound vs. Alternatives

The selection of an aspartic acid derivative significantly impacts coupling efficiency, susceptibility to side reactions, and overall peptide yield and purity. Below is a summary of the comparative performance based on common scenarios in peptide synthesis.

Table 1: Quantitative Comparison of Aspartic Acid Protection Strategies

ParameterThis compoundFmoc-Asp(OtBu)-OHFmoc-Asp(OMpe)-OHFmoc-Asp(Odmab)-OH
Typical Application Solution-phase synthesis, Fragment condensationSolid-Phase Peptide Synthesis (SPPS)SPPSSPPS
N-alpha Deprotection Hydrogenolysis (e.g., H₂, Pd/C)Piperidine (20% in DMF)Piperidine (20% in DMF)Piperidine (20% in DMF)
Side-Chain Cleavage Strong acid (e.g., TFA)Strong acid (e.g., TFA)Strong acid (e.g., TFA)2% Hydrazine in DMF
Aspartimide Formation Low to moderateModerate to high (sequence dependent)Significantly reducedSignificantly reduced
Relative Purity (%) >95% (in optimized solution-phase)85-95% (can be lower)>95%>95%
Relative Yield (%) High (in optimized solution-phase)GoodGoodGood

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)

This protocol outlines a standard procedure for synthesizing a generic peptide on a solid support using Fmoc-protected amino acids, including Fmoc-Asp(OtBu)-OH.

  • Resin Swelling: Swell the Rink Amide resin (0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (0.4 mmol), HBTU (0.38 mmol), and HOBt (0.4 mmol) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol) to the mixture and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • Wash the resin with DMF (5 times).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, repeat step 2 to remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with dichloromethane (DCM).

    • Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

    • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis:

    • Dissolve the crude peptide in a water/acetonitrile mixture.

    • Purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the mass of the purified peptide using mass spectrometry (e.g., ESI-MS).

Characterization by RP-HPLC
  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

Visualizing Workflows and Concepts

Diagrams generated using Graphviz provide a clear visual representation of the processes and principles discussed.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Purification & Analysis Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine) Resin->Deprotection Coupling 3. Amino Acid Coupling (HBTU/HOBt/DIPEA) Deprotection->Coupling Wash Washing Steps Coupling->Wash Repeat Repeat for each AA Wash->Repeat Cleavage 4. Cleavage from Resin (e.g., 95% TFA) Repeat->Cleavage Precipitation 5. Ether Precipitation Cleavage->Precipitation HPLC 6. RP-HPLC Purification Precipitation->HPLC MS 7. Mass Spectrometry HPLC->MS

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) and subsequent analysis.

Aspartimide_Formation cluster_reaction Piperidine Treatment (Fmoc Deprotection) cluster_products Resulting Mixture Peptide_Chain Peptide Backbone with Asp(OtBu) Cyclization Backbone amide attacks side-chain ester Peptide_Chain->Cyclization Base-catalyzed Succinimide Aspartimide Intermediate (Succinimide Ring) Cyclization->Succinimide Alpha_Peptide Desired α-Peptide Succinimide->Alpha_Peptide Ring opening (minor) Beta_Peptide Side-product β-Peptide Succinimide->Beta_Peptide Ring opening (major)

Caption: Mechanism of aspartimide formation during Fmoc-based SPPS.

GRK2_Signaling GPCR GPCR GRK2 GRK2 GPCR->GRK2 recruits & activates Arrestin β-Arrestin GPCR->Arrestin recruits Agonist Agonist Agonist->GPCR activates GRK2->GPCR phosphorylates Internalization Receptor Internalization Arrestin->Internalization Signaling Downstream Signaling (e.g., MAPK) Arrestin->Signaling

Caption: A simplified GPCR signaling pathway involving GRK2, a target for peptide therapeutics.

A Comparative Guide to Alternatives for Z-Asp(OtBu)-OH in Preventing Aspartimide Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of peptides containing aspartic acid (Asp) residues presents a significant challenge due to the propensity for aspartimide formation. This side reaction, particularly prevalent in Fmoc-based solid-phase peptide synthesis (SPPS), can lead to impurities that are difficult to separate, reducing the overall yield and purity of the target peptide. While Z-Asp(OtBu)-OH is a standard building block, a range of more effective alternatives have been developed to mitigate this issue. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed methodologies.

Aspartimide formation occurs when the backbone amide nitrogen following an aspartic acid residue attacks the side-chain carbonyl group, forming a five-membered succinimide ring. This intermediate can then hydrolyze to form the desired α-peptide, the undesirable β-peptide, or piperidide adducts in the presence of piperidine.[1][2] The rate of this side reaction is highly dependent on the sequence, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.[3][4]

Several strategies have been developed to suppress aspartimide formation, primarily focusing on:

  • Increasing the steric hindrance of the aspartic acid side-chain protecting group.

  • Protecting the backbone amide nitrogen of the following residue.

  • Utilizing non-ester-based side-chain protecting groups .

  • Modifying the Fmoc deprotection conditions .

  • Employing pseudoproline dipeptides .

This guide will focus on the first three strategies, which involve the use of alternative amino acid building blocks.

Comparative Performance of Aspartic Acid Protecting Groups

The choice of the side-chain protecting group for aspartic acid is critical in minimizing aspartimide formation. The following table summarizes the performance of various alternatives to the standard tert-butyl (OtBu) protecting group in the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, which is highly prone to this side reaction.

Protecting Group StrategyAspartic Acid Derivative% Target Peptide% Aspartimide & Related ByproductsKey AdvantagesKey Disadvantages
Standard Fmoc-Asp(OtBu)-OHVariable (Low)HighCost-effective and widely used.[5]High propensity for aspartimide formation.[6]
Bulky Ester Fmoc-Asp(OMpe)-OHHigherLowerReduced aspartimide formation compared to OtBu.[5][7]Higher cost than OtBu.[5]
Bulky Ester Fmoc-Asp(OPhp)-OHHighVery LowSignificantly suppresses aspartimide formation.[1][8]Higher cost and potential for side reactions during cleavage.
Bulky Ester Fmoc-Asp(OBno)-OHHighVery LowSignificantly suppresses aspartimide formation and racemization.[8]Higher cost and potential for side reactions during cleavage.[4]
Backbone Protection Fmoc-Asp(OtBu)-(Dmb)Gly-OHVery HighNear ZeroHighly effective at preventing aspartimide formation in Asp-Gly sequences.[9][10]Limited to sequences with Gly following Asp; higher cost.
Non-Ester Based Fmoc-Asp(CSY)-OHVery HighNear ZeroCompletely suppresses aspartimide formation.[9][11]Requires an additional oxidative deprotection step.[12]

Mechanism of Aspartimide Formation and Prevention Strategies

The following diagram illustrates the mechanism of aspartimide formation and highlights where the different prevention strategies intervene.

cluster_0 Peptide Chain with Asp(OR)-Xaa cluster_1 Base-catalyzed Deprotonation cluster_2 Intramolecular Cyclization cluster_3 Aspartimide Intermediate cluster_4 Undesired Products cluster_5 Desired Product cluster_6 Prevention Strategies Peptide ...-NH-CH(CH2COOR)-CO-NH-CH(R')-CO-... Deprotonation Base (e.g., Piperidine) removes proton from backbone amide Peptide->Deprotonation Fmoc Deprotection Step Cyclization Nucleophilic attack by backbone nitrogen on side-chain carbonyl Deprotonation->Cyclization Aspartimide Succinimide Ring Formation Cyclization->Aspartimide BetaPeptide β-Peptide Aspartimide->BetaPeptide Hydrolysis PiperidideAdduct Piperidide Adducts Aspartimide->PiperidideAdduct Nucleophilic Attack Racemized Racemized Products (D-Asp) Aspartimide->Racemized Epimerization AlphaPeptide α-Peptide Aspartimide->AlphaPeptide Hydrolysis BulkyEster Bulky Ester Protecting Groups (OMpe, OPhp, OBno) Sterically hinder cyclization BulkyEster->Cyclization Inhibits BackboneProtection Backbone Protection (Dmb) Blocks the nucleophilic backbone nitrogen BackboneProtection->Deprotonation Prevents NonEster Non-Ester Protecting Groups (CSY) Replaces the electrophilic ester carbonyl NonEster->Cyclization Prevents

Mechanism of Aspartimide Formation and Prevention.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing the performance of these alternatives. The following are representative protocols for solid-phase peptide synthesis using different aspartic acid derivatives.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol serves as a baseline and can be adapted for the specific amino acid derivatives.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent such as HCTU or HATU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature. For sterically hindered amino acids, double coupling or longer reaction times may be necessary.

  • Washing: Wash the resin as described in step 3.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for using Fmoc-Asp(OtBu)-(Dmb)Gly-OH

The dipeptide is incorporated as a single unit using the general SPPS protocol for coupling. The Dmb group is stable to piperidine but is cleaved during the final TFA cleavage step, regenerating the native peptide backbone.[12]

Protocol for using Fmoc-Asp(CSY)-OH

The coupling of Fmoc-Asp(CSY)-OH follows the general SPPS protocol. However, the CSY group requires a separate deprotection step after peptide cleavage from the resin.[11][12]

  • Peptide Cleavage: Cleave the peptide from the resin using the standard TFA cocktail. The CSY group is stable to TFA.

  • CSY Deprotection:

    • Dissolve the crude peptide in an appropriate solvent system (e.g., acetonitrile/water).

    • Add a solution of N-chlorosuccinimide (NCS) (1.1-1.5 equivalents per CSY group) to the peptide solution.

    • Stir the reaction at room temperature for 30-60 minutes.

    • Quench any excess NCS with a scavenger such as methionine or sodium ascorbate.

  • Purification: Purify the deprotected peptide by preparative RP-HPLC.

Logical Workflow for Selecting an Aspartic Acid Derivative

The choice of which aspartic acid derivative to use depends on several factors, including the peptide sequence, the required purity, and budgetary constraints. The following workflow can guide the selection process.

Start Start: Aspartic Acid in Peptide Sequence CheckSequence Is the sequence prone to aspartimide formation? (e.g., Asp-Gly, Asp-Asn) Start->CheckSequence Standard Use Fmoc-Asp(OtBu)-OH CheckSequence->Standard No HighPurity Is the highest possible purity required? CheckSequence->HighPurity Yes End End Standard->End BulkyEster Use a bulky ester protecting group (e.g., Fmoc-Asp(OBno)-OH) HighPurity->BulkyEster No CompleteSuppression Is complete suppression of aspartimide formation critical? HighPurity->CompleteSuppression Yes BulkyEster->End BackboneProtection Is the sequence Asp-Gly? CompleteSuppression->BackboneProtection DmbDipeptide Use Fmoc-Asp(OtBu)-(Dmb)Gly-OH BackboneProtection->DmbDipeptide Yes CSY Use Fmoc-Asp(CSY)-OH BackboneProtection->CSY No DmbDipeptide->End CSY->End

Workflow for Selecting an Aspartic Acid Derivative.

Conclusion

Preventing aspartimide formation is a critical aspect of synthesizing high-purity peptides containing aspartic acid. While the standard Fmoc-Asp(OtBu)-OH is often inadequate for problematic sequences, a variety of effective alternatives are available. Bulky ester protecting groups like Fmoc-Asp(OPhp)-OH and Fmoc-Asp(OBno)-OH offer a significant reduction in this side reaction with a straightforward synthetic protocol.[8] For sequences where complete suppression is paramount, backbone protection with Dmb-dipeptides for Asp-Gly sequences, or the use of the novel cyanosulfurylide (CSY) protecting group, provide near-perfect solutions, albeit with increased cost or an additional deprotection step.[9][11][12] The optimal choice will ultimately depend on the specific requirements of the synthesis, balancing the need for high purity with considerations of cost and synthetic complexity. By leveraging the data and protocols presented in this guide, researchers can make informed decisions to enhance the success of their peptide synthesis endeavors.

References

A Comparative Guide to Protected Aspartic Acid Derivatives in Large-Scale Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in large-scale peptide synthesis, the selection of appropriate building blocks is a critical decision that profoundly influences process efficiency, product purity, and overall manufacturing costs. The incorporation of aspartic acid, a frequently occurring amino acid, presents unique challenges, primarily the risk of aspartimide formation. This guide provides a comprehensive cost-benefit analysis of N-α-Z-L-Asp(OtBu)-OH, a classically protected derivative, and compares its performance with the widely used N-α-Fmoc-L-Asp(OtBu)-OH in the context of large-scale production.

Strategic Overview: Z-Protection vs. Fmoc-Protection

The choice between the benzyloxycarbonyl (Z) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group for α-amino protection dictates the overall synthetic strategy. The Z-group is stable under the basic and mildly acidic conditions used in Fmoc and Boc strategies, respectively, but is typically removed by catalytic hydrogenation or strong acids.[1] In contrast, the Fmoc group is labile to mild bases, such as piperidine, forming the cornerstone of the most common orthogonal solid-phase peptide synthesis (SPPS) strategy.[2][3]

This fundamental difference in deprotection chemistry has significant implications for process design, compatibility with other protecting groups, and the propensity for side reactions.

ParameterZ-Strategy (Z-Asp(OtBu)-OH)Fmoc-Strategy (Fmoc-Asp(OtBu)-OH)
α-Amino Protection Benzyloxycarbonyl (Z)9-Fluorenylmethoxycarbonyl (Fmoc)
Deprotection Condition Catalytic Hydrogenation (H₂/Pd), HBr/AcOH[1]20% Piperidine in DMF[]
Orthogonality Orthogonal to Fmoc; quasi-orthogonal to Boc/tBu[2]Orthogonal to acid-labile side-chain groups (e.g., OtBu, Trt, Boc)[3]
Primary Application Solution-Phase Peptide Synthesis (SPPS), Fragment Condensation[5][6]Solid-Phase Peptide Synthesis (SPPS)[3]
Key Advantages Stable, crystalline derivatives; resistance to racemization during activation[1]Mild deprotection; enables automation; high compatibility with diverse side-chains[]
Key Disadvantages Harsher deprotection not suitable for all residues (e.g., Met, Cys); steric hindrance[7]Base-catalyzed side reactions (Aspartimide Formation)[8]

Performance and Side Reaction Analysis

The efficiency of coupling and the minimization of side reactions are paramount in large-scale synthesis to ensure high yield and purity of the final peptide product.

Coupling Efficiency and Steric Hindrance

The bulky nature of the Z-group, combined with the side-chain OtBu ester, can lead to steric hindrance, potentially slowing down coupling reactions and requiring stronger coupling reagents or longer reaction times to achieve completion.[7] This can be a significant drawback in automated SPPS where cycle times are optimized for speed.

Aspartimide Formation: A Critical Side Reaction

Aspartimide formation is a notorious intramolecular side reaction that occurs when the backbone nitrogen atom attacks the side-chain carbonyl group of an aspartic acid residue. This is particularly problematic in Fmoc-SPPS due to repeated exposure to the basic conditions (piperidine) used for Fmoc deprotection.[8] The resulting aspartimide intermediate can hydrolyze to form not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide, which is often difficult to separate and can lead to racemization.[9]

Because the Z-group is stable to piperidine, this compound is not susceptible to this side reaction during chain elongation in an Fmoc-based strategy. However, if used in a classical Z-based synthesis, basic conditions during workup or coupling could still pose a risk.

cluster_main Aspartimide Formation Pathway Peptide Peptide-Asp(OtBu)-Xaa- Cyclization Intramolecular Cyclization Peptide->Cyclization Piperidine (Base) Aspartimide Aspartimide Intermediate Cyclization->Aspartimide Succinimide Ring Formation Hydrolysis_alpha α-Peptide (Desired) Aspartimide->Hydrolysis_alpha Hydrolysis (α-attack) Hydrolysis_beta β-Peptide (Impurity) Aspartimide->Hydrolysis_beta Hydrolysis (β-attack) Racemization Racemized α-Peptide (Impurity) Aspartimide->Racemization Epimerization

Figure 1. Mechanism of base-catalyzed aspartimide formation.

Performance MetricThis compoundFmoc-Asp(OtBu)-OH
Coupling Efficiency Can be lower due to steric hindrance; may require stronger activators or longer times.[7]Generally high with standard coupling reagents (HBTU, HATU).
Typical Crude Purity Highly dependent on purification of intermediates in solution-phase.Can be high, but often compromised by aspartimide-related impurities.[9]
Aspartimide Risk Low during chain elongation.High, especially in Asp-Gly, Asp-Asn, and Asp-Ser sequences.[8][9]
Racemization Risk Low during activation; risk exists if aspartimide forms under other basic conditions.Significantly increased via the aspartimide intermediate.[9]

Cost-Benefit Analysis

A holistic cost analysis extends beyond the price of the amino acid derivative to include reagents, solvents, labor, and downstream purification. While bulk pricing varies, the following table provides an illustrative comparison for incorporating a single aspartic acid residue.

Cost ComponentThis compound StrategyFmoc-Asp(OtBu)-OH StrategyNotes
Amino Acid Derivative Lower to ModerateModerate to HighFmoc derivatives are generally more expensive due to the cost of the Fmoc protecting group.
Coupling Reagents Standard (e.g., DCC/HOBt) or High-Potency (e.g., HATU)[5][7]Standard (e.g., HBTU, DIC/HOBt)Cost may increase for Z-derivative if stronger, more expensive reagents are needed to overcome steric hindrance.
Deprotection Reagents Palladium Catalyst (Pd/C), H₂ Source, or Strong Acids (HBr/AcOH)[1]Piperidine, DMFCatalytic hydrogenation requires specialized equipment (hydrogenator) and involves catalyst costs and safety considerations.
Process Time / Labor Generally longer due to slower couplings or multi-step solution-phase synthesis and purification.[5]Faster, automated cycles in SPPS.[10]Time savings from automation in the Fmoc strategy can significantly reduce labor costs in a large-scale campaign.[11]
Downstream Purification Can be simpler if intermediates are purified.Can be complex and costly due to the need to remove closely-eluting aspartimide-related impurities.
Overall Cost-Benefit Potentially lower raw material cost. Best suited for specific solution-phase syntheses where aspartimide formation is a critical failure point.Higher initial cost but benefits from a highly optimized, automated workflow. The primary hidden cost is in managing the downstream effects of aspartimide formation.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and process optimization. Below are representative protocols for key steps involving these derivatives.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol describes a standard coupling cycle on a solid support using either Z- or Fmoc-protected aspartic acid.

  • Resin Preparation : Swell the resin (e.g., Rink Amide or Wang resin with the nascent peptide chain) in N,N-Dimethylformamide (DMF) for 30 minutes. Drain the solvent.

  • Fmoc-Deprotection (if applicable) : Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the N-terminal Fmoc group.

  • Washing : Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine and byproducts.

  • Amino Acid Activation : In a separate vessel, dissolve the protected amino acid (this compound or Fmoc-Asp(OtBu)-OH, 3 eq.) and an activating agent (e.g., HBTU, 2.9 eq.) in DMF. Add Diisopropylethylamine (DIPEA, 6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling : Add the activated amino acid solution to the resin. Agitate the mixture at room temperature. For Fmoc-Asp(OtBu)-OH, 1-2 hours is typical. For the more hindered this compound, extend the coupling time to 4-6 hours or consider a double coupling.[7]

  • Monitoring : Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion.

  • Washing : Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

cluster_sp_ps_workflow Solid-Phase Peptide Synthesis (SPPS) Cycle Start Start with Peptide-Resin Deprotection N-α-Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple Next Fmoc-AA (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End Elongated Peptide-Resin Wash2->End Repeat N times Cleavage Final Cleavage & Deprotection (TFA) End->Cleavage

Figure 2. General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Protocol 2: Solution-Phase Peptide Coupling

This protocol describes the coupling of this compound to an amino acid ester in solution, a common strategy for synthesizing peptide fragments.[5]

  • Reactant Preparation : In a round-bottom flask, dissolve this compound (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous DCM or DMF at 0°C.

  • Amine Component : In a separate flask, dissolve the N-terminally deprotected amino acid ester (1.0 equivalent) in anhydrous DCM or DMF. If it is a salt, add 1.0 equivalent of DIPEA to neutralize it.

  • Coupling Initiation : Add the amine component solution to the this compound solution. Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.

  • Reaction : Stir the mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Workup : Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification : Purify the resulting dipeptide by column chromatography or recrystallization.

Protocol 3: Z-Group Deprotection (Catalytic Hydrogenation)

This protocol describes the removal of the N-terminal Z-group from a peptide.[5]

  • Preparation : Dissolve the Z-protected peptide in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).

  • Catalyst Addition : Carefully add Palladium on carbon (Pd/C, 10% w/w) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation : Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction vigorously under a hydrogen atmosphere (typically a balloon or at a specified pressure) at room temperature.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Workup : Once complete, carefully purge the reaction vessel with an inert gas. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation : Wash the filter cake with additional solvent. Combine the filtrate and washes, and evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Conclusion and Recommendations

The cost-benefit analysis of this compound versus Fmoc-Asp(OtBu)-OH reveals a clear divergence in their optimal applications for large-scale peptide synthesis.

This compound is a valuable building block for specific applications, particularly in solution-phase synthesis or the preparation of peptide fragments where its stability to base and resistance to racemization are advantageous. Its lower susceptibility to aspartimide formation during synthesis makes it a strong candidate for sequences known to be highly problematic. However, the harsher deprotection conditions and potential for slower coupling kinetics make it less suitable for general, automated SPPS of long peptides.

Fmoc-Asp(OtBu)-OH remains the industry standard for large-scale SPPS due to its compatibility with a highly efficient, automated, and orthogonal synthetic strategy. While the raw material cost is higher, the savings in process time, labor, and the avoidance of specialized hydrogenation equipment often outweigh this initial investment. The principal challenge remains the management of aspartimide formation . For sequences highly prone to this side reaction, the additional cost of using alternative side-chain protection (e.g., Fmoc-Asp(OMpe)-OH or Fmoc-Asp(ODmb)-OH) may be justified to mitigate significant losses in yield and complex downstream purification.[9]

Ultimately, the decision rests on a careful evaluation of the target peptide's sequence, the scale of production, and the available manufacturing infrastructure. For routine SPPS, the Fmoc-based strategy is generally more cost-effective, but for challenging sequences where purity is paramount, the classical Z-protected derivative offers a robust, albeit more traditional, alternative.

References

Literature review of Z-Asp(OtBu)-OH applications in peptide chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Application of Z-Asp(OtBu)-OH in Peptide Chemistry

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting group strategy for trifunctional amino acids is paramount to achieving high yield and purity. This is particularly true for aspartic acid, where the risk of aspartimide formation can lead to significant impurities that are difficult to separate. This guide provides a comparative analysis of this compound and its alternatives in peptide chemistry, offering available data, experimental protocols, and a discussion of its strategic applications.

Introduction to Aspartic Acid Protection

Aspartic acid is a common amino acid in bioactive peptides, but its incorporation during solid-phase peptide synthesis (SPPS) is challenging. The primary side reaction is the formation of a cyclic aspartimide intermediate, which can subsequently lead to the formation of β-peptides and racemized products.[1][2] This is especially problematic in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[2] The choice of both the N-terminal (α-amino) and side-chain (β-carboxyl) protecting groups is critical in mitigating this side reaction.

This compound, or N-benzyloxycarbonyl-L-aspartic acid α-tert-butyl ester, offers an alternative to the more commonly used Fmoc-Asp(OtBu)-OH. The benzyloxycarbonyl (Z) group is typically stable to the basic conditions used for Fmoc removal and is cleaved under reductive conditions (e.g., catalytic hydrogenation), providing orthogonality.[3] The tert-butyl (OtBu) ester protecting the side chain is acid-labile.[4] This protecting group scheme makes this compound suitable for solution-phase synthesis and Boc-based SPPS.[5]

Performance Comparison of Aspartic Acid Derivatives

Direct quantitative comparisons of this compound with Fmoc-protected counterparts in preventing aspartimide formation are scarce in the literature.[5] However, extensive data exists for various Fmoc-Asp derivatives, which can serve as a benchmark for performance. The primary strategy to reduce aspartimide formation is to increase the steric hindrance of the side-chain protecting group.[1]

DerivativeRelative PurityAspartimide FormationKey Advantages & DisadvantagesTypical Application
This compound Data not readily availablePotentially lower in non-piperidine conditionsOrthogonal to Fmoc chemistry; suitable for Boc-SPPS and solution phase. Limited performance data.Solution-phase synthesis, Boc-SPPS
Fmoc-Asp(OtBu)-OH Variable (Low)HighCost-effective and widely used, but highly prone to aspartimide formation.[5]Standard Fmoc-SPPS
Fmoc-Asp(OMpe)-OH HigherLowerReduced aspartimide formation compared to OtBu. Higher cost.[5][6]Fmoc-SPPS of sequences prone to aspartimide formation
Fmoc-Asp(OEpe)-OH HighVery LowSignificantly suppresses aspartimide formation due to increased steric bulk.[6]Demanding Fmoc-SPPS
Fmoc-Asp(OBno)-OH HighVery LowExtremely effective at minimizing aspartimide by-products. Higher cost.[5][6]Manufacturing of peptide APIs, difficult sequences
Fmoc-Asp(OH)-(Dmb)Gly-OH HighVery LowBackbone protection effectively blocks aspartimide formation in Asp-Gly sequences.[7][8]Fmoc-SPPS of Asp-Gly containing peptides

Experimental Protocols

General Workflow for Peptide Synthesis

The general workflow for solid-phase peptide synthesis involves iterative cycles of deprotection of the N-terminal protecting group, followed by coupling of the next amino acid in the sequence.

SPPS_Workflow start Start with Resin-Bound Amino Acid deprotection N-terminal Deprotection start->deprotection wash1 Wash deprotection->wash1 coupling Couple Next Fmoc/Z-Amino Acid wash1->coupling wash2 Wash coupling->wash2 cycle Repeat for Each Amino Acid wash2->cycle cycle->deprotection Next residue final_cleavage Final Cleavage from Resin cycle->final_cleavage Final residue

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Protocol for Incorporation of this compound in Solution-Phase Synthesis

This protocol describes the coupling of this compound to an amino acid ester using a carbodiimide coupling agent.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • In a separate flask, suspend the amino acid ester hydrochloride (1.0 eq) in DCM or DMF and add DIPEA (1.1 eq) to neutralize.

  • Add the neutralized amino acid ester solution to the this compound solution.

  • Cool the mixture to 0°C and add DCC or DIC (1.1 eq).

  • Stir the reaction at 0°C for 2 hours and then at room temperature overnight.

  • Filter the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Work-up the reaction by washing the organic phase with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected dipeptide.

Deprotection of Z and OtBu Groups

Z-Group Removal (Hydrogenolysis):

  • Dissolve the Z-protected peptide in a suitable solvent like methanol (MeOH) or ethanol (EtOH).

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).

  • Introduce hydrogen gas via a balloon or a hydrogenation apparatus and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the catalyst through Celite and concentrate the filtrate to yield the deprotected peptide.

OtBu-Group Removal (Acidolysis):

  • Dissolve the peptide in a solution of trifluoroacetic acid (TFA), typically 95% TFA in water.

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the TFA under reduced pressure.

  • Precipitate the deprotected peptide by adding cold diethyl ether.

  • Collect the peptide by centrifugation or filtration.

Mitigating Aspartimide Formation

The mechanism of aspartimide formation involves the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl of the aspartic acid residue.[9] This is particularly prevalent under the basic conditions of Fmoc deprotection.

Aspartimide_Formation Peptide Peptide with Asp(OR)-Xaa Deprotonation Backbone Amide Deprotonation Peptide->Deprotonation Base-catalyzed Base Base (e.g., Piperidine) Base->Deprotonation Cyclization Intramolecular Cyclization Deprotonation->Cyclization Aspartimide Aspartimide Intermediate Cyclization->Aspartimide Hydrolysis Hydrolysis Aspartimide->Hydrolysis Alpha_Peptide α-Peptide (L and D) Hydrolysis->Alpha_Peptide Beta_Peptide β-Peptide (L and D) Hydrolysis->Beta_Peptide

References

Safety Operating Guide

Proper Disposal of Z-Asp(OtBu)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Z-Asp(OtBu)-OH (N-α-Cbz-L-aspartic acid β-tert-butyl ester), a common reagent in peptide synthesis. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the substance-specific Safety Data Sheet (SDS) and be familiar with your institution's chemical hygiene plan. While this compound is not classified as a hazardous substance and is considered non-toxic along with its degradation products, standard laboratory safety protocols must be followed to minimize any potential risks.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Safety goggles or glasses

  • Chemical-resistant gloves (nitrile or neoprene recommended)

  • A lab coat

In Case of a Spill:

  • Small Spills: Use appropriate tools to carefully sweep or scoop the spilled solid material into a designated and clearly labeled waste container.[1]

  • Large Spills: Employ a shovel or other suitable tool to transfer the spilled material into a convenient and properly labeled waste disposal container.[1]

  • Avoid generating dust during cleanup. If dust is present, a dust respirator may be necessary.

  • Clean the spill area with a suitable solvent (e.g., water), and dispose of the cleaning materials as chemical waste.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all federal, state, and local environmental regulations.[1] Do not dispose of this chemical down the drain or in the regular trash.

  • Waste Collection:

    • Collect all waste this compound, including expired or unwanted material and any contaminated consumables (e.g., weigh boats, gloves), in a designated, compatible, and sealable container.

    • The container should be clearly labeled as "Hazardous Waste" or as required by your institution's waste management program.[2][3]

  • Waste Labeling:

    • The waste container label must include the full chemical name: "this compound" or "N-α-Cbz-L-aspartic acid β-tert-butyl ester." Avoid using abbreviations or chemical formulas.[3]

    • Indicate the approximate quantity of the waste.

    • Include the date when the waste was first added to the container.

    • Provide the name and contact information of the principal investigator or responsible person.

  • Waste Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[4]

    • Ensure the storage area is secure and away from incompatible materials, particularly strong oxidizing agents.[1]

    • The SAA should have secondary containment to prevent the spread of any potential leaks.

  • Waste Disposal:

    • Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management service.

    • Follow their specific procedures for waste pickup and disposal. Do not attempt to transport the waste off-site yourself.

Data Presentation

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₆H₂₁NO₆
Molecular Weight 323.34 g/mol [5]
Appearance White to off-white solid (powder or crystals)[5][6]
Storage Temperature Do not store above 5°C (41°F)[1]

Experimental Protocols

This document focuses on disposal procedures and does not cite specific experiments. For experimental protocols involving this compound, please refer to relevant publications in the field of peptide synthesis.

Mandatory Visualization

The following diagram illustrates the proper disposal workflow for this compound.

G A Step 1: Waste Collection Collect this compound waste in a designated, labeled container. B Step 2: Proper Labeling Label container with full chemical name, quantity, date, and contact info. A->B C Step 3: Secure Storage Store sealed container in a designated Satellite Accumulation Area (SAA). B->C D Step 4: Arrange for Disposal Contact Environmental Health & Safety (EHS) for waste pickup. C->D E Professional Disposal Waste is handled and disposed of by a licensed hazardous waste vendor. D->E

Caption: Disposal Workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Z-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, storage, and disposal of Z-Asp(OtBu)-OH are critical for ensuring laboratory safety and procedural accuracy. This guide provides immediate, actionable information for researchers, scientists, and professionals in drug development to minimize risks and streamline laboratory workflows when working with this common amino acid derivative used in peptide synthesis.

This compound, or N-Cbz-L-aspartic acid 4-tert-butyl ester, is a white powder or crystalline solid. While not classified as hazardous under normal conditions, proper handling is essential to mitigate potential risks associated with inhalation, ingestion, or direct contact.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protective equipment is recommended to ensure comprehensive protection. The following table summarizes the necessary PPE for handling this compound.

Protection Level Equipment Specifications
Standard Laboratory Use Respiratory ProtectionDust mask (Type N95 or equivalent)
Eye ProtectionSafety glasses with side-shields or goggles
Hand ProtectionChemical-resistant gloves (e.g., nitrile, neoprene)
Body ProtectionLaboratory coat or disposable gown
Large Spills or Releases Respiratory ProtectionSelf-Contained Breathing Apparatus (SCBA)
Eye ProtectionChemical splash goggles and a face shield
Hand ProtectionHeavy-duty chemical-resistant gloves
Body ProtectionFull chemical-resistant suit and boots

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a structured operational plan is crucial for minimizing exposure and preventing contamination.

Pre-Handling Preparations
  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.

  • Assemble all Necessary PPE: Don all required personal protective equipment as outlined in the table above.

  • Prepare a Clean Workspace: Ensure the work area is clean, uncluttered, and free of incompatible materials.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

Handling Procedure
  • Weighing and Transfer:

    • Handle this compound as a powder. Avoid creating dust.

    • Use a spatula or other appropriate tool for transferring the solid.

    • If possible, weigh the compound directly into the reaction vessel.

  • In Solution:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Keep the container covered as much as possible during the dissolution process.

  • General Precautions:

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling the compound.

Post-Handling Procedures
  • Decontamination: Clean all equipment and the work surface thoroughly after use.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and strong oxidizing agents.[1]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.

Emergency Response: First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[1][2]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is an essential component of laboratory safety and environmental responsibility.

  • Waste Characterization: Unused this compound should be considered chemical waste.

  • Container Management:

    • Do not reuse empty containers.

    • Triple-rinse the container with an appropriate solvent. The rinsate should be collected and treated as chemical waste.

  • Disposal Method:

    • Dispose of waste this compound and contaminated materials in a designated, labeled, and sealed container.

    • All disposal activities must be in strict accordance with federal, state, and local environmental regulations.[1] Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Safe Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep1 Review SDS prep2 Ensure Ventilation prep1->prep2 prep3 Don PPE prep2->prep3 prep4 Prepare Workspace prep3->prep4 handle1 Weigh & Transfer prep4->handle1 handle2 Dissolve in Solvent handle1->handle2 handle3 Perform Experiment handle2->handle3 post1 Decontaminate handle3->post1 emergency Exposure Event handle3->emergency If Exposure Occurs post2 Store Properly post1->post2 post3 Remove PPE post2->post3 disp1 Characterize Waste post3->disp1 disp2 Package & Label disp1->disp2 disp3 Consult EHS disp2->disp3 first_aid Administer First Aid emergency->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.